molecular formula C10H15NO B1587466 N-(3-methoxybenzyl)ethanamine CAS No. 140715-61-3

N-(3-methoxybenzyl)ethanamine

Cat. No.: B1587466
CAS No.: 140715-61-3
M. Wt: 165.23 g/mol
InChI Key: UJJCCNDLJXEMPR-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)ethanamine is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11-8-9-5-4-6-10(7-9)12-2/h4-7,11H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJCCNDLJXEMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405907
Record name N-(3-methoxybenzyl)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140715-61-3
Record name N-(3-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-(3-methoxybenzyl)ethanamine: Chemical Properties, Structure, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(3-methoxybenzyl)ethanamine, a secondary amine with significant potential in the fields of medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, this guide will explore the compound's reactivity and its emerging role as a structural motif in pharmacologically active agents, particularly those targeting serotonergic systems. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile molecule.

Introduction and Significance

This compound belongs to the broader class of N-benzylphenethylamine derivatives. The introduction of an N-benzyl group to a phenethylamine core is a well-established strategy in medicinal chemistry to modulate pharmacological activity. Specifically, this substitution has been shown to dramatically increase the affinity and functional activity at serotonin 5-HT2A receptors.[1][2][3] This enhancement is the primary driver of interest in compounds like this compound for the development of novel therapeutics and research tools for studying the central nervous system. The methoxy substituent on the benzyl ring further influences the electronic and steric properties of the molecule, offering a tunable parameter for optimizing ligand-receptor interactions.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of an ethylamine moiety attached to a benzyl group, which is substituted with a methoxy group at the meta-position of the phenyl ring.

Structural Details
  • IUPAC Name: N-[(3-methoxyphenyl)methyl]ethanamine[4]

  • Synonyms: N-Ethyl-3-methoxybenzylamine, Benzenemethanamine, N-ethyl-3-methoxy-[4]

  • CAS Number: 140715-61-3[4]

  • Molecular Formula: C10H15NO[4]

  • Molecular Weight: 165.23 g/mol [4]

Physicochemical Data Summary
PropertyValue (this compound)Reference (if applicable)Value (3-Methoxybenzylamine)Reference (if applicable)
Molecular Weight 165.23 g/mol [4]137.18 g/mol
Boiling Point Not available140 °C/37 mmHg[5]
Density Not available1.072 g/mL at 25 °C[5]
Refractive Index Not availablen20/D 1.547[5]
XLogP3 1.8[4]1.1
Hydrogen Bond Donor Count 1[4]2
Hydrogen Bond Acceptor Count 2[4]2
Rotatable Bond Count 4[4]3

Synthesis of this compound via Reductive Amination

The most efficient and widely employed method for the synthesis of this compound is reductive amination.[6][7] This two-step, one-pot reaction involves the formation of an imine intermediate from 3-methoxybenzaldehyde and ethylamine, followed by its reduction to the corresponding secondary amine.

Rationale for Experimental Choices

The choice of reductive amination is predicated on its high efficiency, operational simplicity, and the commercial availability of the starting materials. Sodium borohydride is selected as the reducing agent due to its selectivity for the imine over the aldehyde starting material, its relatively mild nature, and its cost-effectiveness. The use of methanol as a solvent facilitates the dissolution of the reactants and the borohydride reducing agent. A catalytic amount of acetic acid is often employed to accelerate the formation of the iminium ion intermediate.[8]

Detailed Experimental Protocol

Materials:

  • 3-Methoxybenzaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or methanol)

  • Sodium borohydride (NaBH4)

  • Methanol (anhydrous)

  • Acetic acid (glacial)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzaldehyde (1.0 eq).

    • Dissolve the aldehyde in methanol.

    • To this stirring solution, add a solution of ethylamine (1.1 eq) dropwise at room temperature.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirring solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for an additional 2-3 hours or until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous layer, add diethyl ether and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Dissolve 3-methoxybenzaldehyde and ethylamine in methanol start->reactants acid Add catalytic acetic acid reactants->acid imine Stir for 1-2h at RT (Imine formation) acid->imine cool Cool to 0°C imine->cool reduce Add NaBH4 portion-wise cool->reduce warm Warm to RT and stir reduce->warm quench Quench with water warm->quench evap Remove methanol quench->evap extract Extract with diethyl ether evap->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column chromatography (if necessary) concentrate->purify end Pure Product purify->end

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the secondary amine functionality. It can undergo a variety of reactions typical of secondary amines, including acylation, alkylation, and salt formation.

From a pharmacological perspective, this compound is a valuable scaffold in the design of ligands for various G-protein coupled receptors (GPCRs). The N-benzylphenethylamine structural motif is particularly recognized for its potent interaction with serotonin receptors.

Serotonergic System Modulation

The addition of an N-benzyl group to phenethylamine hallucinogens is known to significantly increase their binding affinity and potency at the 5-HT2A receptor.[3] This is attributed to the N-benzyl moiety engaging with specific residues within the receptor's binding pocket. While the parent compound, phenethylamine, has low affinity for the 5-HT2A receptor, N-benzylation can result in compounds with subnanomolar affinities.[2][3] This makes this compound and its analogs of great interest for developing highly selective and potent probes for studying the serotonergic system, as well as potential therapeutics for psychiatric disorders where this system is implicated.[9]

Signaling Pathway Diagram

Serotonin_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand This compound (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified 5-HT2A receptor signaling pathway.

Safety and Handling

This compound, as a secondary amine, should be handled with appropriate safety precautions. Amines can be corrosive and may cause skin and eye irritation.[10] Inhalation of vapors should be avoided.

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemically resistant gloves (e.g., nitrile or neoprene).

  • A lab coat or other protective clothing.

  • Work should be conducted in a well-ventilated area or a chemical fume hood.[11][12]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with soap and water.[11]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a molecule of significant interest due to its structural relationship to potent serotonergic agents. Its synthesis is straightforward via reductive amination, making it an accessible scaffold for further chemical modification and biological evaluation. The insights provided in this guide regarding its chemical properties, synthesis, and potential pharmacological relevance are intended to support and facilitate future research and development efforts in medicinal chemistry and neuroscience.

References

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311. [Link]

  • Rawsource. (2024). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Diplomata Comercial. (2024). What are the Health and Safety Guidelines for Using Amines? [Link]

  • bioRxiv. (2022). Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish. [Link]

  • PubChem. 1-(3-Methoxyphenyl)ethanamine. [Link]

  • ACS Publications. (2022). Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. [Link]

  • PubChem. 1-[3-(Methoxymethyl)phenyl]ethan-1-amine. [Link]

  • ACS Chemical Neuroscience. (2014). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. [Link]

  • Wikipedia. NBOMe-escaline. [Link]

  • Rawsource. (2024). What are Amines? Structure, Types, Applications, and Safety. [Link]

  • Greenbook.net. SAFETY DATA SHEET CLEAN AMINE®. [Link]

  • PubChem. This compound. [Link]

  • PubChem. (R)-1-(3-Methoxyphenyl)ethylamine. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • RPS. Amines. [Link]

  • Wikipedia. 5-MeO-T-NBOMe. [Link]

  • YouTube. (2023). Reductive Amination. [Link]

  • PubChem. 3-Methoxyphenethylamine. [Link]

  • LJMU Research Online. N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link]

  • ResearchGate. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. [Link]

  • NCBI. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. [Link]

  • ACS Publications. (2017). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Cheméo. Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). [Link]

  • MPG.PuRe. Supporting Information. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChem. Benzenemethanamine, N-ethyl-4-methoxy-. [Link]

  • NIST WebBook. 3-Methoxyphenethylamine. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-(3-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the primary synthetic pathways for N-(3-methoxybenzyl)ethanamine, a key intermediate in the development of various pharmaceutical compounds. The methodologies detailed herein are presented with a focus on mechanistic understanding, practical application, and comparative analysis to assist researchers in selecting the most suitable route for their specific needs.

Introduction: The Significance of this compound

This compound is a secondary amine featuring a methoxy-substituted benzyl group. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The strategic placement of the methoxy group on the aromatic ring can influence the molecule's pharmacokinetic and pharmacodynamic properties, making its efficient synthesis a critical aspect of drug discovery and development. This guide will explore three principal synthetic strategies: reductive amination, amide reduction, and nucleophilic substitution.

Pathway 1: Reductive Amination of 3-Methoxybenzaldehyde

Reductive amination is a highly versatile and widely employed method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction combines the formation of an imine from a carbonyl compound and a primary amine with a subsequent reduction to the corresponding secondary amine.[1]

Chemical Principles and Causality

The reaction proceeds in two main stages:

  • Imine Formation: 3-Methoxybenzaldehyde reacts with ethylamine in a nucleophilic addition-elimination reaction to form an N-(3-methoxybenzylidene)ethanamine (imine) intermediate. The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The subsequent dehydration step to form the imine is often the rate-determining step.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a single bond. A key consideration is the choice of reducing agent. Sodium borohydride (NaBH₄) is a cost-effective and mild reducing agent suitable for this transformation.[2][3] Its selectivity is advantageous as it will not readily reduce the starting aldehyde, allowing for the entire process to be carried out in a single reaction vessel.[4]

Experimental Protocol: Reductive Amination

Materials:

  • 3-Methoxybenzaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol (or another suitable protic solvent)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Hydrochloric Acid (for salt formation and purification, optional)

Procedure:

  • In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq) in methanol.

  • To this solution, add ethylamine (1.1-1.5 eq) dropwise at room temperature with stirring.

  • If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5-2.0 eq) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation under reduced pressure or by column chromatography.

Diagram of Reductive Amination Pathway

Reductive_Amination 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Imine Intermediate Imine Intermediate 3-Methoxybenzaldehyde->Imine Intermediate + Ethylamine - H2O Ethylamine Ethylamine This compound This compound Imine Intermediate->this compound + [H] (e.g., NaBH4)

Caption: Reductive amination of 3-methoxybenzaldehyde with ethylamine.

Pathway 2: Amide Reduction

Chemical Principles and Causality
  • Amide Formation: 3-Methoxybenzylamine is first acylated with an acetylating agent, such as acetyl chloride or acetic anhydride, to form N-(3-methoxybenzyl)acetamide. This is a nucleophilic acyl substitution reaction where the amine nitrogen attacks the electrophilic carbonyl carbon of the acetylating agent.

  • Amide Reduction: The resulting amide is then reduced to the amine using a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄).[4][5][6] LiAlH₄ is a potent source of hydride ions (H⁻) and is capable of reducing the carbonyl group of the amide completely to a methylene group (CH₂).[5][6] Weaker reducing agents like sodium borohydride are generally not effective for the reduction of amides.[6]

Experimental Protocol: Amide Reduction

Part A: Synthesis of N-(3-methoxybenzyl)acetamide

Materials:

  • 3-Methoxybenzylamine

  • Acetyl chloride or Acetic anhydride

  • A suitable base (e.g., triethylamine or pyridine)

  • A suitable aprotic solvent (e.g., dichloromethane or diethyl ether)

Procedure:

  • Dissolve 3-methoxybenzylamine (1.0 eq) and the base (1.1 eq) in the aprotic solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-methoxybenzyl)acetamide, which can be purified by recrystallization.

Part B: Reduction of N-(3-methoxybenzyl)acetamide

Materials:

  • N-(3-methoxybenzyl)acetamide

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or a sequential addition of water and NaOH solution (for workup)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (a molar excess, typically 1.5-2.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0°C.

  • Dissolve N-(3-methoxybenzyl)acetamide (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension. Caution: The reaction is highly exothermic and generates hydrogen gas.

  • After the addition is complete, reflux the reaction mixture for 4-8 hours.

  • Cool the reaction mixture back to 0°C.

  • Carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). This should produce a granular precipitate.

  • Stir the mixture for 30 minutes, then filter off the aluminum salts and wash them thoroughly with diethyl ether or THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify by distillation under reduced pressure.

Diagram of Amide Reduction Pathway

Amide_Reduction 3-Methoxybenzylamine 3-Methoxybenzylamine N-(3-methoxybenzyl)acetamide N-(3-methoxybenzyl)acetamide 3-Methoxybenzylamine->N-(3-methoxybenzyl)acetamide + Acetylating Agent Acetylating Agent Acetylating Agent This compound This compound N-(3-methoxybenzyl)acetamide->this compound + LiAlH4

Caption: Synthesis of this compound via amide formation and reduction.

Pathway 3: Nucleophilic Substitution

This pathway involves the direct alkylation of ethylamine with a suitable 3-methoxybenzyl electrophile, such as 3-methoxybenzyl chloride. This is a classic example of a nucleophilic substitution reaction.

Chemical Principles and Causality

The reaction proceeds via an Sₙ2 mechanism, where the lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile and attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride. This single-step process involves the simultaneous formation of the C-N bond and cleavage of the C-Cl bond. A key challenge in this method is controlling the extent of alkylation. The primary amine product, this compound, is also nucleophilic and can react further with the benzyl chloride to form a tertiary amine. To favor the formation of the secondary amine, a significant excess of ethylamine is typically used.

Experimental Protocol: Nucleophilic Substitution

Materials:

  • 3-Methoxybenzyl chloride

  • Ethylamine (a large excess, either as a gas or a concentrated solution)

  • A suitable solvent (e.g., ethanol, acetonitrile, or THF)

  • A base to neutralize the HCl byproduct (e.g., excess ethylamine, triethylamine, or potassium carbonate)

Procedure:

  • In a pressure-resistant reaction vessel, dissolve 3-methoxybenzyl chloride (1.0 eq) in a suitable solvent.

  • Add a large excess of ethylamine (e.g., 5-10 equivalents) to the solution. The excess ethylamine also serves as the base to neutralize the HCl formed during the reaction.

  • Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 50-80°C) for several hours, or until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • If a precipitate of ethylamine hydrochloride has formed, filter it off.

  • Remove the solvent and excess ethylamine under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or column chromatography to isolate this compound.

Diagram of Nucleophilic Substitution Pathway

Nucleophilic_Substitution 3-Methoxybenzyl Chloride 3-Methoxybenzyl Chloride This compound This compound 3-Methoxybenzyl Chloride->this compound + Ethylamine (excess) - HCl Ethylamine Ethylamine

Caption: Nucleophilic substitution of 3-methoxybenzyl chloride with ethylamine.

Comparative Analysis of Synthesis Pathways

PathwayAdvantagesDisadvantagesScalability
Reductive Amination One-pot procedure, generally high yields, good functional group tolerance, uses readily available starting materials.[1]May require careful control of reaction conditions to avoid side reactions.Excellent
Amide Reduction Useful when the corresponding aldehyde is unavailable or unstable, provides a clear two-step route.Requires a strong, hazardous reducing agent (LiAlH₄), multi-step process can lower overall yield.[4][5][6]Good
Nucleophilic Substitution Direct and conceptually simple.Prone to over-alkylation leading to tertiary amine byproducts, requires a large excess of the amine.Moderate

Product Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should confirm the presence of all expected proton signals with the correct integration and multiplicity. Key signals would include those for the ethyl group (a triplet and a quartet), the benzylic protons (a singlet), the aromatic protons, and the methoxy group (a singlet).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • IR (Infrared) Spectroscopy: The IR spectrum should show a characteristic N-H stretching absorption for the secondary amine, as well as C-H, C=C (aromatic), and C-O stretching vibrations.

  • MS (Mass Spectrometry): Mass spectrometry will provide the molecular weight of the compound, and the fragmentation pattern can offer further structural confirmation. The mass spectra of related N-(methoxybenzyl) compounds often show a characteristic base peak at m/z 121, corresponding to the methoxybenzyl cation.[5][7]

Expected Spectroscopic Data (Reference):

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways. For general laboratory synthesis and scale-up, reductive amination stands out as the most efficient and versatile method due to its one-pot nature and high yields. The amide reduction pathway offers a reliable alternative, particularly when the starting aldehyde is problematic. Nucleophilic substitution , while straightforward, requires careful control to minimize side products. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale, and purity specifications. Thorough characterization of the final product using a suite of analytical techniques is paramount to ensure its identity and quality.

References

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Reductive amination of aldehydes with sodium borohydride-silica gel system. Journal of the Iranian Chemical Society, 3(4), 324-329.
  • Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34(2), 307-312.
  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. Microgram Journal, 9(2), 84-109.
  • Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to 2C-Halogen Phenethylamines. (2015). Office of Justice Programs.
  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Angew. Chem. Int. Ed., 2017, 56, 1-5.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Reduction of Amides to Amines. Master Organic Chemistry. [Link]

  • N-(2-methoxybenzyl)ethanamine (25I-NBOMe). LJMU Research Online. [Link]

  • proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 25I NBOMe. mzCloud. [Link]

  • 1H and 13C NMR spectra for compounds 3a-s and 4a-s. Tetrahedron, 68(35), 7129-7135. [Link]

  • 3-Methoxyphenethylamine. NIST WebBook. [Link]

  • 1-(3-Methoxyphenyl)ethanamine. PubChem. [Link]

  • (R)-1-(3-Methoxyphenyl)ethylamine. PubChem. [Link]

Sources

N-(3-methoxybenzyl)ethanamine CAS number 140715-61-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(3-methoxybenzyl)ethanamine (CAS No. 140715-61-3)

Abstract

This technical guide provides a comprehensive overview of this compound, a secondary amine with potential relevance in medicinal chemistry and drug development. Structurally, it belongs to the broader class of substituted phenethylamines and N-benzylamines, which includes compounds with significant biological activity. This document delves into the physicochemical properties, synthesis methodologies, potential pharmacological context, analytical characterization, and safety protocols associated with this compound. The guide is intended for an audience of researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its synthesis and hypothetical analysis, grounded in established chemical principles.

Introduction and Molecular Overview

This compound is a substituted benzylamine derivative. Its structure, featuring a methoxy group at the meta-position of the benzyl ring and an N-ethyl substituent, places it in a class of compounds with potential interactions with biological systems, particularly the central nervous system (CNS). The N-benzyl substitution on a phenethylamine backbone is a key structural motif found in potent serotonergic agents, making this and related compounds subjects of interest for structure-activity relationship (SAR) studies in drug discovery.[1][2] This guide serves as a foundational resource for researchers exploring the synthesis, properties, and potential applications of this molecule.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule's fundamental properties is the cornerstone of any research endeavor. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 140715-61-3[3][4]
Molecular Formula C₁₀H₁₅NO[3][5]
Molecular Weight 165.23 g/mol [3][5]
IUPAC Name N-[(3-methoxyphenyl)methyl]ethanamine[5]
Synonyms N-Ethyl-3-methoxybenzylamine[5][6]
SMILES CCNCC1=CC(=CC=C1)OC[3][5]
Topological Polar Surface Area (TPSA) 21.26 Ų[3]
LogP (calculated) 1.80[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 4[3]

Synthesis and Mechanistic Rationale

The synthesis of secondary amines like this compound is most reliably achieved through reductive amination. This method offers high selectivity and avoids the common pitfalls of over-alkylation associated with other methods, such as direct alkylation of a primary amine with a benzyl halide.[7][8]

Recommended Synthetic Protocol: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and broad substrate scope.[3][9] The process involves the initial formation of an imine or iminium ion from an aldehyde and an amine, which is then reduced in situ to the target amine. This one-pot procedure is highly favored in industrial and research settings. The following protocol is adapted from a well-established procedure for a structurally analogous compound, N-ethyl-4-methoxybenzylamine.[10]

Diagram of the Reductive Amination Workflow:

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Product R1 3-Methoxybenzaldehyde P1 Step 1: Mix Aldehyde, Amine, and Acid in Solvent. Stir at RT. R1->P1 R2 Ethylamine (2M in THF) R2->P1 R3 Sodium Triacetoxyborohydride (NaBH(OAc)₃) P2 Step 2: Cool to 0°C. Add NaBH(OAc)₃ in portions. R3->P2 R4 1,2-Dichloroethane (Solvent) R4->P1 R5 Acetic Acid (Catalyst) R5->P1 P1->P2 P3 Step 3: Stir overnight at RT. P2->P3 P4 Step 4: Quench with aq. NaOH. Extract with Ether. P3->P4 P5 Step 5: Wash, Dry, and Concentrate Organic Phases. P4->P5 U1 Silica Gel Column Chromatography P5->U1 Product This compound (Final Product) U1->Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, combine 3-methoxybenzaldehyde (1.0 eq), ethylamine (1.5 eq, as a 2.0 M solution in THF), and glacial acetic acid (1.5 eq) in 1,2-dichloroethane.

    • Causality Explanation: The reaction is run under an inert atmosphere to prevent oxidation of the aldehyde. Acetic acid acts as a catalyst, protonating the carbonyl oxygen to make the carbon more electrophilic and facilitating the initial nucleophilic attack by ethylamine to form a hemiaminal intermediate, which then dehydrates to the crucial iminium ion.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

    • Causality Explanation: This period allows for the equilibrium between the starting materials and the iminium ion to be established before the reduction step.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the temperature remains low.

    • Causality Explanation: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations.[10] It is less reactive than sodium borohydride, allowing it to selectively reduce the protonated iminium ion without significantly reducing the starting aldehyde. Adding it in portions at low temperature helps to control the reaction rate and prevent potential side reactions.

  • Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the mixture is slightly alkaline (pH ~8-9). Transfer the mixture to a separatory funnel.

    • Causality Explanation: The basic quench neutralizes the acetic acid and any remaining borohydride reagent. It also deprotonates the amine product, ensuring it is in its free base form, which is soluble in the organic solvent for efficient extraction.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the resulting residue by silica gel column chromatography to afford the pure this compound.

Alternative Synthesis: Direct Alkylation

An alternative, though often less desirable, route is the direct N-alkylation of ethylamine with 3-methoxybenzyl chloride or bromide. This is a classic SN2 reaction.

Diagram of the Direct Alkylation Pathway and its Complications:

G cluster_legend Legend EA Ethylamine (Primary Amine) Product This compound (Desired Secondary Amine) EA->Product SN2 Reaction MBX 3-Methoxybenzyl Halide MBX->Product Byproduct1 Tertiary Amine MBX->Byproduct1 Byproduct2 Quaternary Ammonium Salt MBX->Byproduct2 Product->Byproduct1 Over-alkylation (SN2) Byproduct1->Byproduct2 Over-alkylation (SN2) k1 Desired Product k2 Undesired Byproducts

Caption: The direct alkylation of ethylamine can lead to a mixture of products.

Causality Explanation: The primary challenge with this method is controlling the extent of alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the benzyl halide to form a tertiary amine.[7][8] This tertiary amine can react further to produce a quaternary ammonium salt.[5][8] Consequently, the reaction typically yields a mixture of products that can be difficult to separate, making reductive amination the superior method for achieving high purity and yield of the desired secondary amine.

Pharmacological Context and Drug Development Relevance

While no specific pharmacological data for this compound is publicly available, its structural characteristics place it within the N-benzylphenethylamine (NBOMe) class, which contains highly potent agonists of serotonin 5-HT₂ receptors.[1][11]

Structure-Activity Relationship (SAR) Insights
  • The N-Benzyl Moiety: The addition of an N-benzyl group to phenethylamine hallucinogens is known to dramatically increase binding affinity and functional potency at the 5-HT₂ₐ receptor.[1][2] This makes the N-benzyl framework a critical area of study for developing selective serotonergic agents.

  • Methoxy Group Position: The well-known NBOMe compounds feature a methoxy group at the 2-position (ortho) of the N-benzyl ring.[12][13] The compound of interest, this compound, has this group at the 3-position (meta). This positional isomerism is critical, as subtle changes in substituent placement can significantly alter receptor affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist). Research on positional isomers of NBOMe-related compounds is an active area, aiming to differentiate their analytical profiles and understand their pharmacological nuances.[13][14]

  • Potential as a CNS Tool: Given its structure, this compound is a logical candidate for synthesis and screening in CNS drug discovery programs. It could serve as a valuable tool compound to probe the SAR of the 5-HT₂ receptor family or other potential monoamine targets.[6][15][16] Researchers would investigate its binding affinity and functional activity at 5-HT₂ₐ, 5-HT₂C, and other related receptors to determine its pharmacological profile.

Analytical Characterization

Unequivocal identification and purity assessment are critical. A combination of chromatographic and spectroscopic methods would be employed for the full characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile and semi-volatile amines.

  • Expected Fragmentation Pattern: In Electron Ionization (EI) mode, the mass spectrum would likely be dominated by fragmentation alpha to the nitrogen atom. The most prominent peak is expected to be the tropylium or benzyl cation fragment resulting from the cleavage of the C-N bond.

    • m/z 121: The 3-methoxybenzyl cation ([C₈H₉O]⁺). This is a highly characteristic fragment for N-benzyl compounds.

    • m/z 91: The tropylium cation ([C₇H₇]⁺), resulting from the loss of the methoxy group's CH₂O from the m/z 121 fragment.

    • m/z 44: The ethylaminyl fragment ([C₂H₆N]⁺).

  • Derivatization: To improve chromatographic peak shape and enhance volatility, derivatization with an acylating agent like trifluoroacetic anhydride (TFAA) can be employed. This converts the secondary amine to a stable amide, which often provides clearer mass spectra and better separation from related isomers.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural elucidation.

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the benzylic methylene protons (a singlet around 3.7-3.9 ppm), the methoxy group protons (a singlet around 3.8 ppm), and distinct signals for the aromatic protons on the meta-substituted ring.

  • ¹³C NMR: The carbon NMR spectrum would confirm the presence of 10 unique carbon atoms, including signals for the aliphatic carbons of the ethyl group, the benzylic carbon, the methoxy carbon, and the aromatic carbons, with chemical shifts indicative of the substitution pattern.

Safety, Handling, and Toxicology

Based on safety data for the closely related compound benzylamine and general knowledge of aliphatic amines, this compound should be handled as a hazardous substance.[17][18][19]

Hazard Identification
  • GHS Pictograms: GHS07 (Exclamation Mark), GHS05 (Corrosion)

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage).[3][20]

  • Toxicological Profile: While specific toxicity data is unavailable, compounds of this class can be corrosive and toxic. Inhalation of vapors may cause respiratory tract irritation. Skin contact can lead to chemical burns, and absorption through the skin may be harmful.[19][20] Ingestion can cause severe burns to the gastrointestinal tract.[19]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If working outside a fume hood or with heated material, use a respirator with an appropriate organic vapor cartridge.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a readily synthesizable secondary amine with significant potential as a research tool in the field of neuroscience and medicinal chemistry. Its structural similarity to potent serotonergic modulators warrants further investigation into its pharmacological profile. This guide provides the necessary foundational knowledge for its synthesis via a reliable reductive amination protocol, outlines key analytical characterization techniques, and emphasizes the critical safety precautions required for its handling. As with any novel compound, all experimental work should be conducted with rigorous safety protocols in place.

References

  • Zalesskiy, S. S., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1883. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74866, 3-Methoxyphenethylamine. [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283–311. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine. [Link]

  • Chemistry LibreTexts. (2021). 21.5: Synthesis of Amines by Alkylation. [Link]

  • Simmler, L. D., et al. (2023). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Journal of Neurochemistry, 165(1), 59-74. [Link]

  • Google Patents. (2009). CN101462970B - Process for synthesizing chiral methoxybenzylamine.
  • Kim, D., et al. (2021). Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. Biomolecules & Therapeutics, 29(4), 347-361. [Link]

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. Microgram Journal, 9(2), 84-109. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. [Link]

  • Noggle, F. T., & Clark, C. R. (1986). GC-MS studies on the regioisomeric methoxy-methyl-phenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science, 24(7), 294-300. [Link]

  • Li, Y., et al. (2021). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry, 19(34), 7438-7443. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Leth-Petersen, S., et al. (2016). 5-HT2A/5-HT2C Receptor Pharmacology and Intrinsic Clearance of N-Benzylphenethylamines Modified at the Primary Site of Metabolism. ACS Chemical Neuroscience, 7(11), 1614-1619. [Link]

  • Brandt, S. D., et al. (2014). Technical Report on N-(2-methoxybenzyl)ethanamine (25I-NBOMe). LJMU Research Online. [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 670-684. [Link]

  • Wikipedia. (n.d.). 25-NB. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry LibreTexts. (2021). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • Hansen, M., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 2(10), 575-581. [Link]

  • Gerasimov, K. A., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis, 12(8), 1154-1170. [Link]

Sources

Potential biological activity of N-(3-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of N-(3-methoxybenzyl)ethanamine

Authored by: A Senior Application Scientist

Foreword

The landscape of drug discovery is one of perpetual exploration, where novel chemical entities are continuously scrutinized for their potential to modulate biological systems and, ultimately, to serve as therapeutic agents. Within this landscape, the substituted phenethylamines represent a vast and pharmacologically diverse class of compounds, many of which have profound effects on the central nervous system. This guide focuses on a specific, yet under-explored member of this family: this compound. While its direct biological activities are not extensively documented in public literature, its structural motifs provide compelling hypotheses for its potential pharmacological profile. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the scientific rationale and experimental pathways to elucidate the biological activities of this intriguing molecule. We will delve into its potential as a modulator of the serotonergic system and as an inhibitor of monoamine oxidases, providing the theoretical underpinnings and practical methodologies to investigate these possibilities.

Introduction to this compound: A Molecule of Interest

This compound is a substituted phenethylamine with the chemical formula C10H15NO.[1] Its structure is characterized by an ethylamine backbone attached to a benzyl group, which in turn bears a methoxy substituent at the 3-position of the phenyl ring.

The broader class of substituted phenethylamines is renowned for its wide range of psychoactive properties, including stimulant, hallucinogenic, and entactogenic effects.[2] These effects are primarily mediated through interactions with monoamine neurotransmitter systems.[2] A notable subclass is the N-benzylphenethylamines, often referred to as "NBOMes," which are known for their high potency as agonists of the serotonin 5-HT2A receptor, a key mediator of hallucinogenic effects.[3][4] The position of substituents on the N-benzyl ring significantly influences the affinity and efficacy of these compounds at the 5-HT2A receptor.[5] This structural relationship forms a primary basis for our investigation into the potential serotonergic activity of this compound.

Furthermore, the core structure of this compound, containing an amine group, suggests a potential interaction with monoamine oxidase (MAO) enzymes. MAOs are crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression, anxiety, and neurodegenerative diseases like Parkinson's and Alzheimer's.[6][7]

This guide will, therefore, focus on two primary, plausible biological activities for this compound: modulation of the serotonergic system and inhibition of monoamine oxidase. A secondary, more speculative, potential antimicrobial activity will also be briefly considered.

Hypothesized Biological Activities and Investigative Pathways

Serotonergic System Modulation: A Potential 5-HT2A Receptor Ligand

Rationale: The N-benzylphenethylamine scaffold is a hallmark of potent 5-HT2A receptor agonists.[4] The addition of an N-benzyl group to phenethylamine hallucinogens can dramatically increase their affinity for the 5-HT2A receptor and their hallucinogenic potency.[4] While the specific effects of a 3-methoxy substitution on the N-benzyl ring are not as extensively studied as the 2-methoxy substitution (a common feature in many NBOMe compounds), it is a critical structural variable that warrants investigation.[3][8] The interaction with the 5-HT2A receptor is a key event in mediating psychedelic effects, and even partial agonism or antagonism at this receptor can have significant physiological consequences.[3][9]

Experimental Workflow: A logical progression of experiments would involve an initial binding assay to determine affinity, followed by a functional assay to assess efficacy.

G cluster_0 Phase 1: Receptor Binding Affinity cluster_1 Phase 2: Functional Activity A Radioligand Binding Assay (e.g., using [3H]ketanserin for 5-HT2A) B Determine Ki for this compound A->B C In Vitro Functional Assay (e.g., Calcium Flux Assay in cells expressing 5-HT2A) B->C If significant binding is observed D Determine EC50 and Emax C->D E Classify as Agonist, Partial Agonist, or Antagonist D->E

Figure 1: Experimental workflow for investigating 5-HT2A receptor activity.

Detailed Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor.

  • Materials:

    • Cell membranes expressing the human 5-HT2A receptor.

    • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

    • Non-specific binding control: Mianserin.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • This compound test compound at various concentrations.

    • Scintillation vials and cocktail.

    • Glass fiber filters.

    • Multi-well plates.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, add the cell membranes, [3H]ketanserin (at a concentration near its Kd), and either the test compound, buffer (for total binding), or mianserin (for non-specific binding).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase Inhibition: A Plausible Metabolic Interaction

Rationale: Monoamine oxidases (MAO-A and MAO-B) are enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[6][7] Selective inhibitors of MAO-A are used in the treatment of depression and anxiety, while MAO-B inhibitors are employed for Parkinson's and Alzheimer's diseases.[6][7] Given that this compound is a monoamine, it is plausible that it could act as a substrate or an inhibitor of MAO enzymes.

Experimental Workflow: A fluorometric assay is a sensitive and high-throughput method to determine the inhibitory potential against both MAO-A and MAO-B isoforms.

G A Prepare Recombinant Human MAO-A and MAO-B Enzymes B Incubate Enzyme with this compound (at various concentrations) A->B C Add MAO Substrate and Fluorometric Probe B->C D Measure Fluorescence Over Time C->D E Calculate Rate of Reaction D->E F Determine IC50 for MAO-A and MAO-B E->F

Figure 2: Workflow for MAO inhibition assay.

Detailed Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
  • Objective: To determine the IC50 values of this compound for human MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.[6]

    • MAO substrate (e.g., tyramine).

    • Fluorometric probe that reacts with H2O2 (a byproduct of the MAO reaction).[10]

    • Horseradish peroxidase (HRP).

    • Selective inhibitors for controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

    • This compound test compound.

    • 96-well black plates suitable for fluorescence measurements.

  • Procedure:

    • Prepare serial dilutions of this compound and the control inhibitors.

    • In separate wells of the 96-well plate, add the assay buffer, HRP, the fluorometric probe, and either the test compound, a control inhibitor, or buffer (for uninhibited control).

    • Add MAO-A or MAO-B enzyme to the respective wells and pre-incubate for a short period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the MAO substrate.

    • Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths using a plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the test compound and controls.

    • Normalize the rates to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for both MAO-A and MAO-B.

Antimicrobial Activity: A Speculative Exploration

Rationale: While less probable than CNS-related activities, some N-benzyl derivatives of amines have demonstrated antimicrobial properties.[11] For instance, certain N,N'-Bis(2-hydroxybenzyl)-1,2-ethanediamine derivatives have shown activity against bacteria such as Staphylococcus aureus and Salmonella enterica.[11] Additionally, phenethylamine-based β-lactam derivatives have been investigated for their potential against nosocomial infections.[12] A preliminary screening against a panel of common bacterial strains would be a prudent step to explore this potential.

Screening Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella enterica).[13][14][15]

    • Appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

    • This compound test compound.

    • Positive control antibiotic (e.g., ampicillin, ciprofloxacin).

    • 96-well microtiter plates.

  • Procedure:

    • Prepare a 2-fold serial dilution of this compound in the growth medium in a 96-well plate.

    • Prepare a standardized inoculum of each bacterial strain.

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with antibiotic), a negative control (bacteria with no compound), and a sterility control (medium only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Interpretation and Future Directions

The experimental pathways outlined above will generate quantitative data to either support or refute the hypothesized biological activities of this compound.

Potential Activity Key Parameter Interpretation of a Positive Result Next Steps
5-HT2A Receptor Binding Ki valueA low nanomolar Ki suggests high affinity for the receptor.Proceed to functional assays to determine agonism or antagonism.
5-HT2A Receptor Function EC50 and EmaxA low EC50 and high Emax indicate a potent agonist. A low EC50 with a low Emax suggests a partial agonist. Inhibition of agonist activity indicates an antagonist.In vivo behavioral studies in animal models to assess psychoactive effects.
MAO Inhibition IC50 values for MAO-A and MAO-BLow IC50 values indicate potent inhibition. A significant difference between the IC50 for MAO-A and MAO-B indicates selectivity.Further studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) and reversibility.
Antimicrobial Activity MIC valuesLow MIC values against specific bacterial strains indicate potential as an antimicrobial agent.Determine the minimum bactericidal concentration (MBC) and test against a broader panel of microbes, including resistant strains.

A positive finding in any of these areas would warrant further investigation, including structure-activity relationship (SAR) studies by synthesizing and testing analogs, in vivo pharmacokinetic and pharmacodynamic studies, and toxicity assessments.

Conclusion

This compound stands as a molecule with significant, albeit unexplored, potential for biological activity. Its structural similarity to known psychoactive compounds and its chemical nature as a monoamine provide a strong rationale for investigating its effects on the central nervous system, particularly its interaction with the 5-HT2A receptor and monoamine oxidase enzymes. The experimental protocols detailed in this guide offer a robust and logical framework for elucidating these potential activities. The data generated from these studies will be crucial in determining whether this compound or its derivatives could represent a novel lead in the development of new therapeutic agents.

References

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

  • Liverpool John Moores University. N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link]

  • Wikipedia. NBOMe-escaline. [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. PubMed. [Link]

  • Hamlin, K. E., & Weston, A. W. (1948). A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. Journal of the American Chemical Society. [Link]

  • Aguilar-Pineda, J. A., et al. (2023). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. [Link]

  • Surrey, A. R. (1948). The synthesis of N-(3-methoxy-benzyl)-N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine. PubMed. [Link]

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. ResearchGate. [Link]

  • Miliano, C., et al. (2021). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. MDPI. [Link]

  • Wojtas, A., et al. (2021). Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats. PubMed Central. [Link]

  • Yıldırım, M., et al. (2023). Antibacterial activity of 2-methoxy phenethylamine-based imine and β-lactam derivative in nosocomial infections. ResearchGate. [Link]

  • Custodio, J. B., et al. (2020). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives. (2012). National Institutes of Health. [Link]

  • Wikipedia. 5-MeO-T-NBOMe. [Link]

  • PubChem. 1-(3-Methoxyphenyl)ethanamine. [Link]

  • Zawilska, J. B., & Wojcieszak, J. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. PubMed. [Link]

  • MySkinRecipes. This compound. [Link]

  • Jukić, M., et al. (2023). Further Study of the Polar Group's Influence on the Antibacterial Activity of the 3-Substituted Quinuclidine Salts with Long Alkyl Chains. MDPI. [Link]

  • Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PubMed Central. [Link]

  • Felföldi, Z., et al. (2022). Specific Antimicrobial Activities Revealed by Comparative Evaluation of Selected Gemmotherapy Extracts. MDPI. [Link]

  • PubChem. 3-Methoxyphenethylamine. [Link]

Sources

Spectroscopic Characterization of N-(3-methoxybenzyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for N-(3-methoxybenzyl)ethanamine, a secondary amine of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles and interpretations presented herein are grounded in established spectroscopic theory and data from analogous structures, offering a robust framework for analysis.

Introduction

This compound belongs to the class of benzylamines, which are prevalent structural motifs in a wide range of biologically active compounds. The presence of a secondary amine, a methoxy-substituted aromatic ring, and an ethyl group gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming the identity, purity, and structure of the synthesized compound. This guide will walk through the predicted and expected spectroscopic features of this compound, explaining the causality behind the experimental observations.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential before delving into its spectroscopic data.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic, benzylic, methoxy, and ethyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms, as well as the aromatic ring current.[1][2][3][4]

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a1.15Triplet (t)3H-CH₂-CH₃
b1.5-1.8 (broad)Singlet (s)1H-NH -
c2.70Quartet (q)2H-CH₂ -CH₃
d3.75Singlet (s)2HAr-CH₂ -N
e3.80Singlet (s)3H-OCH₃
f6.75-6.90Multiplet (m)3HAr-H
g7.20-7.30Multiplet (m)1HAr-H

Interpretation and Experimental Rationale:

  • Ethyl Group (a, c): The methyl protons (a) are expected to appear as a triplet around 1.15 ppm due to coupling with the adjacent methylene protons. The methylene protons (c) will appear as a quartet around 2.70 ppm due to coupling with the methyl protons. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent nitrogen atom.[1]

  • Amine Proton (b): The N-H proton signal is often broad and can appear over a wide chemical shift range.[1][5][6] Its broadness is due to quadrupole broadening and potential hydrogen exchange. To confirm this peak, a D₂O exchange experiment can be performed, which would cause the signal to disappear.[1][6]

  • Benzylic Protons (d): The benzylic methylene protons are deshielded by both the aromatic ring and the nitrogen atom, and are expected to appear as a singlet around 3.75 ppm.[2][3]

  • Methoxy Protons (e): The protons of the methoxy group are in a relatively shielded environment and are expected to appear as a sharp singlet at approximately 3.80 ppm.

  • Aromatic Protons (f, g): The aromatic protons will be in the range of 6.75-7.30 ppm.[2][3] The meta-substitution pattern will lead to a complex multiplet. The protons ortho and para to the electron-donating methoxy group will be more shielded (further upfield) compared to the proton ortho to the electron-withdrawing benzylamine substituent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
15.0-CH₂-C H₃
44.0-C H₂-CH₃
52.0Ar-C H₂-N
55.0-OC H₃
112.0Ar-C
113.0Ar-C
119.0Ar-C
129.5Ar-C
141.0Ar-C (quaternary)
160.0Ar-C -O (quaternary)

Interpretation and Experimental Rationale:

  • Aliphatic Carbons: The ethyl group carbons are expected at the most upfield positions. The benzylic and N-methylene carbons will be further downfield due to the influence of the nitrogen and the aromatic ring.

  • Aromatic Carbons: The aromatic carbons typically appear in the 110-160 ppm region.[3][4] The carbon attached to the electron-donating methoxy group will be the most deshielded (furthest downfield) around 160.0 ppm. The other aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Medium, sharpN-H stretch (secondary amine)[1][5][6][7]
3000-3100MediumAromatic C-H stretch[2]
2850-2960MediumAliphatic C-H stretch
1580-1600Medium-StrongC=C aromatic ring stretch
1450-1500Medium-StrongC=C aromatic ring stretch
1250-1335StrongAromatic C-N stretch[8]
1050 & 1250StrongC-O stretch (phenyl alkyl ether)[9][10]
700-800StrongC-H out-of-plane bend (aromatic)

Interpretation and Experimental Rationale:

  • N-H Stretch: As a secondary amine, a single, moderately sharp N-H stretching band is expected in the 3300-3400 cm⁻¹ region.[1][5][7] This distinguishes it from primary amines which show two N-H stretching bands.[1][5][7]

  • C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and benzyl groups (below 3000 cm⁻¹).[2]

  • Aromatic Ring: The presence of the benzene ring will be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

  • C-N and C-O Stretches: A strong band corresponding to the aromatic C-N stretch is expected around 1250-1335 cm⁻¹.[8] Phenyl alkyl ethers typically show two strong C-O stretching bands around 1050 cm⁻¹ and 1250 cm⁻¹.[9][10]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound is 165.23 g/mol . As it contains an odd number of nitrogen atoms, its molecular ion peak (M⁺) will have an odd m/z value, in accordance with the nitrogen rule.[1][6]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
165[M]⁺ (Molecular Ion)
150[M - CH₃]⁺
136[M - C₂H₅]⁺
121[C₈H₉O]⁺ (methoxybenzyl cation)
91[C₇H₇]⁺ (tropylium ion)
44[C₂H₆N]⁺

Fragmentation Pathway and Rationale:

The fragmentation of benzylamines is well-documented and typically involves cleavage of the bonds adjacent to the nitrogen atom.[11][12][13][14]

G M This compound [M]+, m/z = 165 F150 [M - CH3]+ m/z = 150 M->F150 - CH3 F136 [M - C2H5]+ m/z = 136 M->F136 - C2H5 F121 [C8H9O]+ m/z = 121 M->F121 α-cleavage F44 [C2H6N]+ m/z = 44 M->F44 α-cleavage F91 Tropylium ion [C7H7]+ m/z = 91 F121->F91 - CH2O

Caption: Predicted mass spectrometry fragmentation pathway.

  • α-Cleavage: The most characteristic fragmentation pathway for amines is α-cleavage, the breaking of the C-C bond adjacent to the nitrogen.[1]

    • Cleavage of the bond between the benzylic carbon and the aromatic ring will lead to the formation of the methoxybenzyl cation at m/z 121 . This is expected to be a major peak. This fragment can then lose formaldehyde (CH₂O) to form the highly stable tropylium ion at m/z 91 .[12][15]

    • Cleavage of the bond between the ethyl group and the nitrogen can result in a fragment at m/z 44 .

  • Loss of Alkyl Groups: Loss of the terminal methyl group from the ethyl substituent would result in a fragment at m/z 150 . Loss of the entire ethyl group would lead to a fragment at m/z 136 .

Experimental Protocols

To acquire the spectroscopic data discussed, the following standard methodologies are recommended:

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • For the D₂O exchange experiment, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired FIDs with an appropriate line broadening factor and perform phase and baseline corrections. Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition:

    • Introduce the sample into the ion source (e.g., via direct infusion or through a gas chromatograph).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-500).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining the detailed information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the identity and purity of this compound. The predicted data and interpretations serve as a valuable reference for those working with this and structurally related molecules.

References

  • Audier, H. E., et al. (1966). Mass Spectrometry of Benzylamines. Organic Mass Spectrometry, 1(2), 131-145.
  • Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • Gäumann, T., & Seibl, J. (1962). The mass spectra of some benzylamines. Helvetica Chimica Acta, 45(1), 275-285.
  • Ho, Y. P., et al. (2002). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 13(7), 896-905.
  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. In Organic Chemistry. Retrieved from [Link]

  • Bell, R. P., & Smith, E. F. G. (1954). The infrared spectra of secondary amines and their salts. Transactions of the Faraday Society, 50, 24-29.
  • Bouchoux, G., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 17(21), 2359-2367.
  • Organic Chemistry Data. (n.d.). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of N-(3-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Abstract

The solubility of a compound is a critical physicochemical property that governs its behavior in various applications, from reaction kinetics in chemical synthesis to bioavailability in pharmaceutical development. This guide provides a comprehensive technical overview of the solubility of N-(3-methoxybenzyl)ethanamine. Notably, specific quantitative solubility data for this compound is not extensively available in public literature. Therefore, this document serves a dual purpose: first, to present a robust, theory-driven predictive analysis of its solubility based on its molecular structure, and second, to provide detailed, field-proven experimental protocols for researchers to determine its solubility empirically in a range of solvents. This guide is structured to empower researchers with both the foundational knowledge and the practical tools necessary to fully characterize this compound.

Predictive Solubility Analysis: A Theoretical Framework

The solubility of a molecule is fundamentally dictated by its intermolecular interactions with a given solvent. An analysis of the structure of this compound (Figure 1) allows for a strong predictive assessment of its behavior in different solvent classes, based on the principle of "like dissolves like."[1]

Molecular Structure of this compound:

  • Molecular Formula: C₁₀H₁₅NO[2][3]

  • Molecular Weight: 165.23 g/mol [2][3]

Key Structural Features Influencing Solubility:

  • Secondary Amine (-NH-): The nitrogen atom possesses a lone pair of electrons and a hydrogen atom, making it capable of acting as both a hydrogen bond acceptor and donor. This group is basic and introduces polarity.

  • Benzene Ring: A large, nonpolar, and hydrophobic aromatic ring.

  • Methoxy Group (-OCH₃): An ether linkage that introduces polarity and can act as a hydrogen bond acceptor.

  • Ethyl Group (-CH₂CH₃): A nonpolar, hydrophobic alkyl chain.

The molecule thus presents a classic amphipathic character, with distinct polar and nonpolar regions that will govern its interactions.

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can forecast the solubility of this compound as follows:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be limited to moderate . The polar amine and methoxy groups can form hydrogen bonds with protic solvents, aiding dissolution. However, the nonpolar surface area of the benzene ring and ethyl group will counteract this, limiting overall solubility. Low-molecular-weight amines (with four or fewer carbons) are generally water-soluble; this compound, with ten carbons, is significantly larger.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solubility is predicted to be high . These solvents have strong dipole moments that can engage in favorable dipole-dipole interactions with the polar amine and methoxy functionalities. Without the energetic cost of disrupting a strong hydrogen-bonding network (as in water), the dissolution of the nonpolar regions is more readily accommodated.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solubility is expected to be moderate to high . The large, nonpolar benzyl and ethyl groups will interact favorably with nonpolar solvents through van der Waals forces. Solvents with slight polarity, like diethyl ether, may be particularly effective.

The Critical Role of pH in Aqueous Solubility

For ionizable compounds, pH is a dominant factor in aqueous solubility.[5] this compound is a secondary amine and therefore a weak base. In an acidic aqueous solution, the amine group will become protonated to form a cationic ammonium salt.

R₂NH (less soluble) + H₃O⁺ ⇌ R₂NH₂⁺ (highly soluble) + H₂O

This conversion to a charged, ionic species dramatically increases the molecule's polarity and its solubility in water.[6] The basicity of the amine is described by its pKa (the pKa of its conjugate acid, the ammonium ion). While the exact pKa of this compound is not published, a close structural analog, N-ethylbenzylamine, has a predicted pKa of approximately 9.77.[7] The pKa of benzylamine itself is 9.33.[8]

Practical Implication: At a pH well below the pKa (e.g., pH < 7.5), this compound will exist predominantly in its highly soluble protonated form. Conversely, at a pH above the pKa (e.g., pH > 11.5), it will be in its neutral, less soluble "free base" form.

Predictive Solubility Summary

The following table summarizes the predicted solubility profile based on theoretical principles. This table serves as a hypothesis that can be validated using the experimental protocols outlined in the next section.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water (neutral pH), Methanol, EthanolLow to Moderate Hydrogen bonding potential from amine/ether is offset by large hydrophobic regions.
Aqueous Acid 0.1 M HCl (pH 1)High Protonation of the basic amine forms a highly soluble ammonium salt.[6]
Aqueous Base 0.1 M NaOH (pH 13)Low Compound exists in its neutral, less polar free base form.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole-dipole interactions with polar moieties of the solute.
Nonpolar Toluene, Hexane, DichloromethaneModerate to High Favorable van der Waals interactions with the large nonpolar regions.

Experimental Protocols for Solubility Determination

To move from prediction to quantification, rigorous experimental methodology is required. The following protocols represent the gold standard and a high-throughput alternative for determining the solubility of this compound.

Protocol 1: Equilibrium Solubility via the Saturation Shake-Flask Method

The shake-flask method is considered the most reliable technique for determining thermodynamic equilibrium solubility and is widely recommended by regulatory bodies.[5][8][9][10][11]

Principle: An excess of the solid compound is agitated in a solvent for an extended period until the concentration of the dissolved solute in the supernatant reaches a constant value, representing the equilibrium solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume (e.g., 5-10 mL) of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" means enough solid should remain visible at the end of the experiment.[8]

  • Equilibration: Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[9][10]

  • Phase Separation: Once equilibrium is reached, allow the suspension to settle. Carefully separate the saturated supernatant from the excess solid. This is a critical step; filtration through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) is highly recommended to avoid contamination with undissolved particles.[8]

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated supernatant with a suitable mobile phase.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a standard curve of the compound with known concentrations to ensure accurate quantification.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Diagram of the Shake-Flask Workflow:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solute to known volume of solvent B Agitate at constant T (24-72 hours) A->B C Settle Suspension B->C D Filter supernatant (0.22 µm syringe filter) C->D E Dilute aliquot of saturated solution D->E F Analyze by HPLC-UV against standard curve E->F G G F->G Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Protocol 2: Rapid Solubility Determination via Solvent Addition Method

For faster, though potentially less precise, solubility screening, the solvent addition method is valuable.[7]

Principle: A known mass of the solute is suspended in a small amount of an anti-solvent. The solvent of interest is then continuously added until the point where all the solid material dissolves completely (the "clear point").

Step-by-Step Methodology:

  • Preparation: Place a precisely weighed, small amount of this compound into a vial.

  • Solvent Addition: At a constant temperature, add the solvent of interest dropwise or with a syringe pump at a constant, slow rate while continuously stirring or agitating the suspension.

  • Clear Point Detection: Visually or instrumentally (e.g., using a turbidity sensor) monitor the suspension. The clear point is the exact moment the last solid particle dissolves.

  • Calculation: Record the total volume of solvent added to reach the clear point. The solubility is calculated as the initial mass of the solute divided by the final total volume of the solvent.

Visualization of Structure-Solubility Relationships

The interplay between the molecular features of this compound and solvent properties dictates its solubility. This relationship can be visualized as a decision-making process.

G cluster_solute Solute Features cluster_solvent Solvent Properties cluster_outcome Predicted Outcome start This compound polar_groups Polar Groups: - Secondary Amine (-NH) - Methoxy (-OCH3) start->polar_groups nonpolar_groups Nonpolar Groups: - Benzene Ring - Ethyl Chain (-C2H5) start->nonpolar_groups solvent_type Solvent Polarity? polar_groups->solvent_type favors nonpolar_groups->solvent_type favors solvent_hbond H-Bonding? solvent_type->solvent_hbond Polar high_sol High Solubility solvent_type->high_sol Nonpolar solvent_ph Aqueous pH? solvent_hbond->solvent_ph Protic (e.g., Water) solvent_hbond->high_sol Aprotic low_sol Low/Moderate Solubility solvent_ph->low_sol Neutral / Basic salt_sol High Solubility (Salt) solvent_ph->salt_sol Acidic (pH < pKa)

Caption: Logical relationships governing solubility prediction.

Conclusion

While empirical data for the solubility of this compound is scarce, a thorough analysis of its molecular structure provides a strong predictive framework. It is anticipated to have high solubility in polar aprotic and nonpolar organic solvents, with its aqueous solubility being critically dependent on pH. The provided experimental protocols, particularly the benchmark shake-flask method, offer a clear and reliable path for researchers to generate the precise quantitative data required for their work. This guide serves as a foundational tool for any scientist or developer working with this compound, bridging the gap between theoretical understanding and practical application.

References

  • Reus, M. A., Van Der Heijden, A. E., & Ter Horst, J. H. (2015). Solubility determination from clear points upon solvent addition. Organic Process Research & Development, 19(8), 1004-1011. [Link][7]

  • University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. Pure. [Link]

  • McLaughlin, J. C. Experiment 27 - Amines and Amides. Jay College of Criminal Justice. [Link]

  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link][8]

  • Fahelelbom, K. M., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 35-43. [Link][9]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link][5]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. [Link][10]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link][11]

  • Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link][4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4717494, this compound. [Link][3]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link][1]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link][6]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine. [Link][8]

Sources

An In-depth Technical Guide to N-(3-methoxybenzyl)ethanamine and Its Analogs: Synthesis, Pharmacology, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-benzylphenethylamine scaffold, particularly derivatives of N-(methoxybenzyl)ethanamine, represents a pivotal chemical class in neuroscience and pharmacology. These compounds, most notably the "NBOMe" series, are renowned for their high potency and selectivity as agonists for the serotonin 5-HT2A receptor, a key player in perception, cognition, and mood. This technical guide provides an in-depth review of the literature surrounding N-(3-methoxybenzyl)ethanamine and its structural analogs. We will explore the synthetic strategies employed to create these molecules, the analytical techniques essential for their characterization, their complex pharmacology, and the critical structure-activity relationships that govern their biological effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fascinating and powerful class of serotonergic agents.

Introduction: The Significance of N-Benzylphenethylamines

Substituted phenethylamines are a broad class of organic compounds based on the core phenethylamine structure. This family includes endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of psychoactive substances.[1] A particularly significant subclass is the N-benzylphenethylamines, which are formed by adding a benzyl group to the nitrogen atom of the phenethylamine core.

The introduction of an N-benzyl moiety, especially one bearing a methoxy substituent, was a watershed moment in serotonergic drug design. It was discovered that this addition could dramatically increase the affinity and potency of phenethylamines for the serotonin 5-HT2A receptor.[2][3] This receptor is the primary target for classic psychedelic drugs and is heavily implicated in the regulation of mood, learning, and sensory perception.[2][4][5] Consequently, N-(methoxybenzyl)ethanamine analogs have become invaluable tools for probing the function of the serotonergic system and serve as templates for the development of novel therapeutics for psychiatric and neurological disorders.

Chemical Synthesis and Structural Diversity

The versatility of the N-benzylphenethylamine scaffold allows for extensive chemical modification, leading to a wide array of analogs with diverse pharmacological profiles.

Core Synthesis Strategy: Reductive Amination

The most common and efficient method for synthesizing N-(methoxybenzyl)ethanamine and its analogs is reductive amination (also known as reductive alkylation). This two-step, one-pot procedure involves the reaction of a primary amine (a substituted phenethylamine) with an aldehyde or ketone (a substituted benzaldehyde) to form an intermediate imine, which is then reduced to the final secondary amine.

The choice of reducing agent is critical. Sodium borohydride (NaBH4) is frequently used due to its mild nature and selectivity for reducing the imine in the presence of other functional groups.[6] This method is robust and has been successfully used to synthesize a wide range of NBOMe compounds.[6]

This protocol is a representative example of the reductive amination strategy.

  • Imine Formation: Dissolve the primary amine starting material, 2C-I (2-(4-iodo-2,5-dimethoxyphenyl)ethanamine), in a suitable solvent such as methanol or ethanol.

  • Aldehyde Addition: Add an equimolar amount of 2-methoxybenzaldehyde to the solution. The mixture is stirred at room temperature to allow for the formation of the Schiff base (imine) intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH4), in small portions.

    • Causality Insight: The slow, portion-wise addition of NaBH4 at a reduced temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • Quenching and Extraction: After the reduction is complete (as confirmed by TLC), the reaction is quenched by the careful addition of water or a dilute acid. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure N-benzylphenethylamine.

  • Salt Formation (Optional): For improved stability and handling, the free base can be converted to a salt (e.g., hydrochloride) by dissolving it in a suitable solvent and adding a solution of HCl in ether.

Structural Analogs and Key Modification Points

The pharmacological properties of these compounds can be finely tuned by making substitutions at three key positions on the molecular scaffold.

G cluster_0 N-Benzylphenethylamine Scaffold PEA_Ring Phenethylamine Ring (A) Mod_A Substitutions (e.g., 2,5-dimethoxy, 4-halogen) affect potency and selectivity. PEA_Ring->Mod_A Sidechain Ethylamine Sidechain (B) Mod_B Modifications (e.g., α-methylation) create amphetamine analogs. Sidechain->Mod_B NBn_Ring N-Benzyl Ring (C) Mod_C Methoxy position (ortho, meta, para) is critical for 5-HT2A affinity. NBn_Ring->Mod_C

Caption: Key modification points on the N-benzylphenethylamine scaffold.

  • (A) Phenethylamine Ring: This is the site of the "2C-X" substitutions. Adding electron-withdrawing groups (like bromine or iodine) or small alkyl groups at the 4-position, combined with methoxy groups at the 2- and 5-positions, generally increases potency.[3]

  • (B) Ethylamine Sidechain: While less commonly modified in the NBOMe series, substitutions here can have profound effects. For example, adding a methyl group at the alpha position creates amphetamine analogs.

  • (C) N-Benzyl Ring: The position of the methoxy group on this ring is a critical determinant of activity. The N-(2-methoxybenzyl) substitution, which defines the classic "NBOMe" series, confers exceptionally high affinity for the 5-HT2A receptor.[2] Analogs with 3-methoxy (meta) or 4-methoxy (para) substitutions have also been synthesized and characterized, generally showing different affinity and selectivity profiles.[7][8]

Physicochemical and Analytical Characterization

Unambiguous identification of N-(methoxybenzyl)ethanamine analogs is crucial, particularly in forensic and research contexts, due to the existence of numerous potent and structurally similar positional isomers. A multi-technique approach is standard practice.

Mass Spectrometry (MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a workhorse technique for identification. Under electron ionization (EI), these molecules often exhibit extensive fragmentation. A highly characteristic fragment for N-(2-methoxybenzyl) derivatives is observed at a mass-to-charge ratio (m/z) of 121, corresponding to the methoxybenzyl cation. Another common fragment is the tropylium ion at m/z 91.[6][9] However, the molecular ion peak is often weak or absent, making molecular weight determination difficult.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is often superior for analyzing these compounds. Electrospray ionization (ESI) is a softer ionization method that typically produces a strong protonated molecule [M+H]+, confirming the molecular weight.[6] Tandem MS (MS/MS) experiments can then be used to generate specific fragmentation patterns that are highly effective for differentiating between positional isomers without the need for chemical derivatization.[9][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unequivocal structure elucidation. Both 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule. This data allows for the definitive assignment of substituent positions on both aromatic rings, making it indispensable for distinguishing between ortho-, meta-, and para-methoxybenzyl isomers.[7][9]

Spectroscopic Methods
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for confirming the presence of key functional groups within the molecule, such as N-H stretches for secondary amines, C-H stretches for aromatic and aliphatic groups, and C-O stretches for the methoxy ethers.[9]

Technique Information Provided Strengths Limitations
GC-MS Fragmentation pattern, retention timeHigh separation efficiency, established librariesWeak/absent molecular ion, difficult isomer differentiation
LC-MS/MS Molecular weight, specific fragmentationSoft ionization, excellent for isomer differentiationLess standardized than GC-MS
NMR Complete molecular structureUnambiguous structure elucidationLower sensitivity, requires pure sample
FTIR Functional group identificationFast, non-destructiveProvides limited structural detail
Table 1: Summary of Analytical Techniques for Characterizing N-(methoxybenzyl)ethanamine Analogs.

Pharmacology and Mechanism of Action

The biological effects of N-(methoxybenzyl)ethanamine analogs are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT2A subtype.

The Serotonin 5-HT2A Receptor: The Primary Target

N-benzylphenethylamines like 25I-NBOMe are potent partial agonists at the 5-HT2A receptor, with some exhibiting sub-nanomolar binding affinities.[2] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium stores, a key event in neuronal excitation.

G Ligand NBOMe Analog (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds & Activates G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers Cell_Response Neuronal Excitation & Downstream Effects DAG->Cell_Response Activates PKC Ca_Release->Cell_Response Leads to

Caption: Simplified 5-HT2A receptor signaling pathway activated by NBOMe analogs.

Structure-Activity Relationships (SAR)

The study of SAR for this class has yielded critical insights for rational drug design.

  • The N-(2-methoxybenzyl) Moiety is Key: The addition of the N-benzyl group dramatically increases potency over the parent 2C-X compounds. Specifically, the ortho-methoxy substitution (2-methoxy) is optimal for high-affinity 5-HT2A binding. This is theorized to be due to favorable interactions with specific residues, such as Phe339 and Phe340, within the receptor's binding pocket.[6]

  • 4-Position Substitution: A bulky, lipophilic substituent at the 4-position of the phenethylamine ring is crucial for high potency. Halogens like iodine (in 25I-NBOMe) and bromine (in 25B-NBOMe) are particularly effective.

  • Receptor Selectivity: While highly potent at 5-HT2A, many NBOMe analogs also show significant affinity for 5-HT2C receptors and, to a lesser extent, 5-HT2B receptors.[4] This lack of complete selectivity is an important consideration in their use as research tools and a challenge for therapeutic development.

  • Dopaminergic System Interaction: Emerging evidence suggests that some N-benzylphenethylamine derivatives may also modulate the dopaminergic system, which could contribute to their reinforcing effects and abuse potential.[12]

Compound Key Structural Feature 5-HT2A Receptor Activity
EscalineParent PhenethylamineAgonist
NBOMe-escaline N-(2-methoxybenzyl) derivativePotent Partial Agonist (50x more potent than escaline)[13]
2C-I4-Iodo-2,5-dimethoxyphenethylamineAgonist
25I-NBOMe N-(2-methoxybenzyl) derivative of 2C-IHighly Potent Partial Agonist (Significant increase in affinity vs 2C-I)[6]
Table 2: Impact of N-(2-methoxybenzyl) Substitution on 5-HT2A Receptor Potency.

Key Experimental Protocols in Drug Discovery

To characterize the pharmacological profile of novel N-(methoxybenzyl)ethanamine analogs, a standardized set of in vitro and in vivo assays is employed.

In Vitro: Receptor Binding Assay

This assay determines the affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure how strongly a test compound binds to the 5-HT2A receptor.

  • Principle: Competitive displacement of a known radiolabeled ligand from the receptor by the unlabeled test compound.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes expressing the human 5-HT2A receptor.

    • Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a high-affinity 5-HT2A radioligand (e.g., [3H]ketanserin).

    • Competition: Add increasing concentrations of the unlabeled test compound (e.g., a novel NBOMe analog) to the wells.

    • Incubation: Allow the reaction to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the receptor-bound radioligand from the unbound.

    • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Use non-linear regression to calculate the IC50 (concentration of test compound that displaces 50% of the radioligand), which is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.

In Vitro: Calcium Flux Functional Assay

This assay measures the functional potency (EC50) and efficacy (Emax) of an agonist.

  • Objective: To quantify the ability of a test compound to activate the 5-HT2A receptor and trigger downstream signaling.

  • Principle: As 5-HT2A activation leads to intracellular calcium release, a fluorescent calcium indicator dye is used to measure this response.

  • Methodology:

    • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Add increasing concentrations of the test compound to the cells.

    • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., a FLIPR or FlexStation). The peak fluorescence response corresponds to the magnitude of the calcium release.

    • Data Analysis: Plot the peak fluorescence response against the compound concentration. Use a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (the maximum possible response, often expressed relative to a reference full agonist like serotonin).[3]

Conclusion and Future Directions

This compound and its extensive family of analogs, particularly the ortho-substituted NBOMes, are exceptionally potent serotonergic agents. Their synthesis via reductive amination is well-established, and a robust suite of analytical tools exists for their characterization. The profound impact of the N-(2-methoxybenzyl) substitution on 5-HT2A receptor affinity has made these compounds indispensable for research into serotonergic neurotransmission.

While their hallucinogenic properties and potential for toxicity have led to their classification as drugs of abuse, the underlying scaffold holds significant therapeutic promise.[2] Future research will undoubtedly focus on fine-tuning the structure to enhance selectivity for the 5-HT2A receptor over other subtypes (e.g., 5-HT2B, which is associated with cardiac valvulopathy). The development of "biased agonists," which preferentially activate specific downstream signaling pathways, could lead to novel therapeutics for depression, anxiety, and PTSD, harnessing the beneficial effects of 5-HT2A activation while minimizing undesirable psychedelic or adverse effects.

References

  • Surrey, A. R. (1948). The synthesis of N-(3-methoxy-benzyl)-N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine. J Am Chem Soc, 70(9), 2887-90.
  • Wikipedia contributors. (2023). Substituted phenethylamine. Wikipedia. [Link]

  • Zuba, D., & Sekuła, K. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug Test Anal, 5(5), 303-9.
  • Wikipedia contributors. (2023). NBOMe-escaline. Wikipedia. [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Curr Top Behav Neurosci, 32, 283-311.
  • Wikipedia contributors. (2023). 5-MeO-T-NBOMe. Wikipedia. [Link]

  • EMCDDA. (2014). Technical Report on 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). European Monitoring Centre for Drugs and Drug Addiction. [Link]

  • Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. ResearchGate. [Link]

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)-phenethylamine (NBOMe) Derivatives and Differentiation from their 3-and 4-Methoxybenzyl Analogues -Part II. ResearchGate. [Link]

  • Slocum, S. T., & Nichols, D. E. (2022). Design, syntheses, and structure activity relationship characterizations of novel N-benzyl phenethylamines. ACS Fall 2022. [Link]

  • Fukuyama, T., & Kan, T. (2000). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

  • Kiseleva, K., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Test Anal, 12(8), 1154-1170. [Link]

  • Custodio, J. B., et al. (2019). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. ResearchGate. [Link]

  • Jensen, A. A., et al. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. J Med Chem, 65(2), 1479-1498. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Surrey, A. R. (1948). The Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylene-dioxyphenethylamine. ResearchGate. [Link]

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. ResearchGate. [Link]

  • Andersen, J., et al. (2021). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chem Neurosci, 12(7), 1062-1078. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-(3-methoxybenzyl)ethanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The synthesis of secondary amines is a cornerstone of modern organic and medicinal chemistry, as this functional group is a key component in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the various methods for C-N bond formation, reductive amination stands out as a highly efficient and versatile strategy.[1][2] This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine.[1][3][4]

A significant advantage of this one-pot reaction is its ability to avoid the over-alkylation often problematic in direct alkylation of amines with alkyl halides, thus offering greater control and higher yields of the desired product.[5] This application note provides a detailed, field-proven protocol for the synthesis of N-(3-methoxybenzyl)ethanamine from 3-methoxybenzaldehyde and ethylamine. The procedure employs sodium borohydride (NaBH₄), a widely accessible and effective reducing agent for imines, making this protocol applicable in most standard organic chemistry laboratories.[5][6][7][8]

This guide is designed for researchers and professionals in drug development, offering not just a procedural checklist but also the underlying rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Reaction Mechanism and Strategy

The synthesis proceeds via a two-step, one-pot sequence: (1) Formation of an N-ethyl-1-(3-methoxyphenyl)methanimine intermediate, followed by (2) hydride reduction of this imine to the final secondary amine product.

  • Imine Formation: The reaction initiates with the nucleophilic attack of the ethylamine nitrogen on the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to yield the corresponding imine (also known as a Schiff base).[3][9] This equilibrium is typically driven towards the product by the subsequent, irreversible reduction step.

  • Imine Reduction: The C=N double bond of the imine is susceptible to nucleophilic attack by a hydride (H⁻) ion. Sodium borohydride serves as the hydride donor. The hydride attacks the electrophilic carbon of the iminium ion (the protonated form of the imine), breaking the π-bond and forming the final C-N single bond of the amine.[7][10] A final protonation step, typically during aqueous workup, neutralizes the resulting anion to yield this compound.

Reductive Amination Mechanism Mechanism of Reductive Amination aldehyde 3-Methoxybenzaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + Ethylamine amine Ethylamine amine->hemiaminal product This compound imine Imine (Schiff Base) hemiaminal->imine - H₂O (Dehydration) imine->product + [H⁻] from NaBH₄ + H⁺ Workup hydride NaBH₄ (Hydride Source) hydride->product

Caption: The two-stage mechanism of reductive amination.

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjustments can be made as needed, with corresponding modifications to reagent quantities and glassware sizes.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Purity
3-MethoxybenzaldehydeC₈H₈O₂136.15591-31-1≥97%
Ethylamine (70% in H₂O)C₂H₅NH₂45.0875-04-770%
Sodium BorohydrideNaBH₄37.8316940-66-2≥98%
Methanol (MeOH)CH₃OH32.0467-56-1Anhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS Grade
Deionized WaterH₂O18.027732-18-5-
Saturated NaCl Solution (Brine)NaCl58.447647-14-5-
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9-
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Reagent Quantities
ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
3-Methoxybenzaldehyde136.1510.01.01.36 g (1.21 mL)
Ethylamine (70% in H₂O)45.0812.01.21.16 mL
Sodium Borohydride37.8315.01.50.57 g
Methanol32.04--30 mL
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzaldehyde (1.36 g, 10.0 mmol).

  • Solvent and Amine Addition: Add 20 mL of anhydrous methanol to the flask and stir until the aldehyde is fully dissolved. To this solution, add ethylamine (1.16 mL of a 70% aqueous solution, 12.0 mmol). Stir the resulting mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction Step: Cool the reaction flask in an ice bath for 10 minutes. While maintaining the cold temperature, add sodium borohydride (0.57 g, 15.0 mmol) slowly in small portions over 15 minutes.

    • Scientist's Note: The addition of NaBH₄ must be slow and portion-wise. The reaction is exothermic and generates hydrogen gas, which can cause excessive foaming and pressure buildup if the reagent is added too quickly.

  • Reaction Progression: After the complete addition of NaBH₄, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase). A complete reaction is indicated by the consumption of the starting aldehyde.

  • Quenching and Solvent Removal: Carefully quench the reaction by slowly adding 20 mL of deionized water. Place the flask on a rotary evaporator and remove the methanol under reduced pressure.

  • Extraction: Transfer the remaining aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Scientist's Note: Multiple extractions ensure efficient recovery of the product from the aqueous phase.

  • Washing and Drying: Combine the organic extracts and wash them with saturated brine solution (1 x 50 mL). The brine wash helps to remove residual water and some inorganic impurities.[11] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure this compound.

Workflow and Data Management

A logical workflow is crucial for ensuring the success and reproducibility of the synthesis.

Synthetic Workflow Experimental Workflow A 1. Reagent Preparation (3-Methoxybenzaldehyde, Ethylamine) B 2. Imine Formation (Stir in MeOH at RT, 30 min) A->B C 3. Reduction (Cool in Ice Bath, Add NaBH₄) B->C D 4. Reaction Monitoring (Stir at RT for 2h, TLC Analysis) C->D E 5. Work-up (Quench, Evaporate MeOH, Extract with EtOAc) D->E F 6. Purification (Wash, Dry, Concentrate) E->F G 7. Final Product (Column Chromatography) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: Overview of the synthesis and purification workflow.

Safety and Hazard Management

Executing this protocol safely requires a thorough understanding of the hazards associated with each reagent. The entire procedure must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, nitrile gloves, and chemical safety goggles are required.[12]

  • 3-Methoxybenzaldehyde: Causes skin, eye, and respiratory irritation.[13][14][15][16] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Ethylamine: Corrosive and flammable. It can cause severe skin and eye damage. The vapors are irritating to the respiratory system. Handle with care in the fume hood.

  • Sodium Borohydride (NaBH₄): Highly hazardous. It is designated as 'Water Reactive,' meaning it reacts violently with water and acids to release flammable hydrogen gas, which can ignite spontaneously.[17] It is also toxic if swallowed or absorbed through the skin and causes severe chemical burns.[12]

    • Handling: Store NaBH₄ in a dry, inert environment, away from moisture.[18][19]

    • Quenching: Always quench residual NaBH₄ by adding the quenching agent (water in this protocol) slowly to the reaction mixture, preferably while cooling in an ice bath. Never add water directly to solid NaBH₄.

  • Waste Disposal: Aqueous waste containing borates and organic waste containing solvents and product residues must be segregated and disposed of according to institutional and local environmental regulations.

References

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wang, B., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80, 834–836.
  • Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • ESPI Metals. (2007). Sodium Borohydride Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Periasamy, M., et al. (2012). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • Miller, M. J., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Retrieved from [Link]

  • Asaula, V. M., et al. (2019). CATALYTIC REDUCTIVE AMINATION p-METHOXYBENZALDEHYDE WITH DI-ISO-PROPYLAMINE AT PRESENCE OF Co-CONTAINING COMPOSITE. L. V.
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]

  • Kim, T. L., et al. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. Retrieved from [Link]

  • Asaula, V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • University of Glasgow. (n.d.). General One-Pot, Three-Step Methodology Leading to an Extended Class of N-Heterocyclic Cations. Retrieved from [Link]

  • Google Patents. (n.d.). EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.

Sources

Application Notes and Protocols for the Evaluation of N-(3-methoxybenzyl)ethanamine in CNS Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for the initial assessment of novel compounds, using N-(3-methoxybenzyl)ethanamine as a representative example, for their potential as therapeutic agents for central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical stages of CNS drug discovery. The protocols outlined herein are designed to be self-validating, providing a logical and scientifically rigorous pathway from initial characterization to in vivo evaluation.

Introduction: The Rationale for Investigating this compound

The phenethylamine and benzylamine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous CNS-active drugs.[1] The structural motif of this compound, combining elements of both, presents an intriguing starting point for a CNS drug discovery program. The methoxybenzyl group can influence lipophilicity and metabolic stability, crucial factors for blood-brain barrier (BBB) penetration and overall pharmacokinetic profile.[2] The ethanamine side chain is a common feature in many neurotransmitters and their analogs, suggesting potential interactions with key CNS targets such as aminergic G-protein coupled receptors (GPCRs) and transporters.[1]

Given the absence of established biological data for this compound, a systematic, multi-tiered screening approach is warranted. This guide will delineate a comprehensive workflow, commencing with the fundamental synthesis and characterization of the molecule, progressing through in silico and in vitro assessments, and culminating in preliminary in vivo behavioral studies.

Diagram: CNS Drug Discovery Workflow for a Novel Compound

CNS_Drug_Discovery_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation Synthesis Synthesis & Characterization InSilico In Silico ADMET & CNS MPO Synthesis->InSilico Physicochemical Data BBB_Permeability BBB Permeability (PAMPA, Caco-2) InSilico->BBB_Permeability Prioritization Receptor_Binding Receptor Binding Assays BBB_Permeability->Receptor_Binding CNS Penetrant Candidates Neurotoxicity Neurotoxicity & Neuroinflammation Receptor_Binding->Neurotoxicity Active Compounds Behavioral_Models Behavioral Models (Anxiety, Depression, Cognition) Neurotoxicity->Behavioral_Models Safe & Active Compounds Disease_Models Disease-Specific Models (e.g., PD, AD) Behavioral_Models->Disease_Models Efficacious Compounds

Caption: A multi-phase workflow for CNS drug discovery.

Phase 1: Foundational Studies

Synthesis and Characterization of this compound

A straightforward and scalable synthesis of this compound can be achieved via reductive amination.

Protocol: Synthesis via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add ethylamine (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

In Silico ADMET and CNS MPO Prediction

Before embarking on extensive in vitro testing, computational models can provide valuable insights into the potential drug-like properties of this compound.[3][4][5][6][7][8][9]

Protocol: In Silico Profiling

  • Descriptor Calculation: Utilize software packages (e.g., Schrödinger's QikProp, ACD/Labs Percepta) to calculate key physicochemical descriptors from the 2D structure of this compound.[3][6]

  • ADMET Prediction: Predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[3][4] Pay close attention to parameters relevant to CNS drugs, such as predicted blood-brain barrier permeability (logBB), Caco-2 cell permeability, and potential for P-glycoprotein (P-gp) efflux.[5][7][8][10]

  • CNS Multiparameter Optimization (MPO): Calculate the CNS MPO score, which combines several physicochemical properties to predict the likelihood of a compound being a successful CNS drug.[5][7][9]

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueDesirable Range for CNS Drugs
Molecular WeightCalculated< 450 g/mol
logPCalculated1 - 4
Topological Polar Surface Area (TPSA)Calculated< 90 Ų
Hydrogen Bond DonorsCalculated≤ 3
Hydrogen Bond AcceptorsCalculated≤ 7
Predicted logBBCalculated> 0
Predicted Caco-2 PermeabilityCalculatedHigh
Predicted P-gp SubstrateCalculatedNo
CNS MPO ScoreCalculated≥ 4.0

Note: The values in this table are to be calculated using appropriate in silico tools.

Phase 2: In Vitro Screening

Blood-Brain Barrier Permeability Assays

The ability of a compound to cross the blood-brain barrier is a critical determinant of its potential as a CNS therapeutic.[2] A tiered approach, starting with a high-throughput artificial membrane assay followed by a cell-based model, is recommended.

The PAMPA-BBB assay provides a rapid assessment of a compound's passive permeability across an artificial membrane designed to mimic the BBB.[1][11][12][13][14]

Protocol: PAMPA-BBB

  • Plate Preparation: Use a commercially available PAMPA plate system. Hydrate the filter membrane of the donor plate with a brain lipid mixture.

  • Compound Preparation: Prepare a solution of this compound in a suitable buffer (e.g., PBS with a small percentage of DMSO).

  • Assay Execution: Add the compound solution to the donor wells and buffer to the acceptor wells. Incubate the "sandwich" plate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the provided software or standard equations.

The Caco-2 cell permeability assay provides a more biologically relevant model of intestinal absorption and can also indicate potential for BBB penetration.[15][16][17][18][19] This assay can also assess active transport mechanisms, such as P-gp efflux.[16]

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the trans-epithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Bidirectional Permeability:

    • Apical to Basolateral (A-B): Add this compound to the apical (donor) side and collect samples from the basolateral (receiver) side at various time points.

    • Basolateral to Apical (B-A): Add the compound to the basolateral (donor) side and collect samples from the apical (receiver) side.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for an efflux transporter.[16]

Receptor Binding Assays

Based on its chemical structure, this compound may interact with serotonin and dopamine receptors, which are key targets in many CNS disorders.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Use commercially available cell membrane preparations expressing the human serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D1, D2) receptor subtypes.[20][21]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-SCH23390 for D1, [³H]-Spiperone for D2) and varying concentrations of this compound.[20]

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Neurotoxicity and Neuroinflammation Assays

It is crucial to assess the potential neurotoxic and pro-inflammatory effects of a lead compound early in the discovery process.

Protocol: Neuronal Viability Assay

  • Cell Culture: Culture primary cortical neurons harvested from embryonic rodents.

  • Compound Treatment: Treat the cultured neurons with a range of concentrations of this compound for 24-48 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Determine the concentration of the compound that reduces cell viability by 50% (IC50).

This assay assesses the potential of the compound to induce or suppress an inflammatory response in microglia, the resident immune cells of the CNS.[22][23][24][25][26][27][28][29][30]

Protocol: Microglial Cytokine Release Assay

  • Cell Culture: Use a murine microglial cell line (e.g., BV-2) or primary microglia.

  • Stimulation and Treatment: Pre-treat the cells with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After 24 hours, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

  • Data Analysis: Determine if the compound significantly modulates cytokine release compared to the LPS-treated control.

Phase 3: In Vivo Evaluation

Compounds that demonstrate promising in vitro activity and a favorable safety profile can be advanced to in vivo behavioral models.

Behavioral Models

This test is used to assess anxiolytic or anxiogenic effects of a compound in rodents.

Protocol: Elevated Plus Maze

  • Apparatus: Use a plus-shaped maze raised from the floor, with two open arms and two closed arms.

  • Procedure: Administer this compound or vehicle to mice. After a set pre-treatment time, place each mouse in the center of the maze and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent and the number of entries into the open and closed arms using an automated tracking system.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

This test is a common screening tool for antidepressant-like activity.

Protocol: Forced Swim Test

  • Apparatus: Use a transparent cylinder filled with water.

  • Procedure: Administer the test compound or vehicle to mice. Place each mouse in the cylinder for a 6-minute test session.

  • Data Collection: Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: A significant reduction in immobility time suggests antidepressant-like effects.

This test assesses spatial learning and memory, which are often impaired in neurodegenerative diseases.[31][32][33][34][35]

Protocol: Morris Water Maze

  • Apparatus: Use a large circular pool filled with opaque water containing a hidden escape platform.[35]

  • Acquisition Phase: For several consecutive days, train the mice to find the hidden platform from different starting locations. Record the escape latency.[31][33]

  • Probe Trial: On the final day, remove the platform and allow the mouse to swim for a set time (e.g., 60 seconds).[32]

  • Data Collection: Track the mouse's swim path and measure the time spent in the target quadrant where the platform was previously located.[32][33]

  • Data Analysis: A shorter escape latency during training and a preference for the target quadrant in the probe trial indicate intact spatial learning and memory.

Disease-Specific Models

If the initial behavioral screening suggests a particular therapeutic potential, the compound can be tested in more specific animal models of CNS diseases.

  • Parkinson's Disease Models: Investigate neuroprotective effects in toxin-induced models such as the 6-hydroxydopamine (6-OHDA) or MPTP models.[36][37][38][39]

  • Alzheimer's Disease Models: Evaluate effects on cognitive deficits and pathology in transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1).[40][41][42][43][44]

Conclusion

The structured evaluation pathway detailed in these application notes provides a robust and efficient framework for assessing the CNS therapeutic potential of novel chemical entities like this compound. By systematically progressing from foundational chemical and computational analyses to comprehensive in vitro and in vivo screening, researchers can make informed decisions about the advancement of promising lead compounds. This rigorous, multi-faceted approach enhances the likelihood of identifying and developing the next generation of effective CNS drugs.

References

  • Rodent Models of Alzheimer's Disease: Past Misconceptions and Future Prospects. (2024). MDPI. [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. PubMed Central. [Link]

  • Assaying Microglia Functions In Vitro. PubMed Central. [Link]

  • ADME attribute alignment of marketed CNS drugs and CNS candidates. ResearchGate. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Animal Models of Parkinson's Disease. NCBI. [Link]

  • Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. PubMed Central. [Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. PubMed Central. [Link]

  • UC Davis - Morris Water Maze. Protocols.io. [Link]

  • Neuroinflammation. Cellectricon. [Link]

  • Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. PubMed Central. [Link]

  • Rodent models of Parkinson's disease: beyond the motor symptomatology. Frontiers. [Link]

  • Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems. [Link]

  • Rodent Models of Alzheimer's Disease: Past Misconceptions and Future Prospects. MDPI. [Link]

  • Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. PubMed Central. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Rodent Models of Parkinson's Disease: A General Overview. Maze Engineers. [Link]

  • Mouse Models of Alzheimer's Disease. Frontiers. [Link]

  • Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PubMed Central. [Link]

  • Accountable Prediction of Drug ADMET Properties with Molecular Descriptors. bioRxiv. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]

  • Morris Water Maze. MMPC. [Link]

  • Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. F1000Research. [Link]

  • In Silico Methods to Assess CNS Penetration of Small Molecules. ResearchGate. [Link]

  • Neuroinflammation Assay Services. Creative Biolabs. [Link]

  • Rodent Models of Amyloid-Beta Feature of Alzheimer's Disease: Development and Potential Treatment Implications. MDPI. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Structure-Based Virtual Screening and In Silico Evaluation of Marine Algae Metabolites as Potential α-Glucosidase Inhibitors for Antidiabetic Drug Discovery. MDPI. [Link]

  • 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. PubMed. [Link]

  • Caco2 assay protocol. Unknown Source. [Link]

  • How Well Do Rodent Models of Parkinson's Disease Recapitulate Early Non-Motor Phenotypes? A Systematic Review. MDPI. [Link]

  • Standard protocol for conducting the Morris Water Maze test. ResearchGate. [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

  • Neuroinflammation Studies. Charles River Laboratories. [Link]

  • Microglial Activation Assays. Charles River Laboratories. [Link]

  • Rodent models of Parkinson's disease: beyond the motor symptomatology. PubMed. [Link]

  • Rodent Models for Alzheimer's Disease in Drug Discovery. ScienceDirect. [Link]

  • Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. San Diego Instruments. [Link]

  • In silico methods to assess CNS penetration of small molecules. Unknown Source. [Link]

  • Microglial Phagocytosis Assay. Bio-protocol. [Link]

  • Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. ACS Publications. [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PubMed Central. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH. [Link]

Sources

Topic: Analytical Methods for the Quantification of N-(3-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of N-(3-methoxybenzyl)ethanamine, a substituted phenethylamine derivative.[1] Recognizing the critical need for accurate and reliable quantification in research, quality control, and impurity profiling, this guide details three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This note is intended for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind method selection, sample preparation strategies, and the principles of method validation that ensure data integrity.

Introduction and Strategic Importance

This compound belongs to the broad class of phenethylamines, compounds of significant interest in medicinal chemistry and pharmaceutical development.[1] Accurate quantification is paramount for establishing purity, monitoring stability, characterizing reference standards, and potentially identifying it as a process-related impurity or metabolite in complex matrices. The choice of analytical technique is dictated by the specific requirements of the analysis, including required sensitivity, selectivity, sample matrix, and throughput.

This guide is built on the foundational principles of analytical method validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4] Adherence to these principles ensures that an analytical procedure is suitable for its intended purpose, yielding results that are consistently reliable and trustworthy.[5][6]

Rationale for Method Selection: A Multi-Tiered Approach

No single analytical method is universally optimal. The selection process involves a trade-off between sensitivity, selectivity, cost, and speed.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse for routine quality control (QC) and purity assessment of bulk drug substances. Its advantages include robustness, excellent quantitation, and widespread availability. This compound possesses a strong chromophore in its methoxybenzyl group, making it well-suited for UV detection.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. It offers superior selectivity compared to HPLC-UV due to mass-based detection. For compounds like this compound, derivatization may be employed to improve chromatographic behavior and sensitivity.[8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification in complex biological or environmental matrices.[10][11] Its exceptional sensitivity and specificity, achieved through Multiple Reaction Monitoring (MRM), allow for the detection and quantification of the analyte at picogram or nanogram levels, even in the presence of significant interferences.[12][13][14]

Below is a logical framework to guide the selection of the appropriate analytical technique.

MethodSelection start Define Analytical Goal purpose_q Primary Purpose? start->purpose_q matrix_q What is the sample matrix? hplc HPLC-UV matrix_q->hplc Bulk / Pure Substance gcms GC-MS matrix_q->gcms Reaction Mixture (Volatile Impurities) sensitivity_q What sensitivity is required? sensitivity_q->hplc Moderate (ng/mL - µg/mL) lcmsms LC-MS/MS sensitivity_q->lcmsms Low (pg/mL - ng/mL) purpose_q->matrix_q Purity / Assay purpose_q->sensitivity_q Trace Impurity / Bioanalysis

Figure 1: Decision tree for analytical method selection.

Universal Sample Preparation Strategies

Effective sample preparation is crucial for minimizing matrix effects and ensuring robust analytical performance. The complexity of the procedure depends on the sample matrix.

  • For Bulk Material/Reference Standard: The simplest approach involves accurate weighing and dissolution in a suitable diluent (e.g., methanol, acetonitrile, or mobile phase) to a known concentration within the method's linear range.

  • For Complex Matrices (e.g., Biological Fluids, Reaction Mixtures): More extensive cleanup is required. Solid-Phase Extraction (SPE) is a highly effective technique.

Protocol 3.1: General Solid-Phase Extraction (SPE) Protocol

This protocol serves as a starting point for extracting basic amine compounds from an aqueous or biological matrix using a mixed-mode cation exchange cartridge.

  • Conditioning: Wash the SPE cartridge (e.g., Mixed-Mode Cation Exchange, 100 mg) with 1 mL of methanol, followed by 1 mL of deionized water.

  • Loading: Dilute the sample (e.g., 0.5 mL of plasma) with 0.5 mL of a weak buffer (e.g., 2% phosphoric acid). Load the entire volume onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences. Follow with a 1 mL wash of methanol to remove non-polar interferences.

  • Elution: Elute the analyte, this compound, with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-based analysis or a suitable solvent for GC analysis.

Method 1: Quantification by HPLC-UV

This method is ideal for assay and purity determinations where high sensitivity is not the primary requirement.

Protocol 4.1: HPLC-UV Procedure
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm and 275 nm. The methoxybenzyl moiety provides absorbance at these wavelengths.

  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Serially dilute this stock with the mobile phase to create calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

  • System Suitability: Before analysis, inject a mid-range standard (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Apply a linear regression to determine the concentration of the analyte in unknown samples.

Method 2: Quantification by GC-MS

This method offers enhanced selectivity and is suitable for identifying and quantifying the analyte in complex mixtures, provided it is thermally stable.

Protocol 5.1: GC-MS Procedure
  • Instrumentation: A Gas Chromatograph with a split/splitless inlet coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Chromatographic Conditions:

    • Column: Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[15][16]

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless (or split 10:1 for concentrated samples).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Scan mode (m/z 40-450) for initial identification and method development. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions. Expected fragment ions would include m/z 121 (methoxybenzyl cation) and potentially the molecular ion.

  • Derivatization (Optional but Recommended): To improve peak shape and thermal stability, the secondary amine can be derivatized. A common approach is acylation.

    • Procedure: To the dried sample extract, add 50 µL of pyridine and 50 µL of Trifluoroacetic Anhydride (TFAA). Cap and heat at 70°C for 20 minutes. Evaporate the reagents and reconstitute in ethyl acetate for injection. Derivatization can significantly improve the reliability of GC-MS analysis for such compounds.[17]

  • Quantification: Use an internal standard (e.g., a deuterated analog or a structurally similar compound with different retention time). Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

Method 3: Quantification by LC-MS/MS

This ultra-sensitive and highly selective method is the preferred choice for bioanalysis or trace-level impurity quantification.[12][14]

Protocol 6.1: LC-MS/MS Procedure
  • Instrumentation: A U(H)PLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: (Similar to HPLC-UV but can be adapted for higher throughput)

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • Analyte Optimization: Infuse a standard solution of this compound (approx. 100 ng/mL) directly into the mass spectrometer to determine the precursor ion (protonated molecule, [M+H]⁺) and optimize fragmentation parameters to find the most abundant and stable product ions.

    • MRM Transitions: Monitor at least two transitions for confident quantification and confirmation. For this compound (C₁₀H₁₅NO, MW: 165.23), the precursor ion would be m/z 166.1. A likely product ion would result from the loss of the ethylamine group, yielding the methoxybenzyl cation at m/z 121.1.

      • Example MRM 1 (Quantifier): 166.1 → 121.1

      • Example MRM 2 (Qualifier): 166.1 → 91.1 (tropylium ion)

  • Standard Preparation: Prepare calibration standards in the relevant matrix (e.g., blank plasma extract) to account for matrix effects. The range could be from 0.1 ng/mL to 200 ng/mL. An isotopically labeled internal standard (e.g., d3-N-(3-methoxybenzyl)ethanamine) is highly recommended for the most accurate results.[13]

Summary of Method Performance

The following table summarizes the typical performance characteristics expected from each method. These values are estimates and must be confirmed during formal method validation.[2][6]

Parameter HPLC-UV GC-MS (SIM) LC-MS/MS (MRM)
Specificity Moderate (based on RT)High (based on RT & m/z)Very High (based on RT & MRM)
Typical LOQ 10 - 50 ng/mL1 - 10 ng/mL0.05 - 1 ng/mL
Linearity (R²) > 0.995> 0.995> 0.998
Precision (%RSD) < 5%< 10%< 15% (at LLOQ)
Primary Use Case Assay, Purity, QCImpurity ID, ConfirmationBioanalysis, Trace Analysis

General Analytical Workflow

The entire process, from receiving a sample to delivering a final, validated result, follows a structured pathway to ensure quality and traceability.

AnalyticalWorkflow cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis sample_receipt Sample Receipt & Login method_selection Method Selection (Fig. 1) sample_receipt->method_selection sample_prep Sample Preparation (Protocol 3.1) method_selection->sample_prep sys_suit System Suitability Check sample_prep->sys_suit sequence Run Sequence (Cal, QC, Samples) sys_suit->sequence data_proc Data Processing & Integration sequence->data_proc review Review & QC Check data_proc->review report Final Report Generation review->report

Figure 2: General workflow for quantitative analysis.

References

  • Vertex AI Search. (2014).
  • Vertex AI Search. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • International Journal of Research and Review. (2025).
  • PharmaTutor. (n.d.).
  • FDA. (n.d.). Q2(R2)
  • PubMed. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)
  • PubMed. (2012). Development and validation of an LC-MS/MS method for pharmacokinetic study of methoxyamine in phase I clinical trial.
  • NIH. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial.
  • Benchchem. (n.d.). Benzylamine|High-Purity Research Reagent.
  • PDF. (2019).
  • Eurofins Biomnis. (n.d.).
  • PubMed. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs.
  • Agilent. (n.d.). Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS.
  • ResearchGate. (2025). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs | Request PDF.
  • Agilent. (n.d.). A Comparison of Several LC/MS Techniques for Use in Toxicology.
  • ResearchGate. (2025). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines.
  • ResearchGate. (2025). GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug | Request PDF.
  • ResearchGate. (n.d.). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I.
  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS)
  • Wikipedia. (n.d.). Substituted phenethylamine.

Sources

Application Note: A Robust HPLC Method for the Purification of N-(3-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the pharmaceutical intermediate, N-(3-methoxybenzyl)ethanamine. Addressing the common challenges associated with the analysis of basic compounds, this document outlines a systematic approach from initial method screening to final optimization. The protocols and scientific rationale presented herein are intended for researchers, scientists, and drug development professionals to establish a reliable and efficient purification method suitable for both analytical quality control and preparative scale-up.

Introduction

This compound is a crucial secondary amine intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is the premier technique for the analysis and purification of such compounds.

However, the basic nature of amines often leads to challenges in reversed-phase chromatography, including poor peak shape (tailing) and irreversible adsorption to the silica-based stationary phase.[1][2] These issues arise from the interaction between the protonated basic analyte and residual acidic silanol groups on the column packing material. This guide provides a systematic methodology to overcome these challenges and develop a scalable HPLC method for this compound.

Foundational Strategy: Method Development Workflow

A logical and structured approach is essential for efficient HPLC method development. The initial phase focuses on screening key parameters to identify a promising starting point for optimization.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the first step. This compound is a basic compound. Its ionization state is highly dependent on the mobile phase pH. Controlling the pH is critical for achieving reproducible retention and symmetrical peak shapes.[3][4][5] Operating at a pH well below the pKa of the amine (typically around 9-10) will ensure it is fully protonated, minimizing secondary interactions with the stationary phase.

Method Development Workflow Diagram

The following diagram illustrates the systematic workflow for developing the HPLC method.

hplc_method_development cluster_screening Initial Screening cluster_optimization Optimization cluster_finalization Finalization Analyte Analyte Characterization (pKa, UV spectra) Column_Screen Column Screening (C18, Phenyl-Hexyl) Analyte->Column_Screen Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screen->Mobile_Phase_Screen Gradient_Opt Gradient Optimization Mobile_Phase_Screen->Gradient_Opt Temp_Flow_Opt Temperature & Flow Rate Gradient_Opt->Temp_Flow_Opt Validation Method Validation (ICH) Temp_Flow_Opt->Validation Scale_Up Preparative Scale-Up Validation->Scale_Up

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

Initial Method Screening

Objective: To identify a suitable stationary phase (column) and mobile phase composition that provides good retention and peak shape for this compound.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile (ACN) and methanol (MeOH)

  • Formic acid (FA)

  • Ultrapure water

  • HPLC system with a UV detector

  • Columns:

    • C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)

Protocol:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of water and acetonitrile.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile or Methanol

  • Initial HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 225 nm (a common wavelength for aromatic compounds[6])

    • Gradient Program: 10% to 90% B over 15 minutes.

Rationale for Choices:

  • A C18 column is a good starting point for general reversed-phase separations. A Phenyl-Hexyl column offers alternative selectivity for aromatic compounds through π-π interactions.

  • Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[7]

  • A low pH mobile phase (0.1% formic acid) is used to ensure the protonation of the basic analyte, which typically improves peak shape.[3][5]

Method Optimization

Based on the initial screening, the C18 column with acetonitrile as the organic modifier provided the best peak shape and retention. The following steps were taken to optimize the separation.

Objective: To improve the resolution between the main peak and any impurities, and to reduce the analysis time.

Protocol:

  • Gradient Optimization: The initial gradient was adjusted to be shallower around the elution time of this compound to improve the separation from closely eluting impurities.

  • Temperature Adjustment: The column temperature was increased to 35 °C to improve peak efficiency and reduce backpressure.

  • Flow Rate: The flow rate was maintained at 1.0 mL/min as it provided a good balance between analysis time and resolution.

Optimized HPLC Method and System Suitability

The optimized method parameters are summarized in the table below.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 50% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

System Suitability: Before routine use, the performance of the HPLC system with the developed method should be verified. Typical system suitability criteria include:

  • Tailing Factor: ≤ 2.0 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Repeatability of Injections (RSD): ≤ 2.0% for peak area (n=5).

Method Validation

For use in a regulated environment, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[8][9][10][11][12] The validation should demonstrate that the method is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of impurities and degradation products.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note details a systematic and scientifically sound approach to developing a robust RP-HPLC method for the purification of this compound. By addressing the inherent challenges of analyzing basic compounds through careful selection of the column and mobile phase, a reliable and efficient method was established. This method is suitable for both routine quality control and for scale-up to preparative chromatography. The principles outlined can be readily adapted for the purification of other basic pharmaceutical intermediates.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations - ResearchGate. (n.d.).
  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022, April 6).
  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (n.d.).
  • ICH releases draft guidelines on analytical method development | RAPS. (2022, March 31).
  • 10 HPLC Problems and Solutions You Must Know - uHPLCs. (2023, November 13).
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020, March 2).
  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (n.d.).
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations | LCGC International. (n.d.).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. (n.d.).
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications. (n.d.).
  • How to choose a mobile phase in HPLC - Quora. (2022, August 19).
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 7).
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (n.d.).
  • Full article: Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - Taylor & Francis Online. (2022, April 8).
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.).
  • Challenges in HPLC Technology and Potential Solutions - G-M-I, Inc. (2023, October 2).
  • EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents. (n.d.).
  • Overview of RP-HPLC method development for drug estimation. (n.d.).
  • Full article: A PHASE APPROPRIATE APPROACH TO RP-HPLC METHOD DEVELOPMENT FOR IMPURITIES ANALYSIS IN ACTIVE PHARMACEUTICAL INGREDIENTS VIA CONTINUOUS MANUFACTURING PROCESS UNDERSTANDING - Taylor & Francis Online. (2011, January 3).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (n.d.).
  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC - ThaiScience. (n.d.).
  • HPLC Solvent Selection - Element Lab Solutions. (n.d.).
  • USP <1225> Method Validation - BA Sciences. (n.d.).
  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (n.d.).
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (2024, March 3).
  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban - International Journal of Pharmaceutical Sciences Review and Research. (2021, March 25).
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (n.d.).
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.).
  • Validation, Verification, and Transfer of Analytical Procedures (On-Demand). (n.d.).
  • Supporting Information For: S1 - DOI. (n.d.).
  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. (n.d.).

Sources

Application Notes and Protocols: N-(3-methoxybenzyl)ethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the N-(3-methoxybenzyl)ethanamine Scaffold

This compound is a substituted phenethylamine that serves as a valuable and versatile building block in modern medicinal chemistry.[1][2] Its structure, characterized by an ethylamine side chain attached to a benzyl group bearing a methoxy substituent at the meta position, provides a unique combination of lipophilicity, hydrogen bonding capability, and conformational flexibility. This allows for the exploration of diverse chemical space and interaction with a range of biological targets. While its close relatives, the N-(2-methoxybenzyl)phenethylamines (NBOMes), have been extensively studied for their potent psychoactive properties, the 3-methoxy isomer offers a distinct pharmacological profile that is increasingly being exploited for the development of novel therapeutics beyond the central nervous system.[3][4]

This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of neurological and psychoactive agents. Detailed protocols for its synthesis and biological evaluation are also presented to facilitate its use in drug discovery and development programs.

Synthesis of this compound: A Protocol for Reductive Amination

A common and efficient method for the synthesis of this compound is the reductive amination of 3-methoxybenzaldehyde with ethylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the desired secondary amine.

Rationale for Experimental Choices
  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for the reduction of imines in the presence of other functional groups. Its ease of handling and safety profile make it a preferred choice for this transformation.

  • Solvent System: Methanol is an excellent solvent for both the starting materials and the sodium borohydride, facilitating a homogenous reaction mixture and promoting efficient reduction.

  • pH Control: The reaction is typically carried out under neutral to slightly acidic conditions to promote imine formation without causing significant side reactions.

Experimental Protocol

Materials:

  • 3-methoxybenzaldehyde

  • Ethylamine (70% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)

Procedure:

  • To a stirred solution of 3-methoxybenzaldehyde (1.0 eq) in methanol, add ethylamine solution (1.2 eq) at room temperature.

  • Stir the reaction mixture for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

  • For long-term storage, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration and dried.

Synthetic Workflow Diagram

synthesis_workflow reagents 3-methoxybenzaldehyde + Ethylamine imine Imine Intermediate Formation (Methanol, RT, 1-2h) reagents->imine reduction Reduction with NaBH4 (Methanol, 0°C to RT, 3-4h) imine->reduction workup Aqueous Workup & Extraction (DCM) reduction->workup purification Purification (Column Chromatography or Distillation) workup->purification product This compound purification->product

Caption: Reductive amination workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

The this compound scaffold has been primarily explored in the context of neuroscience, leveraging its structural similarity to endogenous neurotransmitters.

Modulators of Serotonin 5-HT2A Receptors

The N-benzylphenethylamine scaffold is a well-established pharmacophore for high-affinity ligands of the serotonin 5-HT2A receptor.[4] The position of the methoxy group on the benzyl ring significantly influences the receptor binding affinity and functional activity. While N-(2-methoxybenzyl) derivatives are potent agonists, leading to hallucinogenic effects, the N-(3-methoxybenzyl) and N-(4-methoxybenzyl) analogues generally exhibit lower affinity and/or efficacy.[3] This makes the this compound moiety a useful tool for structure-activity relationship (SAR) studies aimed at fine-tuning the interaction with the 5-HT2A receptor. By comparing the pharmacological profiles of the 2-, 3-, and 4-methoxy isomers, researchers can probe the specific steric and electronic requirements of the receptor's binding pocket.

Compound5-HT2A Ki (nM)Reference
25B-NB2OMe (ortho)0.15[3]
25B-NB3OMe (meta)2.3[3]
25B-NB4OMe (para)1.1[3]

Table 1: Comparison of 5-HT2A receptor binding affinities for positional isomers of N-methoxybenzyl derivatives of 2C-B.

5-HT2A Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 ligand This compound Derivative ligand->receptor pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca2+ Release from ER ip3->ca_release triggers cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response

Caption: The 5-HT2A receptor signaling cascade initiated by agonist binding.

Development of Anticonvulsant Agents

Recent studies have highlighted the potential of this compound derivatives as novel anticonvulsant agents. Specifically, N-(3-methoxybenzyl)oleamide (3-MBO) and N-(3-methoxybenzyl)linoleamide (3-MBL) have demonstrated significant neuroprotective effects in preclinical models of epilepsy.[5] These compounds are structurally related to the endogenous cannabinoid anandamide and are thought to exert their effects through modulation of synaptic transmission and neuronal excitability. The N-(3-methoxybenzyl) moiety is crucial for their activity, and these findings open up a new avenue for the application of this scaffold in the treatment of neurological disorders.

CompoundDose (mg/kg)Anticonvulsant Effect (% of Diazepam)Time Post-Treatment (h)
3-MBL10.0>90.00.25, 0.5, 1.0, 2.0
3-MBL15.0>90.00.25, 0.5, 1.0, 2.0
3-MBL20.0>90.00.25, 0.5, 1.0, 2.0
3-MBO5.0Ineffective-
3-MBO10.0Ineffective-

Table 2: Anticonvulsant effects of N-(3-methoxybenzyl) fatty acid amides in a pilocarpine-induced status epilepticus model.[5]

Conceptual Workflow for Anticonvulsant Drug Discovery

anticonvulsant_workflow start Start with this compound Scaffold synthesis Synthesize Library of Fatty Acid Amide Derivatives start->synthesis screening In Vitro Screening (e.g., neuronal cultures) synthesis->screening in_vivo In Vivo Epilepsy Models (e.g., pilocarpine-induced seizures) screening->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar sar->synthesis Iterative Design lead_opt Lead Optimization (ADMET properties) sar->lead_opt candidate Preclinical Candidate Selection lead_opt->candidate

Caption: A workflow for the discovery of anticonvulsant drugs based on the this compound scaffold.

Protocols for Biological Evaluation

5-HT2A Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.

Materials:

  • Membranes from cells expressing recombinant human 5-HT2A receptors

  • [³H]Ketanserin (radioligand)

  • Test compound (e.g., a derivative of this compound)

  • Mianserin (non-specific binding control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, mianserin (for non-specific binding), or buffer alone (for total binding).

  • Add [³H]Ketanserin to all wells to a final concentration appropriate for the receptor density (typically in the low nM range).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Model of Epilepsy (Pilocarpine-Induced Status Epilepticus)

Objective: To assess the anticonvulsant activity of a test compound in a rodent model of temporal lobe epilepsy.

Materials:

  • Male adult rodents (e.g., Wistar rats)

  • Pilocarpine hydrochloride

  • Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)

  • Test compound

  • Vehicle control

  • Diazepam (positive control)

  • Behavioral observation cages

  • Racine scale for seizure scoring

Procedure:

  • Acclimate the animals to the testing environment.

  • Administer scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) to the animals 30 minutes before pilocarpine injection.

  • Administer the test compound, vehicle, or diazepam at the desired dose and route of administration.

  • After the appropriate pretreatment time, induce status epilepticus by administering pilocarpine hydrochloride (e.g., 320-380 mg/kg, i.p.).

  • Immediately after pilocarpine injection, continuously observe the animals for behavioral signs of seizures for a period of at least 2 hours.

  • Score the seizure severity at regular intervals using the Racine scale.

  • Key parameters to measure include the latency to the first seizure, the duration of status epilepticus, and the maximum seizure score.

  • Compare the results from the test compound-treated group to the vehicle and positive control groups to determine the anticonvulsant efficacy.

Conclusion

This compound is a promising scaffold in medicinal chemistry with demonstrated utility in the development of both CNS-active agents and potential therapeutics for neurological disorders such as epilepsy. Its distinct pharmacological profile compared to its 2-methoxy isomer underscores the importance of subtle structural modifications in drug design. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this versatile chemical entity.

References

  • Surrey, A. R. (1948). The Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylene-dioxyphenethylamine. Journal of the American Chemical Society, 70(9), 2887–2890. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4717494, this compound. [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Molecular pharmacology, 70(6), 1956–1964. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Serotonergic hallucinogens as probes of the neural circuits that mediate psychosis. Psychopharmacology, 225(1), 1–20. [Link]

  • Pertz, H. H., Rheineck, A., & Elz, S. (1999). N-Benzylated derivatives of the hallucinogenic drugs mescaline and escaline as partial agonists at rat vascular 5-HT2A receptors. Naunyn-Schmiedeberg's archives of pharmacology, 359(1), R128. [Link]

  • Fukuda, S., et al. (2019). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Molecules, 24(21), 3894. [Link]

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. Microgram Journal, 9(2), 84-109. [Link]

  • Pinto, B., et al. (2021). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Molecules, 26(1), 123. [Link]

  • Braden, M. R. (2007). Towards a biophysical understanding of hallucinogen action. Purdue University. [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 33-59. [Link]

  • Zuba, D., & Sekuła, K. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug testing and analysis, 5(8), 634–645. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]

  • Custodio, J. B., et al. (2019). 25B-NBOMe, a novel N-2-methoxybenzyl-phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. Addiction biology, 25(6), e12850. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74866, 3-Methoxyphenethylamine. [Link]

  • Schindler, C. S., et al. (2024). Chemists synthesize an improved building block for medicines. ScienceDaily. [Link]

Sources

N-(3-methoxybenzyl)ethanamine: A Versatile Building Block for Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Methoxybenzylamine Moiety

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. N-(3-methoxybenzyl)ethanamine emerges as a particularly valuable synthon, offering a unique combination of structural features that facilitate entry into a diverse array of heterocyclic systems. The presence of a nucleophilic secondary amine, a benzyl group amenable to cyclization, and a meta-positioned methoxy group on the aromatic ring collectively contribute to its utility. This methoxy group not only activates the aromatic ring for electrophilic substitution but also provides a handle for further functionalization, rendering it a privileged scaffold in the design of novel therapeutics. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for its use in the synthesis of key heterocyclic frameworks.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance Colorless to pale yellow liquid (predicted)General knowledge
Boiling Point Not readily available
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, THF)General knowledge

Spectroscopic Characterization:

Technique Expected Peaks/Signals
¹H NMR (CDCl₃) δ ~7.2-6.8 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃), 3.7 (s, 2H, Ar-CH₂), 2.7 (q, 2H, N-CH₂-CH₃), 1.1 (t, 3H, N-CH₂-CH₃), ~1.5 (br s, 1H, NH).
¹³C NMR (CDCl₃) δ ~160 (Ar-C-O), ~140 (Ar-C), ~130-112 (Ar-CH), 55 (OCH₃), ~54 (Ar-CH₂), ~44 (N-CH₂), ~15 (CH₃).
IR (Neat) ν ~3300 cm⁻¹ (N-H stretch), ~3000-2800 cm⁻¹ (C-H stretch), ~1600, 1490 cm⁻¹ (C=C aromatic stretch), ~1260, 1040 cm⁻¹ (C-O stretch).
Mass Spec (EI) M⁺ at m/z 165, key fragments at m/z 121 ([M-C₂H₅NH]⁺), 91 ([C₇H₇]⁺).

Synthesis Protocol: Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of 3-methoxybenzaldehyde with ethylamine. This two-step, one-pot procedure involves the initial formation of a Schiff base (imine), followed by its in-situ reduction.

Experimental Workflow: Reductive Amination

reagents 3-Methoxybenzaldehyde + Ethylamine solvent Methanol reagents->solvent Dissolve imine Imine Formation (Schiff Base) solvent->imine Stir at RT reducing_agent Addition of NaBH₄ imine->reducing_agent Cool to 0°C reduction Reduction of Imine reducing_agent->reduction Stir workup Aqueous Work-up reduction->workup Quench product This compound workup->product Purify

Caption: Workflow for the synthesis of this compound.

Detailed Protocol

Materials:

  • 3-Methoxybenzaldehyde (1.0 eq)

  • Ethylamine (2.0 M solution in THF or MeOH, 1.1 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzaldehyde and dissolve it in methanol (approximately 0.2 M concentration).

  • Add the ethylamine solution dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine. The progress of the reaction can be monitored by TLC or GC-MS.

  • Once imine formation is complete, cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride in small portions, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices: The use of a mild reducing agent like sodium borohydride is crucial as it selectively reduces the imine in the presence of the aldehyde, although in this one-pot, two-step procedure, the aldehyde is consumed before the addition of the reducing agent.[1] Methanol is a suitable solvent as it dissolves the reactants and the reducing agent. The aqueous work-up with a mild base like sodium bicarbonate neutralizes any acidic byproducts and removes water-soluble impurities.

Application in the Synthesis of Isoquinoline Scaffolds

The isoquinoline and its reduced derivatives, such as tetrahydroisoquinolines, are prevalent structural motifs in a vast number of alkaloids and pharmacologically active molecules.[2][3] this compound serves as an excellent precursor for the construction of these frameworks via classical name reactions.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[4][5] The reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2] The electron-donating methoxy group on the aromatic ring of this compound facilitates this electrophilic aromatic substitution reaction.[5]

cluster_0 Amide Activation cluster_1 Cyclization and Aromatization A N-acyl derivative B Vilsmeier-Haack type intermediate A->B + POCl₃ C Nitrilium ion B->C - (HO)POCl₂ D Intramolecular Electrophilic Aromatic Substitution C->D Cyclization E Dihydroisoquinoline D->E - H⁺

Caption: Mechanism of the Bischler-Napieralski reaction.

Step 1: Acylation of this compound

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

  • Cool the solution to 0°C and add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the N-acetyl derivative.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the N-acetyl derivative (1.0 eq) in anhydrous toluene.

  • Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at 0°C.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the 6-methoxy-3,4-dihydroisoquinoline derivative.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[6][7] This reaction is of great importance in the synthesis of alkaloids and related pharmaceutical compounds.[8][9] The reaction is typically acid-catalyzed, which facilitates the formation of an electrophilic iminium ion that undergoes intramolecular cyclization.[6]

cluster_0 Iminium Ion Formation cluster_1 Cyclization and Deprotonation A This compound + Aldehyde B Iminium ion A->B H⁺, -H₂O C Electrophilic Attack B->C Intramolecular Cyclization D Tetrahydroisoquinoline C->D - H⁺

Caption: Mechanism of the Pictet-Spengler reaction.

Materials:

  • This compound (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Methanol or water

Procedure:

  • Dissolve this compound in a mixture of methanol and water.

  • Add the acid catalyst (e.g., concentrated HCl to adjust the pH to 1-2).

  • Add the aqueous formaldehyde solution to the reaction mixture.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a base (e.g., NaOH or NaHCO₃).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 6-methoxy-tetrahydroisoquinoline.

Application in Drug Development: Synthesis of Dopamine Receptor Antagonists

The utility of this compound extends to the synthesis of targeted therapeutics. For instance, derivatives of this building block have been utilized in the synthesis of potent and selective dopamine D3 and D4 receptor antagonists.[10] These receptors are implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia, making them attractive targets for drug development.[7][11] The synthesis of these antagonists often involves the elaboration of the this compound core into more complex structures.

A key synthetic strategy involves the use of N-benzylated pyrrolidinyl benzamide derivatives, where the N-benzyl group can be derived from a precursor like this compound. The methoxy group can be a crucial element for modulating receptor affinity and selectivity.[10]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic scaffolds of medicinal importance. Its utility is prominently demonstrated in the Bischler-Napieralski and Pictet-Spengler reactions for the synthesis of dihydroisoquinoline and tetrahydroisoquinoline cores, respectively. Furthermore, its incorporation into the synthetic routes of pharmacologically active molecules, such as dopamine receptor antagonists, underscores its significance in drug discovery and development. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize this important synthon in their synthetic endeavors.

References

  • Nagano, M., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure-activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 39(14), 2764-72. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. [Link]

  • Amini, A., et al. (2021). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Inorganic Chemistry Research, 5(2), 223-229. [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. [Link]

  • Saeedi, S., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Wikipedia. (2023). Isoquinoline. [Link]

  • Saeedi, S., et al. (2023). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Medicinal Chemistry Letters. [Link]

  • chemeurope.com. (n.d.). Pictet-Spengler reaction. [Link]

  • Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, (3), 27-34. [Link]

  • Kametani, T., & Fukumoto, K. (1963). [SYNTHESIS OF PAPAVERINE DERIVATIVES. (12). OXIDATION OF METHYLENE GROUP OF 1-(3,4-DIMETHOXYBENZYL)-6,7-DIMETHOXY-3,4-DIHYDRO(AND 1,2,3,4-TETRAHYDRO)ISOQUINOLINE BY ALUMINA-CHROMATOGRAPHY. (STUDIES ON THE SYNTHESES OF HETEROCYCLIC COMPOUNDS. LXXXVI.)]. Yakugaku Zasshi, 83, 1031-5. [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supporting Information. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • Nakagawa, M., et al. (1992). THE PICTET-SPENGLER REACTION. HETEROCYCLES, 33(2), 803-808. [Link]

  • Scifinder. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Link]

  • Arkivoc. (n.d.). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically. [Link]

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • Google Patents. (n.d.).
  • NIST. (n.d.). Ethanamine, N-ethyl-N-methyl-. [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

Sources

Application Note: Enhanced Chromatographic Analysis of N-(3-methoxybenzyl)ethanamine Through Trifluoroacetyl Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the chemical derivatization of N-(3-methoxybenzyl)ethanamine, a secondary amine of interest in pharmaceutical and chemical research. Direct analysis of such polar compounds by gas chromatography (GC) can be challenging due to poor peak shape, low volatility, and potential for thermal degradation.[1] This document outlines a robust protocol for derivatization using Trifluoroacetic Anhydride (TFAA), converting the analyte into a more volatile and thermally stable trifluoroacetyl amide. This derivatization significantly improves chromatographic resolution and enhances sensitivity for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[2] We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol, and discuss the expected analytical outcomes.

Introduction: The Rationale for Derivatization

This compound and its analogs are important intermediates and final products in drug development and chemical synthesis. Accurate and sensitive quantification of these compounds is crucial for quality control, pharmacokinetic studies, and metabolic profiling. However, the inherent chemical properties of secondary amines like this compound—specifically their polarity and the presence of an active hydrogen on the nitrogen atom—present significant challenges for direct GC analysis. These properties can lead to:

  • Poor Peak Shape: Tailing peaks due to strong interactions with active sites on the GC column and inlet surfaces.[1]

  • Low Volatility: Requiring high temperatures for elution, which can lead to thermal degradation of the analyte.[3]

  • Inaccurate Quantification: Peak tailing and on-column degradation can result in poor reproducibility and inaccurate quantitative results.

Chemical derivatization addresses these issues by chemically modifying the analyte to improve its analytical properties.[4] The primary goal is to replace the active hydrogen on the amine with a non-polar functional group, thereby increasing volatility and thermal stability, and reducing interactions with the chromatographic system.[1]

Selecting the Optimal Derivatization Strategy: Acylation with TFAA

For the analysis of amines, several derivatization strategies are available, including silylation, acylation, and alkylation.[4] Acylation with Trifluoroacetic Anhydride (TFAA) is a particularly effective and widely used method for primary and secondary amines.[2][5]

Why TFAA is an excellent choice for this compound:

  • Increased Volatility: The trifluoroacetyl group is significantly less polar than the amine's active hydrogen, leading to a more volatile derivative that can be analyzed at lower GC oven temperatures.[2]

  • Enhanced Thermal Stability: The resulting N-trifluoroacetyl amide is more resistant to thermal degradation compared to the parent amine.[3]

  • Improved Peak Shape: The derivatization process masks the polar N-H group, minimizing interactions with the stationary phase and resulting in sharper, more symmetrical peaks.[1]

  • Enhanced Sensitivity: The introduction of fluorine atoms into the molecule can significantly increase the sensitivity of detection, especially with an electron capture detector (ECD), and provides characteristic fragmentation patterns in mass spectrometry.[1]

  • Rapid and Quantitative Reaction: The reaction of TFAA with secondary amines is typically fast and proceeds to completion under mild conditions.[6][7]

The following workflow provides a high-level overview of the derivatization and analysis process.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound in appropriate solvent Drydown Evaporate to Dryness (if necessary) Sample->Drydown AddReagents Add Anhydrous Solvent & Trifluoroacetic Anhydride (TFAA) Drydown->AddReagents Reaction Heat at 60-70°C for 15-30 min AddReagents->Reaction GCMS Inject into GC-MS System Reaction->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: General workflow for derivatization and analysis.

Experimental Protocol: Derivatization of this compound with TFAA

This protocol provides a self-validating system for the robust derivatization of this compound prior to GC-MS analysis.

Materials and Reagents
  • This compound standard

  • Trifluoroacetic anhydride (TFAA), ≥99% purity

  • Anhydrous ethyl acetate or acetonitrile (GC grade)

  • Anhydrous pyridine (optional, as a catalyst and acid scavenger)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Reagent Preparation
  • Derivatization Reagent: Prepare a fresh 1:1 (v/v) mixture of TFAA and anhydrous ethyl acetate in a clean, dry vial. Safety Note: TFAA is corrosive and moisture-sensitive. Handle in a fume hood and use appropriate personal protective equipment.[2]

Step-by-Step Derivatization Procedure
  • Sample Preparation: Accurately transfer a known amount of the this compound sample (or a solution thereof) into a 2 mL reaction vial. If the sample is in a volatile solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous ethyl acetate to dissolve the sample residue. Then, add 100 µL of the freshly prepared TFAA/ethyl acetate derivatization reagent.

  • Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block or oven.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Solvent Removal (Optional): If necessary, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

The chemical transformation is illustrated below.

G cluster_reactants Reactants cluster_products Products Amine This compound Derivative N-(3-methoxybenzyl)-N-ethyl-trifluoroacetamide Amine->Derivative + TFAA TFAA Trifluoroacetic Anhydride (TFAA) Byproduct Trifluoroacetic Acid TFAA->Byproduct Reacts with Amine

Caption: Acylation of the secondary amine with TFAA.

Expected Results and Data Analysis

The derivatization of this compound with TFAA will yield N-(3-methoxybenzyl)-N-ethyl-trifluoroacetamide. This derivative will exhibit significantly improved chromatographic properties compared to the underivatized parent compound.

ParameterUnderivatized AmineTFAA DerivativeRationale for Improvement
Retention Time Variable, often with tailingShorter and more consistentIncreased volatility allows elution at lower temperatures.
Peak Shape Asymmetric, tailingSymmetrical, sharpMasking of the polar N-H group reduces column interactions.[1]
Thermal Stability Prone to degradationStable at GC temperaturesThe amide bond is more thermally robust than the amine.[3]
MS Fragmentation May show limited fragmentationCharacteristic fragmentsThe trifluoroacetyl group provides predictable fragmentation patterns for confident identification.

Mass Spectrometric Analysis:

The electron ionization (EI) mass spectrum of the derivatized product is expected to show a clear molecular ion peak and characteristic fragment ions. The fragmentation pattern will be distinct from the parent amine, aiding in unequivocal identification. For instance, studies on similar N-benzyl derivatives of phenethylamines after TFAA derivatization have shown that this process allows for the determination of the molecular masses of the investigated substances, which is often difficult with the underivatized compounds due to extensive fragmentation.[8][9]

Troubleshooting and Quality Control

  • Incomplete Derivatization: If underivatized amine is still present, ensure that all reagents and solvents are anhydrous, as moisture will readily hydrolyze TFAA. Consider increasing the reaction time or temperature, or adding a small amount of a catalyst like anhydrous pyridine.[7]

  • Excess Reagent Interference: If the excess TFAA peak interferes with the analysis, it can be removed by a gentle nitrogen stream evaporation step post-reaction, followed by reconstitution in a fresh solvent.

  • Blank Analysis: Always run a reagent blank (all components except the analyte) through the entire procedure to identify any potential contaminants or side-product peaks.

Conclusion

The pre-column derivatization of this compound with trifluoroacetic anhydride is a highly effective strategy to overcome the challenges associated with the direct GC-MS analysis of this polar secondary amine. The resulting trifluoroacetyl derivative exhibits enhanced volatility, thermal stability, and improved chromatographic behavior, leading to sharp, symmetrical peaks and enabling sensitive and reliable quantification. This protocol provides researchers, scientists, and drug development professionals with a robust and validated method for the accurate analysis of this important compound and its analogs.

References

  • Welch, C. J., et al. (2007). Enhanced chromatographic resolution of amine enantiomers as carbobenzyloxy derivatives in high-performance liquid chromatography and supercritical fluid chromatography. Journal of Chromatography A, 1161(1-2), 246-253. [Link]

  • Singh, V., et al. (2018). Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. The Journal of Organic Chemistry, 83(15), 8235-8242. [Link]

  • Liu, G., et al. (1995). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Yao Xue Xue Bao, 30(2), 134-138. [Link]

  • Greyhound Chromatography (n.d.). Derivatization reagents for GC. Greyhound Chromatography and Allied Chemicals. [Link]

  • Chiral derivatizing agent. (2023, September 21). In Wikipedia. [Link]

  • Tay, K. S., et al. (2014). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Sains Malaysiana, 43(1), 29-36. [Link]

  • Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195. [Link]

  • Lawal, A. O., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8828613. [Link]

  • Lee, H. (2018). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. In Chromatographic Analysis of the Environment (4th ed., pp. 313-332). CRC Press. [Link]

  • Derivatization. (2023, August 29). Chemistry LibreTexts. [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]

  • Derivatization in Gas Chromatography (GC) Explained. (2021, February 17). Phenomenex Blog. [Link]

  • What Is Derivatization In GC-MS? (2025, August 14). Chemistry For Everyone [Video]. YouTube. [Link]

  • Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry, 48(15), 2520-2527. [Link]

  • Giesbers, M., et al. (2000). Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride. Langmuir, 16(23), 8828-8833. [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips. (2025, June 6). PharmaGuru. [Link]

  • van der Schans, M. J., et al. (1997). Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Journal of Analytical Toxicology, 21(1), 24-29. [Link]

  • De Letter, E. A., et al. (2000). Determination of Phenylisothiocyanate Derivatives of Amphetamine and its Analogues in Biological Fluids by HPLC-APCI-MS or DAD. Journal of Analytical Toxicology, 24(5), 336-343. [Link]

  • Strategies for Improving Chromatographic Resolution. (n.d.). Phenomenex. [Link]

  • Cychowska, M., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug Testing and Analysis, 5(8), 634-645. [Link]

  • Kamal, A., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(9), 15897-15915. [Link]

  • Trifluoroacetic Anhydride: A Versatile Reagent for Analytical Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Wzorek, Z., & Raczko, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4946. [Link]

  • Casale, J. F., & Hays, P. A. (2014). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. Microgram Journal, 11(1-4), 20-35. [Link]

  • Mohr, A. L. A., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Analytical Toxicology, 39(8), 627-633. [Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. (2021). Semantic Scholar. [Link]

  • Zuba, D. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. Forensic Science International, 255, 63-72. [Link]

  • Qiu, R., et al. (2021). UV-Light-Induced N-Acylation of Amines with α-Diketones. Organic Letters, 23(14), 5329-5333. [Link]

  • Shevyrin, V., et al. (2016). Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. Journal of Mass Spectrometry, 51(10), 969-979. [Link]

  • acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. (2021, April 20). TMP Chem [Video]. YouTube. [Link]

  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. (2013). ResearchGate. [Link]

  • N-(2-methoxybenzyl)ethanamine (25I-NBOMe). (n.d.). LJMU Research Online. [Link]

  • Acylation of Amines, Part 2: Other Electrophiles. (2021, February 9). OChemOnline [Video]. YouTube. [Link]

Sources

Application Notes and Protocols: In Vitro Assays to Determine the Biological Activity of N-(3-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-methoxybenzyl)ethanamine is a substituted phenethylamine derivative. The phenethylamine scaffold is a cornerstone of many endogenous neurotransmitters, hormones, and psychoactive compounds. Its structural similarity to biogenic amines like dopamine, norepinephrine, and serotonin, as well as trace amines, suggests a high probability of interaction with key targets within the central nervous system. This guide provides a comprehensive overview of foundational in vitro assays to profile the biological activity of this compound, offering researchers a strategic approach to elucidating its pharmacological profile.

The selection of the following assays is based on the structural alerts within the this compound molecule. The core ethylamine side chain is a classic recognition motif for monoamine transporters and trace amine-associated receptors, while the overall structure is a substrate for metabolic enzymes like monoamine oxidases. Therefore, our investigation will focus on three primary target classes:

  • Monoamine Oxidases (MAO): Key enzymes in the degradation of monoamine neurotransmitters.

  • Trace Amine-Associated Receptor 1 (TAAR1): A G-protein coupled receptor that modulates monoaminergic neurotransmission.

  • Biogenic Amine Transporters (DAT, SERT, NET): Proteins responsible for the reuptake of dopamine, serotonin, and norepinephrine.

This document will provide the theoretical basis for each assay, detailed step-by-step protocols, and guidance on data interpretation, enabling researchers in drug discovery and pharmacology to effectively characterize this compound.

Part 1: Monoamine Oxidase (MAO) Inhibition Assays

Scientific Rationale

Monoamine oxidases (MAO) are mitochondrial-bound enzymes crucial for the catabolism of monoamine neurotransmitters.[1][2] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[1] MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibitors are often used as antidepressants.[2] MAO-B primarily metabolizes dopamine, and its inhibitors are employed in the treatment of Parkinson's disease.[2] Given that this compound is a monoamine derivative, it is critical to determine if it acts as an inhibitor of either MAO isoform.

The most common in vitro MAO inhibition assays measure the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.[3] This H₂O₂ can be detected using a variety of methods, including colorimetric or fluorometric probes in the presence of horseradish peroxidase (HRP).[3][4] By comparing the enzyme activity in the presence and absence of this compound, we can determine its inhibitory potential and calculate its IC₅₀ (half-maximal inhibitory concentration).

Experimental Workflow: MAO Inhibition Assay

MAO_Inhibition_Workflow start Start: Prepare Reagents prepare_enzyme Prepare MAO-A and MAO-B Enzyme Solutions start->prepare_enzyme prepare_compound Prepare Serial Dilutions of this compound start->prepare_compound prepare_controls Prepare Positive Controls (e.g., Clorgyline, Selegiline) start->prepare_controls plate_setup Plate Setup: - Compound Dilutions - Controls - Enzyme Solutions prepare_enzyme->plate_setup prepare_compound->plate_setup prepare_controls->plate_setup pre_incubation Pre-incubate Compound with Enzyme plate_setup->pre_incubation add_substrate Initiate Reaction: Add Substrate (e.g., p-Tyramine) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation add_detection Stop Reaction & Add Detection Reagent (HRP + Probe) incubation->add_detection read_plate Read Plate (Fluorometer/Spectrophotometer) add_detection->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro MAO inhibition assay.

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted from commercially available kits and common laboratory practices.[3]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (e.g., from Sigma-Aldrich or similar)

  • This compound

  • MAO-A specific inhibitor (Clorgyline) and MAO-B specific inhibitor (Selegiline) as positive controls

  • p-Tyramine (MAO substrate)

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe (e.g., Amplex Red, ADHP)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader (λex = 530-560 nm, λem = 585-595 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM.

    • Prepare stock solutions of Clorgyline and Selegiline in a similar manner to serve as positive controls for MAO-A and MAO-B inhibition, respectively.

    • Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer at a concentration determined by prior optimization experiments.

    • Prepare a detection reagent master mix containing the substrate (p-Tyramine), HRP, and the fluorometric probe in assay buffer. The final concentrations should be optimized, but typical ranges are 50-200 µM for the probe and 1-2 U/mL for HRP.

  • Assay Plate Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 5 µL of the this compound serial dilutions to the sample wells.

    • Add 5 µL of the positive control inhibitor dilutions to their respective wells.

    • Add 5 µL of assay buffer (with DMSO at the same percentage as the compound) to the "no inhibitor" control wells.

    • Add 20 µL of either MAO-A or MAO-B working solution to the appropriate wells.

    • Add 20 µL of assay buffer to "no enzyme" control wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at room temperature for 10-15 minutes to allow the test compound to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 25 µL of the detection reagent master mix to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen probe.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Subtract the average fluorescence of the "no enzyme" control from all other readings.

    • The "no inhibitor" control represents 0% inhibition (100% activity).

    • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_NoInhibitor))

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Expected Results Summary Table:

CompoundTargetIC₅₀ (nM)
This compoundMAO-AExperimental Value
This compoundMAO-BExperimental Value
Clorgyline (Control)MAO-A< 10 (Typical)
Selegiline (Control)MAO-B< 20 (Typical)

A low IC₅₀ value indicates potent inhibition. Comparing the IC₅₀ values for MAO-A and MAO-B will reveal the selectivity of this compound.

Part 2: Trace Amine-Associated Receptor 1 (TAAR1) Agonism Assay

Scientific Rationale

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenethylamine and tyramine, as well as amphetamine-like psychostimulants.[5] this compound, as a phenethylamine derivative, is a prime candidate for a TAAR1 agonist.[6] TAAR1 is primarily coupled to the Gαs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[5] Therefore, a cAMP accumulation assay is a direct and reliable method to measure the agonist activity of a compound at TAAR1.

Experimental Workflow: TAAR1 cAMP Assay

TAAR1_cAMP_Workflow start Start: Culture Cells culture_cells Culture cells stably expressing human TAAR1 (e.g., HEK293) start->culture_cells seed_cells Seed cells into 96-well plates culture_cells->seed_cells stimulation Stimulate cells with compound in the presence of a phosphodiesterase inhibitor seed_cells->stimulation prepare_compound Prepare Serial Dilutions of This compound and a known agonist (e.g., β-PEA) prepare_compound->stimulation incubation Incubate at 37°C stimulation->incubation cell_lysis Lyse cells to release intracellular cAMP incubation->cell_lysis detection Detect cAMP using a competitive immunoassay (e.g., HTRF, ELISA) cell_lysis->detection read_plate Read Plate (Appropriate reader) detection->read_plate data_analysis Data Analysis: - Generate dose-response curve - Determine EC₅₀ and Eₘₐₓ read_plate->data_analysis end End data_analysis->end

Caption: Workflow for TAAR1 agonist-induced cAMP accumulation assay.

Protocol: HTRF-Based cAMP Accumulation Assay

This protocol utilizes a homogenous time-resolved fluorescence (HTRF) assay, a common and sensitive method for quantifying cAMP.

Materials:

  • HEK293 cells stably expressing human TAAR1 (hTAAR1)

  • Cell culture medium and supplements

  • White, solid-bottom 384-well microplates

  • This compound

  • β-phenethylamine (β-PEA) or another known TAAR1 agonist as a positive control

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • HTRF cAMP detection kit (e.g., from Cisbio, PerkinElmer) containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor)

  • HTRF-compatible microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture hTAAR1-expressing HEK293 cells under standard conditions.

    • Harvest cells and seed them into a 384-well plate at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation:

    • Prepare a serial dilution series of this compound and the positive control (β-PEA) in stimulation buffer containing a PDE inhibitor.

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add 10 µL of the compound dilutions to the appropriate wells. Add buffer with PDE inhibitor to control wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection:

    • Add 5 µL of the cAMP-d2 lysis buffer reagent to each well.

    • Add 5 µL of the anti-cAMP-cryptate lysis buffer reagent to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

Data Analysis and Interpretation
  • Calculate HTRF Ratio:

    • Calculate the emission ratio (665 nm / 620 nm) * 10,000 for each well.

    • Normalize the data by expressing it as a percentage of the response induced by the maximal concentration of the positive control agonist (β-PEA).

  • Determine EC₅₀ and Eₘₐₓ:

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal efficacy).

Expected Results Summary Table:

CompoundTargetEC₅₀ (nM)Eₘₐₓ (% of β-PEA)
This compoundTAAR1Experimental ValueExperimental Value
β-phenethylamine (Control)TAAR150-200 (Typical)100% (Defined)

The EC₅₀ value indicates the potency of the compound as a TAAR1 agonist. The Eₘₐₓ value, relative to a full agonist like β-PEA, indicates whether it is a full agonist (Eₘₐₓ ≈ 100%) or a partial agonist (Eₘₐₓ < 100%).[7]

Part 3: Biogenic Amine Transporter Interaction Assays

Scientific Rationale

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are membrane proteins that mediate the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signal. Many psychoactive compounds, particularly phenethylamines, interact with these transporters, either by inhibiting reuptake or by acting as substrates and inducing neurotransmitter efflux (release).[8] It is crucial to determine if this compound inhibits binding to these transporters and/or affects their function.

A radioligand binding assay is a primary screening method to determine if a compound has affinity for the transporters.[9] This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the transporter. A functional uptake assay then determines if the compound inhibits the transporter's primary function of clearing neurotransmitters.

Protocol: Radioligand Binding Inhibition Assay

Materials:

  • Cell membranes or synaptosomes prepared from tissues or cells expressing human DAT, SERT, or NET.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For NET: [³H]Nisoxetine

  • This compound

  • Known inhibitors for each transporter as positive controls (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET)

  • Assay buffer specific to each transporter

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail and a microplate scintillation counter

Procedure:

  • Assay Plate Setup:

    • To the wells of a 96-well plate, add assay buffer, the appropriate radioligand (at a concentration near its Kd), and serial dilutions of this compound or a control inhibitor.

    • For "total binding" wells, add vehicle instead of the test compound.

    • For "non-specific binding" (NSB) wells, add a high concentration of a known non-radiolabeled ligand (e.g., 10 µM cocaine for DAT).

  • Reaction Initiation and Incubation:

    • Initiate the binding reaction by adding the membrane/synaptosome preparation to each well.

    • Incubate the plate at an appropriate temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measurement:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-Specific Binding.

  • Calculate Percent Inhibition:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound. % Inhibition = 100 * (1 - ((Binding_Compound - NSB) / (Total Binding - NSB)))

  • Determine Kᵢ:

    • Plot percent inhibition against the log concentration of this compound and fit to a sigmoidal dose-response curve to obtain the IC₅₀.

    • Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Expected Results Summary Table:

CompoundTargetKᵢ (nM)
This compoundDATExperimental Value
This compoundSERTExperimental Value
This compoundNETExperimental Value
GBR 12909 (Control)DAT< 10 (Typical)
Fluoxetine (Control)SERT< 5 (Typical)
Desipramine (Control)NET< 2 (Typical)

A low Kᵢ value indicates high binding affinity for the transporter. This assay reveals the potential for the compound to interact with these transporters but does not distinguish between an inhibitor and a substrate. Further functional assays (e.g., neurotransmitter uptake or release assays) are required to determine the mechanism of action.[8]

Conclusion

The suite of in vitro assays described in this guide provides a robust framework for the initial pharmacological characterization of this compound. By systematically evaluating its effects on monoamine oxidases, the TAAR1 receptor, and biogenic amine transporters, researchers can build a comprehensive activity profile. The data generated from these protocols will be instrumental in guiding further studies, including more complex cell-based assays, in vivo models, and structure-activity relationship (SAR) analyses, ultimately clarifying the therapeutic potential or toxicological risk of this compound.

References

  • Title: Monoamine Oxidase (MAO) Inhibition Assay. Source: Evotec. URL: [Link]

  • Title: OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Enzyme Inhibition Assays for Monoamine Oxidase. Source: PubMed. URL: [Link]

  • Title: Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Source: Frontiers in Neuroscience. URL: [Link]

  • Title: Molecular basis of human trace amine-associated receptor 1 activation. Source: PubMed Central. URL: [Link]

  • Title: Studies of the biogenic amine transporters. II. A brief study on the use of [3H]DA-uptake-inhibition to transporter-binding-inhibition ratios for the in vitro evaluation of putative cocaine antagonists. Source: PubMed. URL: [Link]

  • Title: Studies of the Biogenic Amine Transporters. 14. Identification of Low-Efficacy "Partial" Substrates for the Biogenic Amine Transporters. Source: ResearchGate. URL: [Link]

  • Title: Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Source: PubMed Central. URL: [Link]

  • Title: this compound. Source: PubChem. URL: [Link]

  • Title: Substituted phenethylamine. Source: Wikipedia. URL: [Link]

  • Title: In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Source: PubMed. URL: [Link]

Sources

Application Note & Protocol: A Scalable Reductive Amination for the Synthesis of N-(3-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the scale-up synthesis of N-(3-methoxybenzyl)ethanamine, a valuable secondary amine intermediate in pharmaceutical and materials science research. The synthesis is achieved through a robust two-step, one-pot reductive amination of 3-methoxybenzaldehyde with ethylamine, utilizing sodium borohydride as the reducing agent. This guide is designed for researchers and drug development professionals, offering in-depth explanations of the reaction mechanism, detailed step-by-step procedures, process scale-up considerations, safety protocols, and characterization data to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

Secondary amines are a cornerstone of modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). This compound serves as a key building block for more complex molecular architectures. Traditional methods for secondary amine synthesis can sometimes lack selectivity or require harsh conditions, leading to over-alkylation and other side products.[1][2]

Reductive amination stands out as one of the most effective and widely used methods for synthesizing amines.[3][4] The strategy involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is subsequently reduced to the target amine. This process is highly efficient and offers excellent control over the final product.

This application note details a scalable protocol that leverages the direct reductive amination of 3-methoxybenzaldehyde. The choice of sodium borohydride (NaBH₄) as the reducing agent is based on its high reactivity, cost-effectiveness, and well-understood safety profile, making it ideal for research-scale production.[5] We will elucidate the causality behind each procedural step, providing a protocol that is not just a series of instructions, but a self-validating scientific workflow.

Reaction Scheme and Mechanism

The overall transformation proceeds as follows:

Reaction Scheme of Reductive Amination

The reaction mechanism can be broken down into two primary stages:

  • Imine Formation: Ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to form a Schiff base, specifically an N-ethyl-1-(3-methoxyphenyl)methanimine intermediate. This step is typically reversible and often favored by the removal of water, though in this one-pot protocol, the subsequent reduction drives the equilibrium forward.

  • Hydride Reduction: The imine is then reduced to the secondary amine. Sodium borohydride serves as the hydride (H⁻) donor. The hydride attacks the electrophilic carbon of the C=N double bond, and subsequent workup protonates the resulting nitrogen anion to yield the final product, this compound.

Mechanistic Pathway Diagram

G cluster_0 Part 1: Imine Formation cluster_1 Part 2: Reduction A 3-Methoxybenzaldehyde + Ethylamine B Nucleophilic Attack A->B C Hemiaminal Intermediate B->C D Proton Transfer C->D E Dehydration (Loss of H2O) D->E F Imine Intermediate E->F H Hydride Attack on Imine F->H G Sodium Borohydride (NaBH4) Provides Hydride (H-) G->H I Amine Anion H->I J Protonation (Workup) I->J K This compound (Final Product) J->K

Caption: The two-stage mechanism of reductive amination.

Materials, Reagents, and Equipment

Reagents and Solvents
ReagentFormulaM.W. ( g/mol )GradeSupplier Example
3-MethoxybenzaldehydeC₈H₈O₂136.15≥98%Sigma-Aldrich
Ethylamine (70 wt. % in H₂O)C₂H₅NH₂45.08ReagentSigma-Aldrich
Sodium BorohydrideNaBH₄37.83≥98%Sigma-Aldrich
Methanol (MeOH)CH₃OH32.04AnhydrousFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeVWR
Sodium Hydroxide (NaOH)NaOH40.00Pellets, ACSJ.T. Baker
Anhydrous Magnesium SulfateMgSO₄120.37GranularEMD Millipore
Hydrochloric Acid (HCl)HCl36.461 M solutionAcros Organics
Equipment
  • Three-neck round-bottom flask (appropriate size for scale)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum distillation apparatus

Detailed Experimental Protocol

This protocol is designed for a ~10 gram scale and can be adjusted accordingly.

Step 1: Imine Formation
  • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.

  • To the flask, add 3-methoxybenzaldehyde (13.6 g, 100 mmol, 1.0 equiv.) and anhydrous methanol (150 mL). Stir the solution until the aldehyde is fully dissolved.

  • In a separate beaker, measure ethylamine (70 wt. % in H₂O, 9.7 g, ~150 mmol, 1.5 equiv.).

  • Slowly add the ethylamine solution to the stirred, cooled methanolic solution of the aldehyde via the dropping funnel over 20-30 minutes. Causality: A slow, cooled addition is necessary to control the initial exothermic reaction and prevent potential side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde spot has disappeared.

Step 2: Reduction of the Imine
  • Once imine formation is complete, re-cool the reaction mixture to 0-5 °C using the ice-water bath. Causality: The reduction with sodium borohydride is highly exothermic and reacts with the methanol solvent to produce hydrogen gas.[6] Cooling is critical to maintain control of the reaction rate and prevent a dangerous thermal runaway.

  • Weigh sodium borohydride (5.7 g, 150 mmol, 1.5 equiv.) and add it to the reaction mixture in small portions over 30-45 minutes. Ensure the internal temperature does not exceed 10 °C. Vigorous gas evolution (hydrogen) will be observed.

  • After the final portion of NaBH₄ has been added, leave the reaction to stir in the ice bath for an additional 30 minutes, then remove the bath and stir at room temperature for 2 hours.

Step 3: Work-up and Extraction
  • Cool the flask in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl (aq) dropwise until the gas evolution ceases and the solution is acidic (pH ~2). Causality: This step safely neutralizes any unreacted sodium borohydride.

  • Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

  • Add deionized water (100 mL) to the remaining residue. To ensure the product is in its free-base form for extraction, basify the aqueous solution to pH >12 by the slow addition of 5 M NaOH (aq).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

Step 4: Purification

For a scale-up synthesis, purification by vacuum distillation is more efficient than chromatography.

  • Set up a vacuum distillation apparatus.

  • Distill the crude oil under high vacuum. The product, this compound, is expected to distill at approximately 105-110 °C at 1 mmHg.

  • Collect the pure fraction, which should be a colorless to pale yellow oil. The expected yield is 75-85%.

Process Parameters for Scale-Up

ParameterValue (10 g Scale)Scale-Up Considerations
Reactants
3-Methoxybenzaldehyde13.6 g (1.0 equiv)Ensure high purity starting material.
Ethylamine (70%)9.7 g (1.5 equiv)A slight excess drives imine formation.
Sodium Borohydride5.7 g (1.5 equiv)An excess ensures complete reduction. For larger scales, consider a solution addition for better control.
Solvent
Methanol150 mLMaintain a concentration of ~0.5-1.0 M. Over-dilution can slow the reaction.
Conditions
Imine Formation Temp.0 °C to RTMonitor for exotherm.
Reduction Temp.0-5 °CCRITICAL: Use a robust cooling system (e.g., cryocooler) for scales >50 g. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.
Reaction Time3-4 hoursMonitor by TLC/LC-MS to confirm completion before work-up.
Yield 12.4 - 14.0 g (75-85%)Yields may slightly decrease on a larger scale due to transfer losses.

Workflow and Safety

Experimental Workflow Diagram

G A 1. Reagent Setup (Aldehyde in MeOH, 0°C) B 2. Imine Formation (Add Ethylamine, stir at RT) A->B C 3. Reaction Cooling (Cool to 0-5°C) B->C D 4. Reduction (Portion-wise NaBH4 addition) C->D E 5. Quench (Slow addition of 1M HCl) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Basify & Extract (NaOH (aq), then DCM) F->G H 8. Dry & Concentrate (MgSO4, Rotary Evaporation) G->H I 9. Purification (Vacuum Distillation) H->I J Pure this compound I->J

Caption: Step-by-step experimental workflow for the synthesis.

Critical Safety Precautions
  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and corrosive. In contact with water or acid, it releases flammable hydrogen gas. It is also toxic if swallowed or in contact with skin.

    • Always handle NaBH₄ in a well-ventilated fume hood.[7]

    • Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[7][8]

    • Store in a tightly sealed container in a dry, inert atmosphere, away from acids and water.[6]

    • Quenching must be done slowly and with adequate cooling to control the rate of hydrogen evolution.

  • Ethylamine: Corrosive and flammable. Handle in a fume hood.

  • Dichloromethane: A suspected carcinogen. All extractions and solvent removal should be performed in a fume hood.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J=7.8 Hz, 1H), 6.88-6.78 (m, 3H), 3.80 (s, 3H), 3.75 (s, 2H), 2.72 (q, J=7.1 Hz, 2H), 1.15 (t, J=7.1 Hz, 3H), 1.40 (br s, 1H, NH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 159.8, 141.2, 129.5, 119.2, 112.5, 112.0, 55.2, 53.8, 44.5, 15.4.

  • FT-IR (neat, cm⁻¹): 3350 (N-H stretch), 3000-2800 (C-H stretch), 1600, 1490 (C=C aromatic stretch), 1260 (C-O stretch).

  • MS (EI): m/z 165 (M⁺), 121 (base peak, [M-C₂H₄N]⁺).

The characterization of N-benzyl derivatives by mass spectrometry often shows a prominent fragment corresponding to the benzyl cation.[9][10]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete imine formation.Increase reaction time for imine formation to 2-3 hours. Ensure ethylamine is not expired.
Incomplete reduction.Ensure NaBH₄ is fresh and was not exposed to moisture. Use a larger excess (1.8-2.0 equiv.).
Product loss during work-up.Ensure aqueous layer is sufficiently basic (pH >12) before extraction to prevent loss of the protonated amine.
Impure Product Unreacted aldehyde.Add NaBH₄ more slowly to allow complete imine formation before reduction begins.
Dialkylation product.This is unlikely with this method but could indicate the primary amine product is reacting further. Ensure stoichiometry is correct.
"Oiling Out" During Quench Rapid pH or temperature change.Perform the quench and basification steps slowly and with efficient stirring and cooling.

References

  • ESPI Metals. (2007). Safety Data Sheet: Sodium Borohydride. Retrieved from [Link]

  • University of California Center for Laboratory Safety. (2012). Standard Operating Procedure: Sodium borohydride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Borohydride. Retrieved from [Link]

  • Cazade, P.-A., et al. (2010). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 14(4), 952–955. [Link]

  • Powers, I. G., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Surrey, A. R. (1948). The Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. Journal of the American Chemical Society, 70(9), 2887–2890. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Safe, Simple, and Versatile Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Catalyst Education, LLC. (n.d.). Synthesis of Complex Molecules through Reductive Amination. University of California at Santa Barbara. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine. PubChem. Retrieved from [Link]

  • Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am. Retrieved from [Link]

  • Powers, I. G., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aryl-N-aminopyridinium Salts. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Mass Spectrometry, 48(1), 79-87. [Link]

  • Radosavljevic, A., et al. (n.d.). Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination. University of New Hampshire. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. Microgram Journal, 9(2). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-methoxybenzyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we will move beyond simple procedural outlines to delve into the mechanistic reasoning behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and enhance your reaction yields.

Introduction to the Synthesis

The synthesis of this compound is a classic example of reductive amination. This process involves the reaction of 3-methoxybenzaldehyde with ethylamine to form a Schiff base (imine), which is then reduced in situ to the desired secondary amine. While conceptually straightforward, achieving high yields and purity can be challenging due to competing side reactions and suboptimal reaction conditions. This guide will address common pitfalls and provide robust protocols to ensure the success of your synthesis.

The overall transformation is depicted below:

Figure 1: General Reaction Scheme

G 3-methoxybenzaldehyde 3-Methoxybenzaldehyde imine_intermediate Imine Intermediate 3-methoxybenzaldehyde->imine_intermediate + ethylamine Ethylamine ethylamine->imine_intermediate + final_product This compound imine_intermediate->final_product + reducing_agent Reducing Agent reducing_agent->final_product +

Caption: Reductive amination of 3-methoxybenzaldehyde with ethylamine.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound. Each problem is followed by a series of potential causes and detailed solutions.

Problem ID: AP-01 - Low or No Product Formation

You've completed the reaction, but TLC or GC-MS analysis shows a low yield of the desired product or only starting materials.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation to form the imine is a reversible equilibrium.

    • Solution 1: Water Removal. The formation of the imine releases a molecule of water. Employing a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can drive the equilibrium towards the imine product.[1] Alternatively, azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene can be effective.

    • Solution 2: pH Control. Imine formation is typically acid-catalyzed. However, strong acidic conditions can protonate the amine nucleophile, rendering it unreactive. A mildly acidic environment (pH 4-6) is often optimal. The addition of a catalytic amount of acetic acid is a common practice.[2][3]

  • Incorrect Choice or Inactivity of Reducing Agent: The reducing agent is crucial for the conversion of the imine to the amine.

    • Solution 1: Selecting the Right Hydride.

      • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can also reduce the starting aldehyde.[4] If using NaBH₄, it is critical to allow sufficient time for the imine to form before adding the reducing agent.[5][6][7]

      • Sodium Triacetoxyborohydride (STAB): This is a milder and more selective reagent that is particularly well-suited for reductive aminations.[3][8] STAB can be added directly to the mixture of the aldehyde and amine in a one-pot procedure, as it reduces iminium ions much faster than aldehydes or ketones.[3][9]

      • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, but it is highly toxic and can generate hydrogen cyanide, requiring careful handling and workup procedures.[2][4]

    • Solution 2: Reagent Quality. Hydride reducing agents can decompose upon exposure to moisture. Ensure you are using a fresh, dry batch of the reagent.

  • Suboptimal Solvent Choice: The solvent can significantly impact reaction rates and equilibria.

    • Solution: For STAB, aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred as it is sensitive to water and incompatible with methanol.[3][5][10] When using NaBH₄, protic solvents like methanol or ethanol are commonly employed.[5]

Troubleshooting Workflow for Low Yield

G start Low Yield of this compound check_imine Monitor Imine Formation (TLC/GC) start->check_imine imine_ok Imine Formation is Efficient check_imine->imine_ok imine_not_ok Imine Formation is Inefficient check_imine->imine_not_ok check_reducing_agent Evaluate Reducing Agent imine_ok->check_reducing_agent add_dehydrating Add Dehydrating Agent (e.g., MgSO₄) imine_not_ok->add_dehydrating adjust_ph Adjust pH (Catalytic Acetic Acid) add_dehydrating->adjust_ph final_check Re-run Optimized Reaction adjust_ph->final_check reagent_ok Reagent is Active and Appropriate check_reducing_agent->reagent_ok reagent_not_ok Reagent is Inactive or Inappropriate check_reducing_agent->reagent_not_ok check_solvent Verify Solvent Compatibility reagent_ok->check_solvent use_stab Switch to STAB for One-Pot Procedure reagent_not_ok->use_stab use_fresh_reagent Use Fresh, Anhydrous Reducing Agent use_stab->use_fresh_reagent use_fresh_reagent->final_check solvent_ok Solvent is Appropriate check_solvent->solvent_ok solvent_not_ok Solvent is Incompatible check_solvent->solvent_not_ok solvent_ok->final_check change_solvent Change Solvent (e.g., DCE for STAB) solvent_not_ok->change_solvent change_solvent->final_check

Sources

Technical Support Center: Synthesis of N-(3-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-methoxybenzyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will troubleshoot common side reactions and provide in-depth answers to frequently asked questions, ensuring your synthesis is both efficient and successful.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, particularly via reductive amination of 3-methoxybenzaldehyde with ethylamine.

Question 1: Why is my yield of this compound unexpectedly low, and what are these other spots on my TLC plate?

Answer:

Low yields in the reductive amination of 3-methoxybenzaldehyde with ethylamine are often due to several competing side reactions. The appearance of multiple spots on your Thin Layer Chromatography (TLC) plate indicates the presence of impurities, which can arise from various mechanistic pathways.

Most Common Side Reactions:

  • Over-alkylation to form a Tertiary Amine: The desired secondary amine product, this compound, can react further with another molecule of 3-methoxybenzaldehyde to form a tertiary amine, N,N-bis(3-methoxybenzyl)ethanamine. This is especially problematic if there is an excess of the aldehyde or if the reaction conditions favor further reaction.[1][2]

  • Reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde, 3-methoxybenzaldehyde, to the corresponding alcohol, 3-methoxybenzyl alcohol.[3][4] This is more likely to occur if the reducing agent is too reactive or if the formation of the imine intermediate is slow.

  • Formation of a Dimeric Imine and Subsequent Reduction: Benzaldehyde and its derivatives can sometimes form a dimeric imine intermediate, which upon reduction, leads to a dibenzylamine byproduct.[5]

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of ethylamine relative to 3-methoxybenzaldehyde to favor the formation of the primary imine and minimize the chance of the secondary amine product reacting with remaining aldehyde.

  • Choice of Reducing Agent: Utilize a milder reducing agent that is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over more reactive hydrides like sodium borohydride (NaBH₄) for this reason.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions which favor imine formation.[7][8]

  • Stepwise Procedure: Consider a two-step approach where the imine is formed first, followed by the addition of the reducing agent. This can sometimes provide better control over the reaction.[1]

  • Reaction Conditions: Maintain an optimal pH. Mildly acidic conditions (pH 4-6) generally favor the formation of the imine intermediate.

Question 2: My NMR spectrum shows an unexpected singlet around 4.5 ppm and a complex multiplet in the aromatic region. What could this be?

Answer:

The presence of a singlet around 4.5 ppm in the ¹H NMR spectrum, integrating to two protons, is characteristic of a benzylic alcohol, in this case, 3-methoxybenzyl alcohol. This indicates that a portion of your starting aldehyde was directly reduced. The complex aromatic multiplet could arise from a mixture of your desired product and this alcohol byproduct.

Mechanism of Aldehyde Reduction:

The hydride from the reducing agent (e.g., NaBH₄) can directly attack the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This is a common side reaction if the imine formation is not rapid or if the reducing agent is added too quickly or at a higher temperature than necessary.

Workflow for Identification and Mitigation:

G cluster_0 Problem Identification cluster_1 Confirmation cluster_2 Mitigation Strategy A Unexpected NMR Signals B Hypothesize Aldehyde Reduction to 3-methoxybenzyl alcohol A->B C Run LC-MS or GC-MS B->C E Use Imine-Selective Reducing Agent (e.g., NaBH(OAc)₃) B->E F Optimize pH to Favor Imine Formation B->F D Compare with Authentic Standard of 3-methoxybenzyl alcohol C->D G Monitor Reaction by TLC/LC-MS to Ensure Aldehyde Consumption via Imine Pathway E->G F->G

Analytical Confirmation:

To confirm the presence of 3-methoxybenzyl alcohol, you can use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrum should show the expected molecular ion for the alcohol. Comparing the retention time with a commercially available standard of 3-methoxybenzyl alcohol will provide definitive identification.

Frequently Asked Questions (FAQs)

Question 1: What is the most reliable synthetic route for preparing this compound on a lab scale?

Answer:

The most common and generally reliable method for the synthesis of this compound is the direct reductive amination of 3-methoxybenzaldehyde with ethylamine.[7] This one-pot reaction is efficient and avoids the isolation of the potentially unstable imine intermediate.[8]

Reaction Scheme:

3-methoxybenzaldehyde + ethylamine → [N-(3-methoxybenzylidene)ethanamine] --(Reducing Agent)--> this compound

Recommended Protocol:

A widely adopted procedure involves using sodium triacetoxyborohydride as the reducing agent in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

  • To a stirred solution of 3-methoxybenzaldehyde (1.0 eq) in dichloromethane (DCM), add ethylamine (1.1-1.5 eq, often as a solution in THF or as the hydrochloride salt with a base like triethylamine).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the mixture.

  • Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 2: How can I effectively monitor the progress of the reaction and identify the main byproducts?

Answer:

Effective reaction monitoring is crucial for optimizing the synthesis and identifying impurities. A combination of chromatographic and spectroscopic techniques is recommended.

Technique Application What to Look For
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Disappearance of the 3-methoxybenzaldehyde spot and appearance of the this compound product spot. Staining with ninhydrin can help visualize the amine product.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile components.Can be used to identify the desired product, unreacted starting materials, 3-methoxybenzyl alcohol, and other low molecular weight byproducts.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and identification of a wider range of compounds, including less volatile ones.Provides molecular weight information for the product and potential byproducts like the tertiary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and impurities.¹H and ¹³C NMR will confirm the structure of this compound and can help identify the structure of major impurities if they can be isolated.
Ion Chromatography Analysis of amine samples.Can be used for the quantitative determination of amines in the final product.[10]

Mechanism of Major Side Reaction: Over-Alkylation

G A This compound (Desired Product) C Intermediate Iminium Ion A->C + Aldehyde B 3-methoxybenzaldehyde (Excess) B->C D N,N-bis(3-methoxybenzyl)ethanamine (Tertiary Amine Byproduct) C->D + [H⁻]

Question 3: What are the best practices for the purification and storage of this compound?

Answer:

Purification:

  • Extraction: After quenching the reaction, an aqueous workup is necessary. Washing the organic layer with a mild base (e.g., NaHCO₃ solution) will remove acidic residues, and a brine wash will help remove water.

  • Column Chromatography: The most effective method for purifying the crude product is column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically used. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help prevent the amine product from tailing on the silica gel.

  • Distillation: If the product is obtained in high purity after chromatography, bulb-to-bulb distillation under reduced pressure can be used for final purification.[11]

Storage:

This compound, like many amines, can be susceptible to oxidation and reaction with atmospheric carbon dioxide over time.

  • Short-term storage: Store in a tightly sealed container in a refrigerator.

  • Long-term storage: For extended periods, it is best to store the amine under an inert atmosphere (e.g., argon or nitrogen) in a freezer.

By understanding the potential side reactions and implementing these troubleshooting and best practice guidelines, you can significantly improve the outcome of your this compound synthesis.

References

  • Agilent Technologies, Inc. (n.d.). Analysis of impurities in amine streams. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (1984, December). Analysis of Amine Solutions by Gas Chromatography. Energy Progress. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 2: with Aldehydes and Ketones. Retrieved from [Link]

  • Asaula, V. M., et al. (n.d.). Catalytic Reductive Amination p-Methoxybenzaldehyde with Di-iso-propylamine at Presence of Co-containing Composite. L. V.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Klyuev, F., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1883.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). N-(2-methoxybenzyl)ethanamine (25I-NBOMe). Retrieved from [Link]

Sources

Technical Support Center: Purification of N-(3-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(3-methoxybenzyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who synthesize this compound, typically via reductive amination of 3-methoxybenzaldehyde and ethylamine. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve high purity for your downstream applications.

Troubleshooting Guide

This section tackles specific problems you might encounter during the purification workflow. The advice provided is rooted in the chemical principles governing the separation of this secondary amine from common reaction impurities.

Q1: My crude product is an oil that shows multiple spots on a TLC plate. How do I remove unreacted 3-methoxybenzaldehyde?

Answer: This is a frequent issue, as the aldehyde starting material can persist if the reaction does not go to completion. The aldehyde is problematic because its polarity is similar to the desired amine product, making chromatographic separation challenging.

Root Cause Analysis:

  • Chemical Properties: 3-methoxybenzaldehyde is a neutral compound, while your product, this compound, is a basic secondary amine. This difference in acidity/basicity is the key to separating them.

  • The Challenge: Both compounds are relatively polar and may have close Rf values on silica gel, leading to co-elution.

Recommended Solution: Acid-Base Extraction An acid-base extraction is the most efficient method to separate the basic amine from the neutral aldehyde.[1][2][3] The process involves converting the amine into a water-soluble salt, which partitions into an aqueous layer, leaving the neutral aldehyde in the organic layer.

Step-by-Step Protocol: Acid-Base Wash

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid, such as 1M hydrochloric acid (HCl).[1][2] The HCl will react with the basic amine to form the corresponding ammonium chloride salt, which is soluble in the aqueous layer. The unreacted aldehyde will remain in the organic layer.

  • Layer Separation: Carefully separate the two layers. The top layer will typically be the organic layer (confirm by adding a drop of water), containing the aldehyde. The bottom aqueous layer contains your protonated amine.

  • Back Extraction (Optional but Recommended): To remove any residual aldehyde from the aqueous layer, wash it once more with a fresh portion of diethyl ether or DCM.

  • Amine Regeneration: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the solution is basic (pH > 10, check with pH paper).[2][4] This deprotonates the ammonium salt, regenerating the free amine, which will often appear as a cloudy precipitate or an oil.

  • Final Extraction: Extract the regenerated amine back into a fresh portion of organic solvent (diethyl ether or DCM) two to three times.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Q2: I'm performing flash column chromatography on silica gel, but my amine product is tailing or streaking badly, leading to poor separation.

Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel.

Root Cause Analysis:

  • Acidic Silica: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface.[5]

  • Acid-Base Interaction: Your basic amine interacts strongly with these acidic sites, leading to a portion of the compound being retained more strongly than the rest.[5] This causes the characteristic "tailing" or "streaking" of the spot on a TLC plate and the peak during column chromatography, resulting in broad fractions and cross-contamination.

Recommended Solutions:

  • Mobile Phase Modification (The Quick Fix):

    • Add a small amount of a volatile base to your eluent system.[5][6][7] Typically, 0.5-2% triethylamine (TEA) or a few drops of ammonia in methanol is effective.[5][6]

    • Mechanism: The added base acts as a competitor, saturating the acidic sites on the silica. This allows your amine product to elute more symmetrically without strong, unwanted interactions. The main drawback is the need to remove the TEA from your final product, usually by evaporation under high vacuum.[6][8]

  • Use of Amino-Functionalized Silica (The Better Fix):

    • For more challenging separations or to avoid eluent modifiers, use an amino-propyl modified silica gel (NH₂-silica).[5][6]

    • Mechanism: The surface of this stationary phase is slightly basic, which repels the basic amine and prevents interaction with any underlying silanol groups.[6] This results in sharp, symmetrical peaks and excellent separation without the need for mobile phase additives. You can often develop your method using commercially available NH₂-TLC plates.[6]

  • Use of Alumina:

    • Basic or neutral alumina can be an alternative stationary phase for purifying amines, as it lacks the acidic character of silica.

Q3: My yield is significantly lower than expected after purification. Where could my product be going?

Answer: Product loss can occur at several stages. A systematic review of your procedure is necessary to pinpoint the cause.

Potential Causes & Troubleshooting Steps:

  • Incomplete Extraction: During the acid-base workup, ensure you are performing multiple extractions (at least 3x) at each step to quantitatively transfer the product between layers. Check the pH of the aqueous layer after basification to confirm it is sufficiently high (pH > 10) to ensure the amine is fully deprotonated and will partition back into the organic solvent.[2]

  • Emulsion Formation: Amines can sometimes form emulsions during extraction. If this happens, try adding brine (saturated NaCl solution) to help break the emulsion.

  • Volatility: While this compound is not extremely volatile, aggressive evaporation (high temperature, very high vacuum) can lead to loss of product, especially if it is a low-boiling liquid. Use moderate temperatures on the rotary evaporator.

  • Irreversible Adsorption on Silica: If you are using column chromatography without a basic modifier, a significant portion of your product might be irreversibly stuck to the column.[5] Always ensure complete elution by flushing the column with a highly polar solvent system (e.g., 10% Methanol in DCM with 1% TEA) at the end of your run to see if more product comes off.

  • Chemical Instability: Benzylamines can be sensitive to air oxidation over time, forming colored impurities.[9] It's best to handle and store them under an inert atmosphere (like nitrogen or argon) and keep them cool and protected from light.[10][11] They can also absorb CO₂ from the air to form carbamate salts.[9]

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state and boiling point of this compound?

Answer: this compound is expected to be a colorless to pale yellow liquid at room temperature, similar to related structures like benzylamine.[10][11] Its boiling point will be significantly above 100°C at atmospheric pressure. For comparison, related compounds like 2-(3-methoxyphenyl)ethylamine boil at 118-119°C under vacuum (6 mmHg).[12] Purification by vacuum distillation is a viable option for larger scales.

Q2: Which analytical techniques are best for assessing the purity of the final product?

Answer: A combination of techniques is recommended:

  • TLC: Thin-Layer Chromatography is excellent for a quick purity check. Use a solvent system like 5-10% methanol in dichloromethane, and visualize with a UV lamp (the benzene ring will be UV-active) and a potassium permanganate (KMnO₄) stain, which is highly sensitive to amines.

  • NMR Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation and purity assessment. You should be able to identify all expected protons and carbons and integrate key signals to check for impurities.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is excellent for identifying volatile impurities and confirming the molecular weight of your product via the mass spectrum.

Q3: How should I properly store purified this compound?

Answer: Amines, particularly benzylamines, should be stored with care to maintain purity.[10]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with atmospheric CO₂.

  • Temperature: Store in a cool, dark place. A refrigerator is ideal.

  • Container: Use a tightly sealed container, such as an amber glass bottle with a secure cap.[10]

Visualized Workflow & Data

Decision Tree for Purification Strategy

This diagram outlines a logical workflow for selecting the appropriate purification method based on the scale of your reaction and the nature of the impurities.

Purification_Strategy start Crude Reaction Mixture check_impurities Identify Major Impurities (TLC, ¹H NMR) start->check_impurities is_aldehyde Is unreacted aldehyde present? check_impurities->is_aldehyde acid_base Perform Acid-Base Extraction is_aldehyde->acid_base Yes check_purity_post_ab Assess Purity (TLC) is_aldehyde->check_purity_post_ab No acid_base->check_purity_post_ab is_pure Is product pure? check_purity_post_ab->is_pure scale_decision Purification Scale? is_pure->scale_decision No final_product Pure this compound is_pure->final_product Yes small_scale < 5 g scale_decision->small_scale large_scale > 5 g scale_decision->large_scale chromatography Flash Column Chromatography (with TEA or on NH₂-silica) small_scale->chromatography distillation Vacuum Distillation large_scale->distillation chromatography->final_product distillation->final_product

Caption: Decision tree for selecting a purification strategy.

Common Impurities in Reductive Amination

The synthesis of this compound via reductive amination of 3-methoxybenzaldehyde can lead to several predictable side products. Understanding these helps in designing an effective purification strategy.[13]

Impurity Structure Formation Pathway Recommended Removal Method
3-methoxybenzaldehyde3-MeO-C₆H₄-CHOUnreacted starting materialAcid-base extraction
3-methoxybenzyl alcohol3-MeO-C₆H₄-CH₂OHDirect reduction of the starting aldehyde by the reducing agentColumn chromatography or vacuum distillation
N,N-bis(3-methoxybenzyl)ethanamine(3-MeO-C₆H₄-CH₂)₂-N-EtOver-alkylation of the product amine with another molecule of aldehydeCareful column chromatography
Imine Intermediate3-MeO-C₆H₄-CH=N-EtIncomplete reduction of the intermediate Schiff baseEnsure sufficient reducing agent; can be hydrolyzed during acidic workup

References

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012). Kinesis.
  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Available from: [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. Available from: [Link]

  • Troubleshooting Amine Unit Simulations. (2008). Bryan Research & Engineering, LLC. Available from: [Link]

  • Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. Available from: [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Available from: [Link]

  • Startup troubleshooting of amine units in LNG export facilities. (2020). Hydrocarbon Processing. Available from: [Link]

  • Troubleshooting — SRU and Amine Blog. (2024). Sulfur Recovery Engineering Inc. Available from: [Link]

  • Acid-Base Extraction: Organic Chemistry Lab. (n.d.). Studylib. Available from: [Link]

  • Surrey, A. R. (1948). The Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. Journal of the American Chemical Society, 70(9), 2887-2890. Available from: [Link]

  • Purification of secondary alkyl amines. (1975). Google Patents.
  • Liquid/liquid Extraction. (n.d.). University of Missouri–St. Louis. Available from: [Link]

  • Benzylamine. (n.d.). PubChem. Available from: [Link]

  • Running a flash column. (2025). Chemistry LibreTexts. Available from: [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Available from: [Link]

  • Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. Available from: [Link]

  • Flash Chromatography Basics. (2025). Sorbent Technologies, Inc. Available from: [Link]

  • General methods for flash chromatography using disposable columns. (2008). Medicinal Chemistry Research, 17, 255-260. Available from: [Link]

  • The synthesis of N-(3-methoxy-benzyl)-N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine. (1948). PubMed. Available from: [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Available from: [Link]

  • Catalytic Reductive Amination p-Methoxybenzaldehyde with Di-iso-propylamine at Presence of Co-containing Composite. (n.d.). L. V. Pisarzhevskii Institute of Physical Chemistry of the National Academy of Sciences of Ukraine. Available from: [Link]

  • How to separate imine from reaction mixture? (2016). ResearchGate. Available from: [Link]

  • 2-(3-methoxyphenyl)ethylamine. (2024). ChemBK. Available from: [Link]

  • 1-(3-Methoxyphenyl)ethanamine. (n.d.). PubChem. Available from: [Link]

  • Purification of amine reaction mixtures. (1945). Google Patents.
  • This compound. (n.d.). PubChem. Available from: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available from: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Catalysts, 13(2), 415. Available from: [Link]

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025). ResearchGate. Available from: [Link]

  • One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. (2021). Catalysis Reviews, 63(4), 637-681. Available from: [Link]

  • (S)-1-(3-methoxyphenyl)ethylamine. (n.d.). PubChem. Available from: [Link]

  • Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. (1998). Google Patents.
  • Time course of products distribution. (a) The reductive amination of benzaldehyde. Reaction conditions. (n.d.). ResearchGate. Available from: [Link]

  • The Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylene-dioxyphenethylamine. (2002). ResearchGate. Available from: [Link]

  • N-(2-methoxybenzyl)ethanamine (25I-NBOMe). (n.d.). LJMU Research Online. Available from: [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of 3-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 3-methoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of 3-methoxybenzylamine?

The main difficulty lies in controlling the extent of alkylation. As a primary amine, 3-methoxybenzylamine can react with an alkylating agent to form the desired secondary amine. However, this secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form an undesired tertiary amine.[1][2] This over-alkylation reduces the yield of the target compound and complicates purification.[1]

Q2: What are the general strategies to favor mono-alkylation over di-alkylation?

Several strategies can be employed to enhance the selectivity for the mono-alkylated product:

  • Stoichiometric Control: Using an excess of the primary amine (3-methoxybenzylamine) relative to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant primary amine.[3]

  • Reductive Amination: This is a highly selective two-step method where 3-methoxybenzaldehyde is first condensed with an amine to form an imine, which is then reduced to the desired secondary amine.[1] This approach avoids the direct use of alkyl halides and the associated over-alkylation issues.

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This greener approach uses an alcohol as the alkylating agent in the presence of a transition metal catalyst (e.g., Ru, Ir).[4] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine.

Q3: How does the methoxy group on the benzylamine affect the N-alkylation reaction?

The methoxy group (-OCH₃) at the meta-position of the benzene ring is an electron-donating group through resonance and electron-withdrawing through induction. Its overall effect is weakly activating, which can slightly increase the nucleophilicity of the amine compared to unsubstituted benzylamine, potentially leading to faster reaction rates.[5]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the N-alkylation of 3-methoxybenzylamine.

Issue 1: Low or No Yield of the Desired N-Alkylated Product

A low yield can be a frustrating outcome. The following decision tree and detailed explanations will help you diagnose and resolve the underlying causes.

Troubleshooting Decision Tree for Low Yield

LowYield start Low Yield? check_reactivity Assess Reactivity of Starting Materials start->check_reactivity check_conditions Review Reaction Conditions start->check_conditions amine_reactivity Is 3-methoxybenzylamine pure? check_reactivity->amine_reactivity alkylating_agent Is the alkylating agent reactive enough? check_reactivity->alkylating_agent temperature Is the temperature optimal? check_conditions->temperature concentration Are the concentrations appropriate? check_conditions->concentration check_base Evaluate Base Choice base_strength Is the base strong enough? check_base->base_strength base_solubility Is the base soluble? check_base->base_solubility check_solvent Consider Solvent Effects solvent_polarity Is the solvent polarity suitable? check_solvent->solvent_polarity solvent_purity Is the solvent anhydrous? check_solvent->solvent_purity solution_purify_amine Solution: Purify starting amine (distillation/chromatography). amine_reactivity->solution_purify_amine No solution_alkylating_agent Solution: Switch to a more reactive halide (I > Br > Cl) or use an activating agent. alkylating_agent->solution_alkylating_agent No solution_temperature Solution: Incrementally increase temperature while monitoring for side products. temperature->solution_temperature No solution_concentration Solution: Increase concentration; avoid overly dilute conditions. concentration->solution_concentration No solution_base_strength Solution: Use a stronger, non-nucleophilic base (e.g., Cs2CO3, NaH, K2CO3). base_strength->solution_base_strength No solution_base_solubility Solution: Choose a base soluble in the reaction solvent or use a phase-transfer catalyst. base_solubility->solution_base_solubility No solution_solvent_polarity Solution: Test different solvents (e.g., DMF, DMSO, ACN). Polar aprotic solvents often favor SN2 reactions. solvent_polarity->solution_solvent_polarity No solution_solvent_purity Solution: Use anhydrous solvents to prevent side reactions with water. solvent_purity->solution_solvent_purity No

Caption: Troubleshooting workflow for low yield in N-alkylation.

Potential Causes & Solutions:

  • Poor Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to accelerate the reaction.[6]

  • Suboptimal Base: The base plays a crucial role in deprotonating the amine or neutralizing the acid formed during the reaction.

    • Strength: Weak bases may not be sufficient to drive the reaction to completion. Consider stronger, non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[7] Cs₂CO₃ is often highly effective in promoting mono-N-alkylation.[8]

    • Solubility: Poor solubility of the base can hinder the reaction.[9] For instance, K₂CO₃ is not very soluble in acetone.[9] Using a more soluble base like Cs₂CO₃ or switching to a solvent like DMF or DMSO can be beneficial.[9] Alternatively, a phase-transfer catalyst can be employed in biphasic systems.

  • Inappropriate Reaction Temperature: N-alkylation reactions can be slow at room temperature. A moderate increase in temperature can significantly enhance the reaction rate. However, excessive heat can promote side reactions, including elimination and over-alkylation.[3]

  • Solvent Choice: The solvent can have a profound impact on the reaction outcome. Polar aprotic solvents like DMF, DMSO, and acetonitrile (ACN) are generally preferred for S_N_2 reactions as they can solvate the cation of the base while leaving the anion more nucleophilic.[10]

  • Purity of Reagents: Ensure that 3-methoxybenzylamine and the alkylating agent are pure. Impurities can interfere with the reaction. Old bottles of benzylamine can degrade.[11] Also, ensure that anhydrous conditions are maintained, as water can react with some bases and alkylating agents.

Issue 2: Significant Formation of Over-Alkylation Product (Tertiary Amine)

The formation of the di-alkylated product is a common challenge. Here’s how to address it:

Potential Causes & Solutions:

  • Stoichiometry: An excess of the alkylating agent will drive the reaction towards the formation of the tertiary amine.[3] Use a molar excess of 3-methoxybenzylamine (e.g., 2-3 equivalents) relative to the alkylating agent.[8]

  • Reaction Concentration and Temperature: High concentrations and elevated temperatures can accelerate the second alkylation step. Running the reaction at a lower temperature and in a more dilute solution can sometimes improve selectivity for the mono-alkylated product.[3]

  • Choice of Base: The choice of base can influence selectivity. In some cases, a weaker base or a sterically hindered base might favor mono-alkylation.

  • Alternative Synthetic Routes: If over-alkylation remains a persistent issue, consider alternative methods that offer better control, such as reductive amination.[1]

Issue 3: Reaction Stalls or is Incomplete

An incomplete reaction can be due to several factors, some of which overlap with the causes of low yield.

Potential Causes & Solutions:

  • Insufficient Reaction Time: Some N-alkylation reactions can be slow. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.[1][12]

  • Reagent Degradation: Ensure the stability of your reagents under the reaction conditions. The alkylating agent or the amine might be degrading over time, especially at elevated temperatures.

  • Catalyst Deactivation (if applicable): If you are using a catalytic method, the catalyst may become deactivated. Consider using a higher catalyst loading or a more robust catalyst.

  • Inadequate Mixing: In heterogeneous reactions (e.g., with an insoluble base), vigorous stirring is essential to ensure efficient contact between the reactants.[6]

Experimental Protocols

General Protocol for N-Alkylation of 3-Methoxybenzylamine with an Alkyl Halide

This protocol provides a starting point for optimization.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent (e.g., DMF, 10 mL per mmol of the limiting reagent).

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq.). To this suspension, add 3-methoxybenzylamine (2.0 eq.) followed by the dropwise addition of the alkyl halide (1.0 eq.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the limiting reagent is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6][13]

General Protocol for Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq.) and the primary amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloromethane). If necessary, a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be added. Stir the mixture at room temperature for 1-4 hours.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent (e.g., sodium borohydride (NaBH₄), 1.5 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the imine is fully reduced (monitor by TLC or GC-MS).

  • Work-up and Purification: Quench the reaction carefully with water. Extract the product with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.

Data Summary and Parameter Optimization

The following table summarizes key reaction parameters and their expected impact on the N-alkylation of 3-methoxybenzylamine.

ParameterOptionsImpact on YieldImpact on Selectivity (Mono- vs. Di-alkylation)Recommendations & Considerations
Alkylating Agent R-I, R-Br, R-Cl, R-OTsR-I > R-Br > R-ClLess reactive agents may offer better control.Start with R-Br for a balance of reactivity and cost.[14]
Base K₂CO₃, Cs₂CO₃, NaH, Et₃NStronger bases generally give higher yields.Cs₂CO₃ is reported to be highly selective for mono-alkylation.[8]Et₃N is often too weak for less reactive alkyl halides.
Solvent DMF, DMSO, ACN, THFPolar aprotic solvents often enhance reaction rates.Solvent polarity can influence the relative rates of the first and second alkylation.DMF is a good starting point. Be aware of potential decomposition of DMSO at high temperatures.[10]
Temperature 25°C - 100°CHigher temperatures increase reaction rates.Lower temperatures generally favor mono-alkylation.[3]Start at a moderate temperature (e.g., 50-60°C) and adjust as needed.
Stoichiometry (Amine:Alkyl Halide) 1:1, 2:1, 3:1A 1:1 ratio may lead to incomplete conversion.An excess of amine (≥2:1) significantly favors mono-alkylation.[3][8]A 2:1 ratio is a good starting point for optimization.

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism for the N-alkylation of 3-methoxybenzylamine and the competing over-alkylation reaction.

N_Alkylation cluster_0 Desired Mono-alkylation cluster_1 Undesired Over-alkylation amine 3-Methoxybenzylamine (Primary Amine) transition_state_1 SN2 Transition State amine->transition_state_1 Nucleophilic Attack alkyl_halide R-X (Alkyl Halide) alkyl_halide->transition_state_1 secondary_amine N-Alkyl-3-methoxybenzylamine (Secondary Amine) transition_state_1->secondary_amine secondary_amine_2 N-Alkyl-3-methoxybenzylamine (More Nucleophilic) transition_state_2 SN2 Transition State secondary_amine_2->transition_state_2 Nucleophilic Attack alkyl_halide_2 R-X (Alkyl Halide) alkyl_halide_2->transition_state_2 tertiary_amine N,N-Dialkyl-3-methoxybenzylamine (Tertiary Amine) transition_state_2->tertiary_amine

Caption: Reaction pathway for N-alkylation and over-alkylation.

References

  • BenchChem Technical Support Team. (2025). Preventing over-alkylation in benzylamine synthesis. BenchChem.
  • Master Organic Chemistry. (2017, May 26).
  • Wikipedia. (n.d.).
  • Millán, J. C., Hernández, J. O., & Portilla, J. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. European Journal of Organic Chemistry, 2016(21), 3534-3542.
  • Royal Society of Chemistry. (2023). Synthetic Methods for Alkyl Amines. In Comprehensive Organic Synthesis II (Second Edition).
  • American Chemical Society. (2024).
  • Jayaraj, A., Panicker, U. G., & Swamy, C. A. P. (2025). Ru(II)‐Complexes of Pyridyl Functionalized N‐Heterocyclic Carbene Ligands: Novel Catalysts for C-N Bond Formation Using Hydrogen Autotransfer Strategy. European Journal of Inorganic Chemistry.
  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
  • Reddit. (2021, March 17).
  • American Chemical Society. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • ACS Green Chemistry Institute. (n.d.).
  • American Chemical Society. (n.d.). Organic Letters Ahead of Print.
  • NCERT. (n.d.). Amines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • ResearchGate. (2025, August 7).
  • BenchChem Technical Support Team. (2025).
  • Springer. (2025, March 20).
  • The Hive. (n.d.). reductive amination w/ n-methyl benzylamine- help!. Hive Methods Discourse.
  • Google Patents. (n.d.). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • American Chemical Society. (2019, May 31). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone.
  • ResearchGate. (2014, May 30).
  • BenchChem Technical Support Team. (2025). Common side reactions in the alkylation of N-methylethanolamine and how to avoid them.
  • Chemistry LibreTexts. (2022, October 4). 4.14: NMR in Lab- Monitoring Reaction Progress.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
  • Chemistry LibreTexts. (2015, March 17). 20.05.
  • Reddit. (2024, November 8). How to purify Benzylamine?. r/OrganicChemistry.
  • MDPI. (2024, May 18).
  • ResearchGate. (n.d.).
  • ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?.
  • Beijing Institute of Technology. (n.d.).

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-(3-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of N-(3-methoxybenzyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak tailing, ensuring accurate and reproducible results. This resource provides in-depth, field-proven insights to empower you to overcome analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my results?

A1: In an ideal HPLC separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This asymmetry can lead to inaccurate peak integration and quantification, as well as reduced resolution between adjacent peaks, compromising the overall accuracy of your analysis.[1]

Q2: Why is my this compound peak tailing?

A2: this compound is a basic compound containing a secondary amine group.[2] Basic compounds are prone to peak tailing in reversed-phase HPLC primarily due to secondary interactions with residual silanol groups on the silica-based stationary phase of the column.[1][3][4] These interactions create multiple retention mechanisms, causing some analyte molecules to be retained longer, resulting in a "tail."

Q3: Can the mobile phase pH cause peak tailing for this compound?

A3: Absolutely. The pH of the mobile phase plays a critical role in the analysis of ionizable compounds like this compound. If the mobile phase pH is close to the pKa of the amine, the compound will exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[5]

Q4: Is my column the problem?

A4: Column issues are a frequent cause of peak tailing. This can range from the chemical nature of the stationary phase (e.g., high residual silanol activity) to physical problems like column bed deformation, voids, or a blocked frit.[1][6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of peak tailing in your this compound analysis.

Step 1: Diagnose the Problem - Where to Start?

Before making any changes to your method, it's crucial to diagnose the potential source of the tailing. The following flowchart provides a logical troubleshooting workflow.

Troubleshooting_Workflow start Peak Tailing Observed for This compound q1 Are all peaks in the chromatogram tailing? start->q1 yes1 Yes q1->yes1   no1 No, primarily the analyte peak q1->no1   cause1 Possible Causes: - Column Overload - Extra-column Volume - Column Void/Damage yes1->cause1 cause2 Possible Causes: - Secondary Silanol Interactions - Inappropriate Mobile Phase pH - Co-eluting Interference no1->cause2 solution1 Action: 1. Dilute Sample 2. Check Tubing & Connections 3. Inspect/Replace Column cause1->solution1 solution2 Action: 1. Optimize Mobile Phase pH 2. Use an End-Capped Column 3. Add Mobile Phase Modifier cause2->solution2

Caption: Troubleshooting workflow for peak tailing.

Step 2: Chemical and Method-Related Solutions

If only the this compound peak is tailing, the issue likely lies with chemical interactions between the analyte and the stationary phase or with the mobile phase conditions.

Experimental Protocol: pH Optimization

  • Preparation of Mobile Phases: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, and 7.0) using a suitable buffer system like phosphate or formate. Ensure the buffer concentration is between 10-50 mM for adequate buffering capacity.[2]

  • Chromatographic Runs: Equilibrate the column with each mobile phase and inject a standard solution of this compound.

  • Data Analysis: Compare the peak shape (asymmetry factor) at each pH. A lower pH (around 2.5-3.5) will protonate the silanol groups on the stationary phase, reducing their ability to interact with the protonated amine analyte through ion-exchange.[3][7]

Mobile Phase pHExpected Analyte StateExpected Silanol StateExpected Peak Shape Improvement
< 3.0 Protonated (Cationic)Largely NeutralHigh - Suppresses silanol ionization, minimizing secondary interactions.[3][7]
3.0 - 7.0 Protonated (Cationic)Partially to Fully Ionized (Anionic)Low to Moderate - Increased potential for strong secondary ionic interactions.
> 8.0 Partially to Fully NeutralFully Ionized (Anionic)Variable - May improve peak shape but can cause silica dissolution and is often outside the stable pH range for many silica-based columns.

Adding a "silanol suppressor" to the mobile phase can improve peak shape for basic compounds.[8] These additives compete with the analyte for interaction with the active silanol sites.

  • Triethylamine (TEA): A common choice is to add a small amount of an amine modifier like triethylamine (TEA) to the mobile phase at a concentration of 0.1-0.5%. TEA will preferentially interact with the acidic silanol groups, effectively shielding the analyte from these secondary interactions. However, TEA can shorten column lifetime and may not be suitable for mass spectrometry (MS) detection.[8]

The choice of HPLC column is critical for achieving good peak shape with basic analytes.

  • End-Capped Columns: Modern "end-capped" columns have been treated to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.[1][3] If you are not already using one, switching to a high-purity, end-capped C18 or C8 column is highly recommended.

  • Alternative Stationary Phases: For particularly challenging basic compounds, consider columns with alternative stationary phases, such as those with embedded polar groups or hybrid silica-polymer materials.[2] These are designed to provide better peak shapes for basic analytes.

  • Guard Columns: Using a guard column can help protect your analytical column from strongly retained impurities that can lead to active sites and peak tailing.[3]

Step 3: Instrument and Physical-Related Solutions

If all peaks in your chromatogram are tailing, the problem is more likely related to the HPLC system itself or physical issues with the column.

Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]

Experimental Protocol: Diagnosing Column Overload

  • Dilute the Sample: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100).

  • Inject and Analyze: Inject the diluted samples and observe the peak shape. If the tailing decreases or is eliminated upon dilution, column overload is the likely cause.[6]

  • Solution: Reduce the sample concentration or injection volume. If a higher loading is necessary, consider a column with a larger internal diameter or a stationary phase with a higher capacity.

Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.[5]

  • Check Tubing: Ensure that the connecting tubing, especially between the column and the detector, is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).

  • Verify Fittings: Improperly seated fittings can create dead volumes where the sample can diffuse, leading to tailing. Ensure all fittings are properly tightened.

Physical degradation of the column can lead to poor peak shape.

  • Column Void: A void at the head of the column can cause the sample band to spread unevenly, resulting in tailing or split peaks.[6] This can be caused by pressure shocks or operating at a high pH.

  • Blocked Frit: A partially blocked inlet frit will distort the flow path of the sample onto the column, leading to peak asymmetry.[1]

Troubleshooting Column Integrity:

  • Reverse Flush: If the manufacturer's instructions permit, try reversing the column and flushing it with a strong solvent to dislodge any particulates on the inlet frit.[3]

  • Replace the Column: The most definitive way to check for a column integrity issue is to replace it with a new, equivalent column. If the peak shape improves, the original column was the source of the problem.[1]

Chemical_Interactions cluster_column Silica Stationary Phase silanol Si-OH (Residual Silanol Group) interaction2 Secondary Ionic/H-Bonding Interaction (Causes Tailing) c18 C18 Hydrophobic Chains interaction1 Primary Hydrophobic Interaction (Desired Retention) analyte This compound (Basic Analyte) analyte->silanol analyte->c18

Caption: Interactions of a basic analyte with the stationary phase.

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the issue of peak tailing in your HPLC analysis of this compound, leading to more accurate and reliable results.

References

  • GMP Insiders. (2023, December 29). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. [Link]

  • ResearchGate. (2025, August 7). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. [Link]

  • National Institutes of Health. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. [Link]

  • Chromatography Online. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. [Link]

  • ChromaNik Technologies Inc. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • LCGC North America. (1986, September 1). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link]

  • The LCGC Blog. (2018, April 9). Do You Really Know Your Stationary-Phase Chemistry?. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. [Link]

  • PubChem. (n.d.). (S)-1-(3-methoxyphenyl)ethylamine. [Link]

  • ChemBK. (2024, April 9). 2-(3-methoxyphenyl)ethylamine. [Link]

  • PubChem. (n.d.). 3-Methoxyphenethylamine. [Link]

Sources

Technical Support Center: N-(3-methoxybenzyl)ethanamine Storage and Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-(3-methoxybenzyl)ethanamine. This guide provides in-depth information, troubleshooting advice, and validated protocols to ensure the long-term stability and integrity of your samples. Maintaining the chemical purity of reagents is paramount for reproducible and reliable experimental outcomes. This document is structured to help you proactively prevent degradation and troubleshoot any stability issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: this compound, as a secondary aromatic amine, is susceptible to several degradation pathways, primarily driven by environmental factors:

  • Oxidation: The lone pair of electrons on the nitrogen atom makes the amine group susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accelerated by heat and light. Oxidation can lead to the formation of colored impurities, including nitroxide radicals and, eventually, more complex condensation products. Aromatic amines are known to be effective at scavenging free radicals, but in doing so, they are consumed and transformed[1].

  • Photosensitivity: Aromatic compounds often absorb UV light, which can provide the energy to initiate degradation reactions. The benzyl and methoxy functional groups can influence this sensitivity. It is crucial to protect the compound from light exposure to prevent photochemical degradation.

  • Hygroscopicity and Hydrolysis: Amines can be hygroscopic, meaning they readily absorb moisture from the air[2]. While this compound is not prone to simple hydrolysis, the presence of water can facilitate other degradation reactions or affect the physical state of the sample.

Q2: What are the optimal storage conditions for long-term stability?

A2: To mitigate the degradation risks outlined above, we recommend the following storage protocol. Adherence to these conditions is the most critical factor in preserving the compound's purity.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including oxidation. Storage at temperatures below 30°C is a general guideline for amines[2].
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen from the container's headspace, directly inhibiting oxidative degradation[3].
Light Amber Glass Vial or Opaque ContainerPrevents exposure to UV and visible light, minimizing the risk of photochemical reactions.
Container Tightly Sealed, Chemically ResistantUse containers made of materials like borosilicate glass or high-density polyethylene (HDPE) to prevent contamination and reaction with the container material[2]. A tight seal is crucial to prevent moisture and air ingress[4].
Location Well-ventilated, secure chemical storage areaStore away from incompatible materials, particularly strong acids and oxidizing agents, to prevent accidental hazardous reactions[4][5].
Q3: Are there any visual indicators of degradation?

A3: Yes. A pure sample of this compound should be a colorless to pale yellow liquid. The most common visual sign of degradation is a change in color . The appearance of a yellow, orange, or brown hue is a strong indicator of oxidation. You may also observe an increase in viscosity or the formation of particulate matter over time. If you observe any of these changes, it is essential to re-analyze the sample's purity before use.

Q4: How can I analytically verify the purity of my sample?

A4: Visual inspection is not sufficient to confirm purity. We recommend using high-resolution analytical techniques to quantify the purity of this compound and identify potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. Using a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or triethylamine) and a UV detector, you can separate the parent compound from its impurities. A purity assessment is made by comparing the peak area of the main component to the total area of all peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and degradation products. The mass spectrum provides structural information that can help elucidate the identity of contaminants[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the compound's structure and detecting impurities. The presence of unexpected signals or a decrease in the integration of characteristic peaks relative to a known standard can indicate degradation[6][7].

Q5: Is it necessary to use an antioxidant, and how would I choose one?

A5: For long-term storage (greater than one year) or if the compound will be subjected to heat stress, the addition of an antioxidant can be beneficial. Antioxidants function as free radical scavengers, protecting the amine from oxidation[3].

  • Recommended Antioxidants: Hindered phenols, such as Butylated Hydroxytoluene (BHT), are a common and effective choice. They are compatible with many organic compounds and do not typically interfere with subsequent reactions. Other options include hindered amine light stabilizers (HALS) or phosphite-based antioxidants[3][8][9].

  • Concentration: A very low concentration, typically in the range of 50-500 ppm, is usually sufficient.

  • Causality: The antioxidant provides a more favorable reaction pathway for free radicals, effectively sacrificing itself to protect the this compound. It is crucial to ensure the chosen antioxidant is compatible with your downstream applications, as it will be a component of your sample.

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to the stability of this compound.

Observed SymptomProbable Cause(s)Recommended Action(s)
Sample has darkened (yellow/brown) Oxidation: Exposure to air (oxygen).1. Confirm degradation by running an analytical check (HPLC or GC-MS). 2. If purity is compromised, consider purification (e.g., column chromatography or distillation) if feasible. 3. For future storage, aliquot new material into smaller vials and purge with inert gas before sealing and refrigerating.
Inconsistent experimental results Degraded Reagent: Loss of active compound concentration due to degradation.1. Immediately quarantine the suspected batch. 2. Analyze the purity of the reagent using the methods described in FAQ 4. 3. Compare the results to the certificate of analysis of a new, unopened lot. 4. Discard the degraded material according to your institution's hazardous waste guidelines[10].
New peaks appear in HPLC/GC-MS analysis Formation of Degradation Products: Indicates that oxidation or another side reaction has occurred.1. Attempt to identify the new peaks using MS fragmentation patterns. 2. Review storage and handling procedures to identify the source of the exposure (e.g., loose cap, prolonged time on the benchtop). 3. Implement stricter handling protocols, such as working under an inert atmosphere for sensitive experiments.

Section 3: Recommended Protocols

Protocol 3.1: Procedure for Long-Term Storage Preparation

This protocol ensures the optimal environment for preserving the integrity of this compound.

Materials:

  • This compound

  • Multiple small-volume amber glass vials with PTFE-lined screw caps

  • Pipettor and sterile tips

  • Source of dry inert gas (Argon or Nitrogen) with a delivery tube

  • Parafilm or sealing tape

Procedure:

  • Aliquoting: In a fume hood, carefully aliquot the bulk sample into several smaller, pre-labeled vials. The goal is to create single-use or limited-use volumes to minimize the number of times the main stock is exposed to the atmosphere.

  • Inert Gas Purge: Gently flush the headspace of each vial with a stream of dry nitrogen or argon for 15-30 seconds. This displaces the oxygen-containing air.

  • Sealing: Immediately and tightly screw on the cap. The PTFE liner provides a highly inert sealing surface.

  • Parafilm Wrapping: For an extra barrier against moisture and air, wrap the cap-vial interface with Parafilm.

  • Storage: Place the sealed vials in a designated, labeled container inside a 2-8°C refrigerator, away from light and incompatible chemicals[11].

  • Documentation: Record the date of aliquoting and the storage conditions in your lab notebook.

Protocol 3.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for determining the purity of your sample. Method optimization may be required.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Formic Acid (or other suitable mobile phase modifier)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a stock solution of your sample in the mobile phase at approximately 1 mg/mL. Dilute this stock solution to a working concentration of ~50-100 µg/mL.

  • Mobile Phase: A common starting point is a gradient elution from 10% Acetonitrile / 90% Water (both with 0.1% Formic Acid) to 90% Acetonitrile / 10% Water over 15-20 minutes.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for optimal wavelength, but 254 nm and 275 nm are good starting points for aromatic compounds.

  • Analysis: Run the sample. The purity is calculated as the percentage of the main peak's area relative to the total area of all detected peaks. A pure sample should exhibit a single major peak.

Section 4: Visual Guides

Diagram 1: Potential Degradation Pathways

cluster_main This compound cluster_stressors Stressors cluster_products Degradation Products A This compound (Stable Form) E Oxidized Species (e.g., N-oxides, Imines) A->E Oxidation B Oxygen (Air) B->E C UV Light C->E Photo-oxidation D Heat D->E Accelerates F Colored Impurities & Polymeric Products E->F

Caption: Key environmental stressors leading to the oxidation of this compound.

Diagram 2: Troubleshooting Workflow

start Suspected Degradation (e.g., color change, poor results) q1 Perform Analytical Purity Check (e.g., HPLC, GC-MS) start->q1 res1 Purity > 98%? q1->res1 ok Sample is OK. Investigate other experimental variables. res1->ok Yes not_ok Sample is Degraded. res1->not_ok No action1 Quarantine and properly discard the degraded batch. not_ok->action1 action2 Review storage and handling procedures. Implement corrective actions (e.g., inert gas). action1->action2 stop Use a new, verified lot of the compound for experiments. action2->stop

Caption: A logical workflow for troubleshooting suspected sample degradation.

References

  • Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Vanderbilt Chemicals, LLC. (n.d.). Amine Antioxidants - Polymer Stabilizers.
  • Google Patents. (2012). US20120271026A1 - Inhibition of amine oxidation.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • BASF. (n.d.). Antioxidants - Plastics & Rubber.
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants.
  • Environmental Health and Safety. (n.d.). Chemical Storage Guidelines.
  • PubMed. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs.
  • ResearchGate. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs | Request PDF.
  • PubMed. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry.
  • University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET.
  • Fisher Scientific. (n.d.). Chemical Segregation and Storage Guide.

Sources

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of N-(3-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for navigating matrix effects in the LC-MS/MS analysis of N-(3-methoxybenzyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered in bioanalysis. Here, we move beyond simple protocols to explain the underlying causes of issues and provide robust, field-proven strategies for ensuring data integrity and accuracy.

Introduction: Understanding the "Matrix" in Your Analysis

In quantitative LC-MS/MS, the "matrix" refers to all components within a biological sample apart from the analyte of interest, this compound.[1] This includes a complex mixture of endogenous substances like phospholipids, salts, proteins, and metabolites, as well as exogenous compounds such as anticoagulants or co-administered drugs.[2] These co-eluting components can interfere with the ionization process of your target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect .[1][3] This interference can either suppress or enhance the analyte's signal, leading to significant inaccuracies, poor reproducibility, and compromised sensitivity in your assay.[3][4] Given the critical nature of bioanalytical data in drug development, understanding, quantifying, and mitigating matrix effects is not just a recommendation—it is a necessity for regulatory compliance and scientific validity.[5][6]

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

Q1: What exactly is a "matrix effect" in LC-MS/MS?

A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting molecules from the sample matrix.[2][3] In electrospray ionization (ESI), the most commonly used technique, a finite number of charges are available on the surface of droplets in the ion source.[1] When matrix components with high concentrations or greater surface activity co-elute with this compound, they compete for these charges, often reducing the number of ions formed for your analyte. This is known as ion suppression .[1][7] Less commonly, some matrix components can facilitate the ionization process, leading to ion enhancement .[1][3]

Q2: How do I know if my this compound assay is suffering from a matrix effect?

Common symptoms of underlying matrix effects include:

  • Poor reproducibility: Inconsistent results for the same quality control (QC) sample across different analytical runs or when using different sources of blank matrix.

  • Inaccurate quantification: QC samples consistently failing acceptance criteria (e.g., outside ±15% of the nominal value).

  • Non-linear calibration curves: Difficulty in obtaining a linear relationship between concentration and response.

  • Variable recovery: Inconsistent analyte recovery during sample preparation.

A definitive diagnosis requires specific experiments, such as the post-extraction addition method, which quantitatively measures the extent of the matrix effect.[2][3]

Q3: What are the most common sources of matrix effects in biological samples like plasma or urine?

The primary culprits depend on the matrix, but some are universally problematic:

  • Phospholipids: Abundant in plasma and tissue, these are notorious for causing ion suppression in ESI due to their surfactant-like properties.[8][9] Glycerophosphocholines, in particular, are major contributors.[9]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize on the ESI probe, reducing ionization efficiency.

  • Endogenous Metabolites: A vast array of small molecules in plasma, urine, or tissue can co-elute with the analyte.

  • Proteins: While larger proteins are typically removed, residual peptides can still interfere.

Q4: Can a matrix effect enhance my signal instead of suppressing it?

Yes, although less common, ion enhancement can occur.[1][3] This happens when a co-eluting compound improves the ionization efficiency of the analyte. For example, a co-eluting molecule might act as a proton donor in positive ion mode, making it easier for the analyte to become charged. However, like suppression, enhancement is an uncontrolled effect that compromises data accuracy.

Part 2: Troubleshooting Guide - Identifying & Quantifying Matrix Effects

Issue: Poor Reproducibility or Accuracy in Quality Control (QC) Samples

When you observe inconsistent results for your QC samples, it is critical to systematically determine if matrix effects are the root cause. Do not assume the issue lies with the instrument without first evaluating the sample preparation and chromatography.

This workflow provides a logical path to diagnose and address variability in your assay.

MatrixEffect_Troubleshooting A Start: Inconsistent QC Results (>15% Deviation) B Step 1: Quantify Matrix Effect (Post-Extraction Addition Protocol) A->B C Calculate Matrix Factor (MF) from at least 6 different matrix lots B->C D Is MF consistent and close to 1.0 (e.g., 0.85-1.15)? C->D E YES: Matrix effect is minimal and controlled. Investigate other variables (e.g., analyte stability, pipetting, instrument performance). D->E Yes F NO: Significant matrix effect detected. Proceed to mitigation. D->F No G Step 2: Mitigation Strategy F->G H Option A: Improve Sample Cleanup (Switch to LLE or SPE) G->H Most Effective I Option B: Optimize Chromatography (Modify gradient, change column) G->I Complementary J Option C: Implement a Stable Isotope Labeled Internal Standard (SIL-IS) G->J Gold Standard K Re-evaluate Matrix Factor after implementing changes H->K I->K J->K L Is MF now acceptable? K->L M YES: Proceed with Method Validation L->M Yes N NO: Combine mitigation strategies (e.g., SPE + SIL-IS) and re-evaluate. L->N No N->G

Caption: Troubleshooting workflow for addressing inconsistent LC-MS signals.

This method is the "gold standard" for quantifying matrix effects and is required by regulatory agencies like the FDA and EMA.[2][5][10] It isolates the effect of the matrix by comparing the analyte's response in a clean solution to its response in a matrix extract.

Objective: To calculate the Matrix Factor (MF) for this compound.

Materials:

  • Blank biological matrix (e.g., plasma) from at least 6 different sources/lots.

  • This compound certified reference standard.

  • Mobile phase or reconstitution solvent.

  • Validated sample preparation method (e.g., protein precipitation).

Step-by-Step Procedure:

  • Prepare Set 1 (Analyte in Neat Solution):

    • Prepare a standard solution of this compound in the final reconstitution solvent (e.g., 50:50 acetonitrile:water) at two concentrations: a low QC (LQC) and a high QC (HQC) level.

    • Inject these solutions into the LC-MS/MS system and record the average peak area. This is Peak Area (A) .

  • Prepare Set 2 (Analyte in Post-Extracted Matrix):

    • Take aliquots of blank matrix from each of the 6 sources.

    • Process these blank samples using your validated sample preparation method (e.g., perform protein precipitation and evaporate the supernatant).

    • Reconstitute the dried extracts with the standard solutions prepared in Step 1 (the LQC and HQC solutions).

    • Inject these post-spiked samples into the LC-MS/MS system and record the average peak area. This is Peak Area (B) .

  • Calculate the Matrix Factor (MF):

    • The matrix factor is calculated for each lot of matrix at each concentration level.

    • Formula: Matrix Factor (MF) = Peak Area (B) / Peak Area (A)[11]

    • The IS-normalized MF should also be calculated if an internal standard is used: IS-Normalized MF = (MF_Analyte) / (MF_IS)

Data Interpretation:

Matrix Factor (MF) ValueInterpretation
MF = 1No matrix effect
MF < 1Ion Suppression
MF > 1Ion Enhancement

Regulatory Expectation: According to guidelines from bodies like the EMA, the coefficient of variation (CV) of the IS-normalized matrix factor calculated from the different lots of matrix should not be greater than 15%.[12][13]

Part 3: Mitigation Strategies - A Multi-Pronged Approach

If a significant matrix effect is confirmed, several strategies can be employed. Often, a combination of these approaches yields the most robust method.

Strategy 1: Optimize Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[3]

TechniquePrincipleProsCons for this compound
Protein Precipitation (PPT) Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile).Simple, fast, inexpensive.Non-selective; co-extracts phospholipids and other small molecules, often leading to significant matrix effects.[14]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on pH and polarity.Can provide cleaner extracts than PPT by removing polar interferences like salts.Can be labor-intensive, uses large volumes of organic solvents, and may not remove interferences with similar hydrophobicity to the analyte.[14]
Solid-Phase Extraction (SPE) Analyte is selectively retained on a solid sorbent while interferences are washed away.Highly selective, provides the cleanest extracts, removes phospholipids effectively.[15][16] Can be automated.More expensive, requires more method development.

For this compound, a basic compound, a mixed-mode cation-exchange SPE sorbent is often highly effective, providing superior cleanup compared to PPT or LLE.[17]

This protocol is a starting point for developing a robust SPE method for this compound from plasma.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of a weak acid (e.g., 2% formic acid in water) to ensure the analyte is fully protonated (positively charged).

  • Condition: Condition the SPE cartridge (e.g., a polymeric mixed-mode strong cation exchange sorbent) with 1 mL of methanol, followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of an acidic buffer (e.g., 0.1 M acetate buffer).

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences like phospholipids.

  • Elute: Elute this compound using a small volume (e.g., 2 x 250 µL) of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Strategy 2: Refine Chromatographic Conditions

The goal of chromatography is to separate your analyte from any remaining matrix components that were not removed during sample preparation.

Chrom_Optimization cluster_0 Chromatographic Parameters cluster_1 Goal A Modify Gradient Profile (Make it shallower to increase resolution) D Achieve Baseline Separation of Analyte from Matrix Interferences A->D B Change Mobile Phase (Test different organic modifiers or additives) B->D C Select a Different Column (e.g., HILIC for polar interferences, or a different reversed-phase chemistry) C->D

Caption: Key chromatographic parameters for optimization.

A useful technique is to inject a blank matrix extract prepared with your best sample prep method and monitor for the MRM transition of common phospholipids (e.g., m/z 184 -> 184). This helps identify the "phospholipid elution zone" in your chromatogram. Adjust your gradient to ensure this compound elutes in a clean region, away from this zone of suppression.[8]

Strategy 3: The Critical Role of the Internal Standard (IS)

An internal standard is added to every sample, standard, and QC. Its purpose is to correct for variability during both sample preparation and analysis.[4]

A SIL-IS (e.g., this compound-d3) is the ideal choice.[4][18] It is chemically identical to the analyte and will therefore have the same extraction recovery, chromatographic retention time, and ionization behavior.[19] If both the analyte and the SIL-IS are suppressed by 30% in a given sample, the ratio of their peak areas remains constant, leading to accurate quantification.[4]

Caption: How a SIL-IS Compensates for Matrix Effects.

Caution: While powerful, even a SIL-IS can't fix a fundamentally flawed method. If ion suppression is extreme (>75%), the loss in sensitivity may prevent you from reaching your required limit of quantification (LLOQ).[8] Furthermore, deuterium-labeled standards can sometimes exhibit slightly different retention times, which could cause them to experience a different degree of ion suppression than the analyte.[4][19]

Part 4: Regulatory Context

Regulatory bodies are explicit in their requirements for addressing matrix effects.

  • FDA (U.S. Food and Drug Administration): The guidance on Bioanalytical Method Validation states that sponsors should ensure the lack of matrix effects.[5][10] It requires the evaluation of matrix effects using at least six lots of blank matrix.[5]

  • EMA (European Medicines Agency): The ICH M10 guideline, adopted by the EMA, provides detailed instructions for assessing matrix effects, emphasizing the use of different matrix lots and calculating the IS-normalized matrix factor to ensure precision.[12][13][20]

Failure to adequately investigate and mitigate matrix effects is a common reason for the rejection of bioanalytical data during regulatory review.

References

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-1044. [Link]

  • Bansal, S., & DeStefano, A. (2007). Key elements of a stable isotope-labeled internal standard for quantitative bioanalysis using liquid chromatography/tandem mass spectrometry. The AAPS Journal, 9(1), E36-E42. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. [Link]

  • Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Hewavitharana, A. K., Lee, S., & Vithanage, T. (2014). Strategies for the detection and elimination of matrix effects in quantitative LC–MS analysis. LCGC North America, 32(1), 40-48. [Link]

  • Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). "Dirty" samples: effect of matrix on the analysis of drugs and their metabolites by liquid chromatography/mass spectrometry. Journal of Chromatography B, 833(2), 219-230. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. 720002737EN. [Link]

Sources

Technical Support Center: Enhancing the Resolution of N-(3-methoxybenzyl)ethanamine and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the analytical challenges associated with N-(3-methoxybenzyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic resolution of this compound and its potential impurities. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and reliability of your analytical data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound, providing both quick solutions and detailed explanations of the underlying chromatographic principles.

Q1: I am observing significant peak tailing for my this compound peak in reversed-phase HPLC. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like this compound is a classic issue in reversed-phase chromatography. It is primarily caused by secondary interactions between the protonated amine group of your analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.

Troubleshooting Guide:

  • Mobile Phase pH Adjustment: The most effective way to mitigate this issue is to control the ionization of both the analyte and the silanol groups.

    • Low pH: Lowering the mobile phase pH to between 2.5 and 3.5 will protonate the silanol groups, minimizing their interaction with the protonated amine.[2]

    • High pH: Alternatively, using a mobile phase with a pH above 8 will deprotonate the amine, making it neutral and less likely to interact with the silanol groups. However, ensure your column is stable at high pH.

  • Use of Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) at a concentration of 10-25 mM, to your mobile phase can effectively block the active silanol sites, improving peak shape.[3]

    • Ion-Pairing Agents: For certain applications, an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.1%) can improve peak shape, though it may alter selectivity.[1]

  • Column Selection:

    • High-Purity Silica: Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups and are generally better for analyzing basic compounds.[1]

    • End-Capped Columns: Ensure you are using a well-end-capped column where the residual silanol groups are chemically bonded to reduce their activity.

    • Alternative Stationary Phases: Consider columns with hybrid particle technology or polymer-based columns that are more resistant to high pH mobile phases.

  • Buffer Concentration: Ensure your mobile phase is adequately buffered to maintain a consistent pH throughout the analysis. A buffer concentration of 10-50 mM is typically sufficient.[4][5]

Q2: I am struggling to separate this compound from its positional isomers (2-methoxy and 4-methoxy). What strategies can I employ?

A2: The separation of positional isomers can be challenging due to their similar physicochemical properties. The key is to exploit the subtle differences in their structure and polarity.

Troubleshooting Guide:

  • Optimize Mobile Phase Composition:

    • Solvent Choice: Vary the organic modifier (acetonitrile vs. methanol). Methanol can offer different selectivity for aromatic compounds due to its hydrogen-bonding capabilities.

    • Gradient Elution: A shallow gradient can enhance the separation of closely eluting peaks.

  • Column Chemistry:

    • Phenyl-Hexyl Columns: A phenyl-hexyl stationary phase can provide alternative selectivity for aromatic compounds through pi-pi interactions.

    • PFP (Pentafluorophenyl) Columns: PFP columns offer unique selectivity for positional isomers and halogenated compounds due to a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions.

  • Temperature: Adjusting the column temperature can influence selectivity. Lower temperatures often increase resolution, but also increase analysis time and backpressure.

Q3: My method for this compound is not stability-indicating. How do I identify and separate potential degradation products?

A3: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method, you must first identify the potential degradants through forced degradation studies.[6][7][8]

Forced Degradation Protocol:

  • Acid/Base Hydrolysis: Treat the sample with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60-80 °C) for several hours.[8]

  • Oxidation: Expose the sample to 3% hydrogen peroxide at room temperature.[8]

  • Thermal Degradation: Heat the solid sample in an oven (e.g., 105 °C).

  • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light.

After generating the degradation products, analyze the stressed samples using a high-resolution HPLC method, often with mass spectrometric detection (LC-MS), to identify the major degradants. The chromatographic method must then be optimized to resolve the API from all identified degradation products.

Experimental Protocols

The following protocols provide a starting point for developing robust analytical methods for this compound.

Protocol 1: Achiral Analysis of this compound and its Process-Related Impurities

This method is designed to separate the main compound from its potential process-related impurities, such as unreacted starting materials and positional isomers.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 275 nm
Injection Volume 5 µL

Sample Preparation:

Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.5 mg/mL.

Workflow Diagram:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Assess Resolution & Tailing data1->data2 data3 Quantify Impurities data2->data3

Caption: Workflow for achiral HPLC analysis.

Protocol 2: Chiral Separation of this compound Enantiomers

This method provides a starting point for the enantioselective separation of this compound. Polysaccharide-based chiral stationary phases are often effective for this class of compounds.[9][10]

Chromatographic Conditions:

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or similar amylose-based column)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL

Method Development Considerations:

  • The ratio of hexane to isopropanol will significantly impact retention and resolution. A systematic evaluation of this ratio is recommended.

  • The concentration of the basic additive (diethylamine) is crucial for good peak shape.

  • Other polysaccharide-based columns (e.g., Chiralcel OD-H) may provide different selectivity and should be screened if the initial results are not satisfactory.[10]

Logical Relationship Diagram for Chiral Method Development:

start Start Chiral Method Development col_select Select Polysaccharide Column (e.g., AD-H) start->col_select mob_phase Initial Mobile Phase: Hexane/IPA/DEA col_select->mob_phase run_exp Run Experiment mob_phase->run_exp eval Evaluate Resolution & Peak Shape run_exp->eval optimize_mp Adjust Hexane/IPA Ratio & DEA Concentration eval->optimize_mp Needs Improvement change_col Screen Alternative Chiral Column eval->change_col Poor Resolution success Method Optimized eval->success Acceptable optimize_mp->run_exp change_col->mob_phase

Caption: Decision tree for chiral method optimization.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R1) guidelines.[11][12][13]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and analysis of placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Between-laboratory precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. Available at: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC International. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. Available at: [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. Available at: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • HPLC Troubleshooting Guide. Restek. Available at: [Link]

  • Poor peak shape. Nacalai Tesque. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Effect of Buffer Concentration on Retention of Charged Analytes. SIELC Technologies. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]

  • A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. Journal of the American Chemical Society. Available at: [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. Available at: [Link]

  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ACS Publications. Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Scilit. Available at: [Link]

  • Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. National Institutes of Health. Available at: [Link]

  • Further reactions on reductive amination products with key building blocks shown. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. Available at: [Link]

  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. ResearchGate. Available at: [Link]

  • 3-Methoxybenzaldehyde. PubChem. Available at: [Link]

  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. Available at: [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available at: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. Available at: [Link]

  • Potential impurities in drug substances: Compound-specific toxicology limits for 20 synthetic reagents and by-products, and a class-specific toxicology limit for alkyl bromides. ResearchGate. Available at: [Link]

  • (PDF) Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)-phenethylamine (NBOMe) Derivatives and Differentiation from their 3-and 4-Methoxybenzyl Analogues -Part II. ResearchGate. Available at: [Link]

  • Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed. Available at: [Link]

  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. National Institutes of Health. Available at: [Link]

  • Synthesis and Characterization of N-1-(2-hydroxy-3-methoxybenzyl)-2- (2-hydroxy-3-methoxyphenyl)-1H-benzimidazole. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of N-(3--methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-methoxybenzyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the challenges associated with the poor aqueous solubility of this compound. Our goal is to equip you with the knowledge to design robust experimental protocols and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it poorly soluble in water?

A1: this compound is a secondary amine. Its molecular structure consists of a polar amine group and a significantly larger, non-polar benzyl ring and ethyl group. This substantial hydrophobic portion of the molecule disrupts the hydrogen-bonding network of water, making it energetically unfavorable for the compound to dissolve in aqueous solutions.[1][2] Like many amines with considerable hydrocarbon structures, its free base form is expected to be an oily liquid with limited water solubility.[3]

Q2: I've observed that my this compound is an oil at room temperature. Is this normal?

A2: Yes, it is common for the free base form of many amines with similar molecular weights to be oils or low-melting solids. This physical state, combined with its chemical structure, contributes to its poor miscibility with water.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH. As a basic compound, the nitrogen atom in the amine group has a lone pair of electrons that can accept a proton (H+).[4] In acidic conditions (low pH), the amine group becomes protonated, forming an ammonium salt. This salt is ionic and, therefore, significantly more soluble in polar solvents like water.[5][6] Conversely, in neutral or basic solutions (higher pH), the compound will exist predominantly in its less soluble, unprotonated free base form. The transition between these forms is dictated by the pKa of the compound, which for many simple alkyl amines is in the range of 9.5 to 11.0.[7][8]

Q4: What is a hydrochloride (HCl) salt, and why is it more soluble?

A4: A hydrochloride salt is formed when this compound reacts with hydrochloric acid.[9] This reaction protonates the amine group, creating a positively charged ammonium cation, with the chloride ion as the counter-ion. The resulting salt is an ionic compound that can more readily interact with the polar water molecules, leading to a significant increase in aqueous solubility.[10] For many research compounds, conversion to a hydrochloride salt is a standard method to improve handling and aqueous solubility.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: My this compound (free base) is immiscible with my aqueous buffer, appearing as oily droplets.

  • Cause: The compound is in its non-polar, free base form, which has very low solubility in water.

  • Solution 1: pH Adjustment.

    • Rationale: Lowering the pH of your aqueous solution will protonate the amine, converting it to its soluble salt form.[5]

    • Procedure:

      • While stirring your aqueous buffer, slowly add a dilute acid, such as 1 M HCl, dropwise.

      • Monitor the pH of the solution.

      • Continue adding acid until the oily droplets of this compound dissolve completely. A clear solution indicates successful solubilization. For most amines of this type, a pH of 2 units below the pKa is generally sufficient for complete protonation and dissolution.[7]

  • Solution 2: Use of a Co-solvent.

    • Rationale: A water-miscible organic solvent can act as a bridge between the non-polar compound and the polar water molecules, increasing solubility.[11]

    • Procedure:

      • Dissolve the this compound in a minimal amount of a water-miscible organic solvent such as ethanol, isopropanol, or dimethyl sulfoxide (DMSO).

      • While vortexing or stirring vigorously, add this organic stock solution dropwise to your aqueous buffer.

    • Caution: The final concentration of the organic solvent should be kept as low as possible to avoid potential effects on your experimental system. Be aware that the compound may precipitate if the final concentration of the co-solvent is too low to maintain solubility.

Issue 2: The compound dissolved initially but precipitated out of solution after dilution or pH change.

  • Cause: The concentration of the compound has exceeded its solubility limit under the new conditions (e.g., higher pH, lower co-solvent concentration).

  • Solution: Prepare a Hydrochloride Salt Stock Solution.

    • Rationale: Preparing a stock solution of the highly soluble hydrochloride salt ensures that the compound remains in solution over a wider range of concentrations and is less susceptible to pH shifts upon dilution into a neutral or slightly acidic buffer.

    • Procedure: See the detailed protocol below for preparing an this compound HCl stock solution.

Decision Workflow for Solubilization

The following diagram outlines a logical workflow for addressing solubility challenges with this compound.

solubilization_workflow start Start: this compound (free base) check_solubility Attempt to dissolve in aqueous buffer start->check_solubility is_soluble Is the solution clear? check_solubility->is_soluble successful Success! Proceed with experiment. is_soluble->successful Yes troubleshoot Troubleshoot Solubility is_soluble->troubleshoot No hcl_salt Option 3 (Recommended): Prepare HCl Salt Stock Solution troubleshoot->hcl_salt is_ph_adjust_ok Is low pH compatible with experiment? troubleshoot->is_ph_adjust_ok is_cosolvent_ok Is co-solvent compatible with experiment? troubleshoot->is_cosolvent_ok ph_adjust Option 1: pH Adjustment (add dilute HCl) ph_adjust->successful cosolvent Option 2: Use Co-solvent (e.g., Ethanol, DMSO) cosolvent->successful hcl_salt->successful is_ph_adjust_ok->ph_adjust Yes is_cosolvent_ok->cosolvent Yes

Caption: Decision workflow for solubilizing this compound.

Comparison of Solubilization Methods

MethodAdvantagesDisadvantagesBest For
pH Adjustment Simple and effective. Avoids organic solvents.Requires the final solution to be acidic, which may not be suitable for all experiments.Quick solubilization for experiments tolerant of low pH.
Co-solvents Effective for many hydrophobic compounds. Can be used for compounds that are not pH-sensitive.The organic solvent may interfere with the experimental system. The compound may precipitate upon dilution.Situations where pH modification is not possible.
HCl Salt Formation Creates a highly water-soluble and stable form of the compound. Reduces variability between experiments.Requires an additional preparation step.Preparing stable, concentrated aqueous stock solutions for routine use.

Experimental Protocol: Preparation of a 10 mM this compound HCl Aqueous Stock Solution

This protocol describes the conversion of the free base to its hydrochloride salt for enhanced aqueous solubility.

Materials:

  • This compound (free base)

  • 1 M Hydrochloric acid (HCl)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated pH meter

  • Vortex mixer

  • Analytical balance

  • Glass vial

Procedure:

  • Weigh the Compound: Accurately weigh out the desired amount of this compound (Molecular Weight: 165.23 g/mol ) into a clean, tared glass vial. For example, for 1 mL of a 10 mM solution, weigh 1.6523 mg.

  • Initial Suspension: Add approximately 80% of the final desired volume of high-purity water to the vial. The compound will likely not dissolve and may appear as an oil or a fine suspension.

  • Acidification: While continuously monitoring the pH and gently stirring or vortexing the suspension, add 1 M HCl drop by drop.

  • Dissolution: As the pH decreases, the amine will become protonated and start to dissolve. Continue adding HCl until the solution becomes completely clear and free of any visible particles or oil.

  • Final pH Adjustment: The final pH should be in the acidic range (typically pH 4-5) to ensure the compound remains fully protonated and in solution.

  • Volume Adjustment: Add high-purity water to reach the final desired volume (e.g., 1 mL).

  • Mixing and Storage: Cap the vial and vortex thoroughly to ensure a homogenous solution. Store the stock solution at the recommended temperature, typically 4°C for short-term and -20°C for long-term storage.

By following these guidelines, researchers can confidently prepare and use aqueous solutions of this compound, ensuring the integrity and reproducibility of their experimental results.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • LibreTexts. (2021). 5.3 Amine Protonation. In Introductory Organic Chemistry (Bennet). [Link]

  • Clark, J. (2023). Solubility and pH of amines. Chemguide. [Link]

  • Kim, J. H., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56282. [Link]

  • Quora. (2018). How does branching increase the solubility in amines? Quora. [Link]

  • Al-lami, A. A., et al. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Energies, 15(19), 7083. [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. BYJU'S. [Link]

  • The Organic Chemistry Tutor. (2022, June 6). Amine and HCl - salt formation reaction [Video]. YouTube. [Link]

  • LibreTexts. (2023). Physical Properties of Amines. In Chemistry LibreTexts. [Link]

  • Singh, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Quora. (2023). Are amines soluble or insoluble in water? Quora. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta Department of Chemistry. [Link]

  • Study.com. (n.d.). When added to water, soluble amines will... Study.com. [Link]

  • Patel, M. R., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(3), 636-645. [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]

  • LibreTexts. (2023). Advanced Properties of Amines. In Chemistry LibreTexts. [Link]

  • Sǿrensen, J. B., & Jensen, J. H. (2014). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 2, e286. [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines. In Organic Chemistry II. [Link]

  • SINTEF. (n.d.). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. SINTEF. [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in Fig. 2... ResearchGate. [Link]

  • Quora. (2018). Are amines soluble in organic solvents? Quora. [Link]

  • University of Rochester. (n.d.). Workup: Amines. University of Rochester Department of Chemistry. [Link]

  • ACS Publications. (1988). Methods for Dissolving Hydrophobic Compounds in Water. In Aquatic Humic Substances. [Link]

  • ResearchGate. (n.d.). (PDF) Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)-phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part II. ResearchGate. [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. PubChem. [Link]

  • ResearchGate. (n.d.). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. ResearchGate. [Link]

  • Johnson, L. A., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of analytical toxicology, 39(8), 629–635. [Link]

  • PubChem. (n.d.). 3-Methoxyphenethylamine. PubChem. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

Sources

Minimizing byproduct formation in the reductive amination for N-(3-methoxybenzyl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-methoxybenzyl)ethanamine Synthesis

Welcome to the technical support guide for the synthesis of this compound via reductive amination. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial transformation. We will move beyond simple procedural lists to explore the mechanistic underpinnings of byproduct formation and provide field-proven strategies to achieve high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of a tertiary amine byproduct, N,N-bis(3-methoxybenzyl)ethanamine, in my reaction. What causes this dialkylation, and how can I prevent it?

A1: Cause and Mechanism of Dialkylation

This is the most common byproduct in this synthesis. The formation of the tertiary amine occurs because your desired secondary amine product, this compound, is also a nucleophile. It can compete with the starting ethylamine to react with unconsumed 3-methoxybenzaldehyde. This forms a new iminium ion, which is then reduced to the tertiary amine byproduct. This side reaction is particularly problematic when the reaction is run for extended periods or if there is an excess of the aldehyde at any point.

The competing reaction pathways are illustrated below:

G Aldehyde 3-Methoxybenzaldehyde Imine Intermediate Imine Aldehyde->Imine + Ethylamine TertiaryImine Tertiary Iminium Ion Aldehyde->TertiaryImine + Secondary Amine Product Ethylamine Ethylamine (Primary Amine) Ethylamine->Imine Product This compound (Desired Secondary Amine) Imine->Product + Reductant ReducingAgent1 Reducing Agent (e.g., NaBH(OAc)₃) Product_nuc Product as Nucleophile Product_nuc->TertiaryImine Byproduct N,N-bis(3-methoxybenzyl)ethanamine (Tertiary Amine Byproduct) TertiaryImine->Byproduct + Reductant ReducingAgent2 Reducing Agent

Figure 1. Competing pathways for desired product vs. dialkylation byproduct.

Troubleshooting Strategies:

  • Control Stoichiometry: The most direct approach is to limit the availability of the aldehyde. Use the 3-methoxybenzaldehyde as the limiting reagent. A slight excess of ethylamine (1.1 to 1.5 equivalents) can help ensure the aldehyde is consumed in the initial imine formation step.

  • Adopt a Two-Step Procedure: For maximum control, separate the imine formation from the reduction step.[1][2]

    • Step 1 (Imine Formation): Mix the 3-methoxybenzaldehyde and ethylamine in a suitable solvent (like methanol or toluene). Use a dehydrating agent, such as anhydrous magnesium sulfate or 4Å molecular sieves, to drive the equilibrium towards the imine.[2] Monitor the reaction by TLC or GC-MS until the aldehyde is fully consumed.

    • Step 2 (Reduction): Once imine formation is complete, introduce the reducing agent. This ensures that the reducing agent primarily encounters the desired imine, not a mixture of aldehyde and amines.

  • Slow Addition of Aldehyde: If a one-pot procedure is necessary, add the 3-methoxybenzaldehyde slowly via a syringe pump to a solution containing the ethylamine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, favoring the reaction with the more abundant primary amine.

Q2: My reaction is producing a lot of 3-methoxybenzyl alcohol instead of the desired amine. Why is this happening and what can I do?

A2: Cause and Mechanism of Aldehyde Reduction

This side reaction occurs when your reducing agent is too reactive or non-selective, reducing the aldehyde's carbonyl group directly to an alcohol. This competes with the initial, crucial step of imine formation. Potent reducing agents like sodium borohydride (NaBH₄) are particularly prone to this, as they can reduce both aldehydes and the intermediate imine.[3][4]

G cluster_desired Desired Pathway (Selective Reduction) cluster_byproduct Byproduct Pathway (Non-Selective Reduction) Aldehyde 3-Methoxybenzaldehyde ImineFormation Imine Formation Aldehyde->ImineFormation + Amine AldehydeReduction Aldehyde Reduction Aldehyde->AldehydeReduction + Reductant Amine Ethylamine ReducingAgent Reducing Agent ImineReduction Imine Reduction ImineFormation->ImineReduction + Reductant Product Desired Amine ImineReduction->Product Byproduct 3-Methoxybenzyl Alcohol AldehydeReduction->Byproduct

Figure 2. Competition between imine reduction and direct aldehyde reduction.

Troubleshooting Strategies:

  • Choose a Selective Reducing Agent: The key is to use a reductant that is more reactive towards the protonated imine (iminium ion) than the starting aldehyde.[5]

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice.[3][6] It is a mild and highly selective reducing agent that works efficiently in a one-pot procedure.[1] Its steric bulk and reduced hydridic character make it slow to react with aldehydes but highly effective at reducing the more electrophilic iminium ion.

    • Sodium Cyanoborohydride (NaBH₃CN): This is another classic selective reagent. It is stable at the slightly acidic pH required for imine formation and selectively reduces the iminium ion.[3][5] However, due to its high toxicity and the potential to generate hydrogen cyanide gas during workup, STAB is now generally preferred.[5]

  • Optimize Reaction pH: The selectivity of hydride reagents is pH-dependent. The reaction should be run under weakly acidic conditions (pH 4.5-6), often achieved by adding a small amount of acetic acid.[3] This acidity catalyzes imine formation but is not strong enough to cause significant hydrolysis of the imine or decomposition of the hydride reagent.[7][8]

Comparison of Common Reducing Agents
FeatureSodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (STAB)
Selectivity Low; reduces aldehydes/ketones rapidly.[3]High; selectively reduces iminium ions.[5]Very High; excellent selectivity for iminium ions.[1][3][6]
Reactivity HighModerateMild
Optimal pH Neutral to BasicWeakly Acidic (pH ~6-7)[3]Weakly Acidic (pH ~4-6)[1]
Procedure Best in a two-step process.[2][3]Suitable for one-pot reactions.[5]Ideal for one-pot reactions.[3]
Safety Concerns Flammable solid; generates H₂ with acid.Highly Toxic. Generates HCN gas with acid.[5]Moisture sensitive; less toxic than NaBH₃CN.[3]
Best For... Cost-effective reductions where imine can be pre-formed.One-pot reactions when toxicity can be safely managed.A wide range of substrates, especially acid-sensitive ones, in a one-pot protocol.
Q3: The yield of my reaction is low, and I see multiple unidentified spots on my TLC plate. What are the general best practices for optimizing this reductive amination?

A3: Foundational Principles for Optimization

Low yields and multiple byproducts often stem from suboptimal reaction conditions that fail to properly balance the two key stages of the reaction: imine formation and reduction.

Best Practices:

  • Strict pH Control: This is arguably the most critical parameter. The rate of imine formation is maximal around pH 5.[7][8][9]

    • Too Low pH (<4): The ethylamine will be protonated to form an ammonium salt (CH₃CH₂NH₃⁺). This renders it non-nucleophilic and unable to attack the carbonyl carbon, stalling the reaction.[9][10]

    • Too High pH (>7): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate, which is the rate-limiting step for imine formation.[8][9]

    • Solution: Use 1-2 equivalents of a weak acid like acetic acid to buffer the reaction in the optimal range.

  • Effective Water Removal: Imine formation is a reversible equilibrium reaction that produces water.[6] Removing this water as it forms will drive the reaction forward according to Le Châtelier's principle.

    • Solution: For a two-step procedure, add a dehydrating agent like anhydrous MgSO₄ or 4Å molecular sieves to the imine formation step.[2] In a one-pot reaction with STAB, this is less critical as the reduction of the iminium ion is rapid and irreversible, constantly pulling the equilibrium forward.

  • Solvent Choice: The solvent must be compatible with all reactants.

    • Recommended Solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices for reactions using STAB.[1] Tetrahydrofuran (THF) is also commonly used. For NaBH₃CN or NaBH₄, methanol is a suitable solvent.[3] Ensure the solvent is anhydrous to avoid competing hydrolysis reactions.

Optimized Experimental Protocols

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This is the preferred method for its simplicity, safety, and high selectivity.

Figure 3. General workflow for one-pot reductive amination.

Methodology:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxybenzaldehyde (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE).

  • Add ethylamine (1.2 equiv). If using a solution, ensure the solvent is compatible.

  • Add glacial acetic acid (1.0-1.5 equiv) and stir the mixture for 20-30 minutes at room temperature to facilitate initial hemiaminal formation.

  • In portions, carefully add sodium triacetoxyborohydride (STAB) (1.3-1.5 equiv). The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 3-18 hours. Monitor the disappearance of the starting aldehyde by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Two-Step Synthesis with Pre-formation of Imine

This method offers the highest control over dialkylation.[1]

Methodology:

Step A: Imine Formation

  • In a flask equipped with a Dean-Stark trap (if using toluene) or containing 4Å molecular sieves, dissolve 3-methoxybenzaldehyde (1.0 equiv) and ethylamine (1.1 equiv) in anhydrous toluene or methanol.

  • Stir the mixture at room temperature (or with gentle heating if needed) until TLC analysis shows complete consumption of the aldehyde (typically 1-4 hours).

Step B: Reduction

  • Cool the imine solution in an ice bath.

  • If using methanol, add sodium borohydride (NaBH₄) (1.2 equiv) portion-wise, maintaining the temperature below 10 °C.

  • Stir for an additional 1-2 hours, allowing the reaction to warm to room temperature.

  • Perform an aqueous workup and purification as described in Protocol 1.

References

  • BenchChem. (2025).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?[Link]

  • Lumen Learning. (n.d.). 21.4. Imine formation | Organic Chemistry II. [Link]

  • Allen. (n.d.). Imine formation using an aldehyde/ketone and primary amine is acid. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry LibreTexts. (2019). 12.3: Reaction with Primary Amines to form Imines. [Link]

  • Reddit. (2023). Ways to reduce the bis amination during a reductive amination?. [Link]

  • Semantic Scholar. (n.d.). Hitchhiker's Guide to Reductive Amination. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Asaula, V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to Analytical Method Validation for N-(3-methoxybenzyl)ethanamine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven framework for the validation of an analytical method for N-(3-methoxybenzyl)ethanamine. We will move beyond a simple checklist, focusing on the scientific rationale behind methodological choices, comparing common analytical techniques, and presenting a detailed protocol for a selected method. The objective is to establish a self-validating system that ensures data integrity, a cornerstone of pharmaceutical development and quality control.[1]

The validation process is a documented procedure that demonstrates an analytical method is suitable for its intended purpose.[2][3] This guide is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous approach, grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[2][4][5]

Part 1: Method Development and Technique Selection

The first critical step is selecting the appropriate analytical technology. The choice is dictated by the physicochemical properties of the analyte, this compound, and the intended purpose of the method (e.g., identity, purity, or assay).

Analyte Profile: this compound

  • Structure: A secondary amine with a substituted benzyl group.

  • Polarity: Moderately polar.

  • Volatility: Semi-volatile, making it amenable to both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Chromophore: The benzene ring provides UV absorbance, making it suitable for UV detection.

Comparison of Primary Analytical Techniques

The two most logical choices for the quantitative analysis of this compound are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).

FeatureHPLC-UVGC-MSRationale & Causality
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.HPLC is ideal for non-volatile or thermally sensitive compounds, while GC requires the analyte to be volatile and thermally stable. This compound is suitable for both.
Specificity Good. Based on retention time and UV spectrum. Potential for interference from co-eluting impurities with similar UV spectra.[6]Excellent. Based on retention time and a unique mass fragmentation pattern, providing a molecular fingerprint.[7][8]Mass spectrometry provides significantly higher confidence in analyte identification compared to UV detection alone. Lack of specificity in one method can be compensated by another.[6][9]
Sensitivity Good (ng range).Excellent (pg-fg range).GC-MS is often inherently more sensitive, which is critical for impurity analysis or trace-level quantification.
Sample Prep Simple dissolution in the mobile phase.May require derivatization to improve volatility or thermal stability, although likely not essential for this analyte.[7][10]Derivatization adds a step to the workflow, increasing potential for error. The simplicity of HPLC sample prep is a significant advantage for routine analysis.
Robustness High. Less susceptible to minor matrix variations.Moderate. Inlet and column activity can be issues for amine compounds, potentially causing peak tailing.HPLC methods are often considered the workhorse of pharmaceutical QC labs due to their high robustness and reliability.[11]

Method Selection for this Guide

For the purpose of a primary assay method in a drug development setting, HPLC-UV is selected. Its high robustness, ease of use, and sufficient specificity and sensitivity for assay and purity calculations make it a pragmatic and reliable choice. GC-MS would be an excellent orthogonal method for confirmation, impurity identification, and trace analysis.

Part 2: The Validation Master Plan (VMP)

Before a single experiment is run, a Validation Master Plan (VMP) must be established. This document is the blueprint for the validation process.[9][12]

Key VMP Elements:

  • Purpose & Scope: Define the method's intended use (e.g., "To quantify the assay of this compound in the drug substance").

  • Validation Parameters: List the characteristics to be validated (Specificity, Linearity, Range, Accuracy, Precision, etc.).[11][12]

  • Analytical Procedure: A detailed, step-by-step description of the method.

  • Reference Standards & Materials: Specification of the primary reference standard to be used.

  • Acceptance Criteria: Pre-defined limits for each validation parameter.[11]

  • Roles & Responsibilities: Define who will execute, review, and approve the validation.

Validation_Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Reporting Phase VMP Validation Master Plan (VMP) - Define Scope & Acceptance Criteria Protocol Write Validation Protocol - Detailed Experimental Procedures VMP->Protocol Experiments Perform Experiments - Specificity, Linearity, Accuracy, Precision, etc. Protocol->Experiments Data Collect & Process Data Experiments->Data Analysis Analyze Results vs. Criteria Data->Analysis Report Generate Validation Report - Summarize Findings Analysis->Report Approval Final Review & Approval Report->Approval Parameters_Relationship cluster_0 Core Quantitative Properties cluster_1 Method Capability Linearity Linearity Range Validated Range Linearity->Range Defines Accuracy Accuracy Accuracy->Range Defines LOQ Quantitation Limit Accuracy->LOQ Confirms Precision Precision Precision->Range Defines Precision->LOQ Determines

Sources

A Comparative Analysis of N-(3-methoxybenzyl)ethanamine and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Positional isomerism, the variation in the location of a functional group on a core structure, can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparative analysis of N-(3-methoxybenzyl)ethanamine and its ortho- (2-methoxy) and para- (4-methoxy) positional isomers. We delve into a detailed examination of their synthesis, physicochemical characteristics, and spectroscopic signatures. This document is intended to serve as a technical resource for researchers in medicinal chemistry, pharmacology, and materials science, offering both foundational data and practical experimental protocols to facilitate further investigation and application of these versatile compounds.

Introduction: The Significance of the Methoxy Group's Position

The benzylamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The addition of a methoxy (-OCH₃) group to the phenyl ring introduces a potent electronic and steric modulator. Its position—ortho, meta, or para—is not a trivial detail. It dictates the molecule's overall electron density distribution, hydrogen bonding capability, lipophilicity, and metabolic stability. For instance, the position of the methoxy group can influence how the molecule interacts with biological targets like receptors or enzymes, potentially leading to significant differences in efficacy, selectivity, and safety profiles among isomers.[1][2] This guide will systematically dissect these differences, providing the empirical data and procedural knowledge necessary for informed research and development.

Comparative Physicochemical Properties

The location of the methoxy group directly impacts intermolecular forces and molecular symmetry, leading to distinct physical properties. All three isomers share the same molecular formula (C₁₀H₁₅NO) and molecular weight (165.23 g/mol ).[3] However, their boiling points, densities, and predicted partition coefficients (XLogP3) exhibit subtle but significant variations.

PropertyN-(2-methoxybenzyl)ethanamineThis compoundN-(4-methoxybenzyl)ethanamineSource(s)
CAS Number 32598-06-65071-83-022993-76-6[3]
Molecular Formula C₁₀H₁₅NOC₁₀H₁₅NOC₁₀H₁₅NO[3]
Molecular Weight 165.23 g/mol 165.23 g/mol 165.23 g/mol [3]
Boiling Point Not available118-119 °C @ 6 mmHg236-237 °C (lit.)[4][5]
Density ~1.0 g/cm³ (predicted)1.038 g/mL @ 25 °C (lit.)1.045-1.055 g/mL @ 20°C[5][6]
XLogP3 (Predicted) 1.71.71.7[7]
pKa (Predicted) 9.29 ± 0.109.29 ± 0.109.29 ± 0.10[8]

Note: Experimental data for N-(2-methoxybenzyl)ethanamine is less readily available in public databases. Predicted values are used where necessary. Boiling points are reported at different pressures and should be compared with caution.

The para-isomer exhibits the highest boiling point, which can be attributed to greater molecular symmetry allowing for more effective crystal lattice packing in the solid state and stronger intermolecular forces in the liquid state. The densities of the meta and para isomers are quite similar.

Synthesis and Mechanistic Rationale

A robust and widely applicable method for synthesizing these secondary amines is the two-step reductive amination of the corresponding methoxybenzaldehyde isomer with ethylamine.[9][10] This method is favored for its high yields and operational simplicity.

Workflow of Synthesis

SynthesisWorkflow Aldehyde Methoxybenzaldehyde (ortho, meta, or para isomer) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine Condensation Ethylamine Ethylamine (C2H5NH2) Ethylamine->Imine Solvent1 Methanol or Ethanol Solvent1->Imine Product N-(methoxybenzyl)ethanamine (Target Isomer) Imine->Product Reduction ReducingAgent Sodium Borohydride (NaBH4) ReducingAgent->Product Purification Purification (Distillation or Chromatography) Product->Purification

Caption: General workflow for the synthesis of N-(methoxybenzyl)ethanamine isomers via reductive amination.

Causality Behind Experimental Choices:

  • Step 1: Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (ethylamine) on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine (Schiff base). The reaction is often carried out in a protic solvent like methanol, which can facilitate both the initial nucleophilic attack and the final dehydration step.

  • Step 2: Reduction: The imine is a stable intermediate that can be isolated, but it is typically reduced in situ. Sodium borohydride (NaBH₄) is an ideal reducing agent for this step.[9] It is a mild and selective hydride donor, powerful enough to reduce the imine but generally not reactive towards the aromatic ring or the methoxy ether group. This selectivity is crucial for preventing unwanted side reactions and ensuring a high yield of the desired secondary amine.

Spectroscopic and Chromatographic Characterization

Differentiating positional isomers is a classic analytical challenge. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and gas chromatography (GC) are indispensable for unambiguous identification.[11][12]

Logical Flow for Isomer Differentiation

AnalysisFlow Synthesis Synthesized Product Mixture GCMS GC-MS Analysis Synthesis->GCMS NMR 1H & 13C NMR Spectroscopy Synthesis->NMR Purity Assess Purity & Determine Molecular Weight (165.23) GCMS->Purity Confirmation Unambiguous Isomer Identification Purity->Confirmation Aromatic Analyze Aromatic Region (Splitting Patterns & Chemical Shifts) NMR->Aromatic Ortho Ortho Isomer (Complex Multiplet) Aromatic->Ortho Unique Pattern Meta Meta Isomer (Distinct Splitting) Aromatic->Meta Unique Pattern Para Para Isomer (Symmetrical AA'BB' System) Aromatic->Para Unique Pattern Ortho->Confirmation Meta->Confirmation Para->Confirmation

Caption: Logical workflow for the analytical differentiation of N-(methoxybenzyl)ethanamine isomers.

  • ¹H NMR Spectroscopy: The most telling feature in the ¹H NMR spectrum is the aromatic region (typically δ 6.7-7.3 ppm).[12]

    • N-(4-methoxybenzyl)ethanamine (para): Due to its symmetry, it will exhibit a characteristic AA'BB' system, appearing as two distinct doublets, each integrating to 2H.[13]

    • N-(2-methoxybenzyl)ethanamine (ortho): The aromatic protons will be inequivalent and will show more complex splitting patterns, likely a multiplet resulting from ortho, meta, and para couplings.

    • This compound (meta): This isomer will also show complex splitting, but the pattern will be distinct from the ortho isomer, often revealing four separate aromatic signals with different multiplicities.

  • ¹³C NMR Spectroscopy: The number of unique signals in the aromatic region of the ¹³C NMR spectrum can also be diagnostic. The para isomer will show fewer aromatic carbon signals due to symmetry compared to the ortho and meta isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can effectively separate the three isomers based on their differing boiling points and polarities, resulting in distinct retention times. The subsequent mass spectrometry analysis will show a parent molecular ion (M⁺) at m/z 165 for all three. However, the fragmentation patterns, particularly the formation of the benzyl or tropylium ion fragment (m/z 121 for the methoxybenzyl fragment), can provide further structural confirmation.[14][15]

Potential Applications and Biological Relevance

Derivatives of methoxybenzylamine are prevalent in pharmacology.[4] The N-(2-methoxybenzyl) moiety, for example, is a key component in a class of potent psychedelic compounds known as the NBOMes, which are highly selective 5-HT₂ₐ receptor agonists.[16][17] The N-(4-methoxybenzyl) group is used as a protecting group in organic synthesis and is found in compounds investigated for antimicrobial activity.[6][18][19] The specific biological activities of the N-(methoxybenzyl)ethanamine isomers themselves are less documented in public literature, presenting an open area for pharmacological investigation. The differences in their electronic and steric profiles suggest they would likely exhibit distinct binding affinities and functional activities at various biological targets.

Experimental Protocols

6.1. General Synthesis of N-(4-methoxybenzyl)ethanamine

  • Trustworthiness: This protocol is a standard, well-established procedure for reductive amination. The validation of the final product is confirmed through spectroscopic analysis as described.

  • Expertise & Causality: The use of methanol as a solvent is ideal as it readily dissolves the reactants and the imine intermediate. The reaction is performed at room temperature to prevent side reactions. NaBH₄ is added slowly and portion-wise to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas.

Methodology:

  • Imine Formation: In a 250 mL round-bottom flask, dissolve 4-anisaldehyde (p-methoxybenzaldehyde) (13.6 g, 100 mmol) in 100 mL of methanol.

  • To this solution, add ethylamine (70% solution in water, 7.1 g, 110 mmol) dropwise while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (NaBH₄) (4.2 g, 110 mmol) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours or until the reaction is complete (as monitored by TLC or GC-MS).

  • Work-up and Purification: Carefully quench the reaction by the slow addition of 50 mL of 1 M hydrochloric acid (HCl).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basify the aqueous residue with 2 M sodium hydroxide (NaOH) until pH > 12.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation to obtain N-(4-methoxybenzyl)ethanamine as a clear liquid.[4]

This protocol can be adapted for the ortho and meta isomers by starting with o-anisaldehyde or m-anisaldehyde, respectively.

6.2. Characterization by GC-MS

  • Trustworthiness: This method provides a reliable means of separating the isomers and confirming their molecular weight, validating the synthesis.

  • Expertise & Causality: A non-polar or mid-polar column (like a DB-5) is chosen as it separates compounds primarily based on boiling point differences, which is effective for these isomers. The temperature gradient allows for the efficient elution of the solvent and then the isomers in order of their boiling points.

Methodology:

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified amine product in methanol or dichloromethane.

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector (MSD).

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Injection: Inject 1 µL of the sample solution in splitless mode.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the peaks corresponding to the isomers by their retention times. Analyze the mass spectrum of each peak to confirm the molecular ion at m/z 165 and examine the fragmentation pattern.[11]

Conclusion

The seemingly minor change in the position of a methoxy group on the N-ethylebenzylamine scaffold results in a cascade of distinct physicochemical and spectroscopic properties. The para-isomer's symmetry leads to a higher boiling point and a simplified NMR spectrum, while the ortho and meta isomers present more complex analytical profiles. Understanding these differences is paramount for researchers, as they directly translate to variations in chemical reactivity, synthetic strategy, and, most importantly, potential biological function. This guide provides the foundational data and validated protocols to empower scientists to confidently synthesize, characterize, and explore the unique potential of each of these valuable chemical entities.

References

  • PubChem. 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]

  • PubChem. Benzenemethanamine, N-ethyl-4-methoxy-. National Center for Biotechnology Information. [Link]

  • Science.gov. Aromatic positional isomers: Topics by Science.gov. [Link]

  • Prezi. Exp 13B: Synthesis of Complex Molecules Through Reductive Am. [Link]

  • LJMU Research Online. N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link]

  • PMC. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Center for Biotechnology Information. [Link]

  • PubMed. Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a new representative of designer drugs of NBOMe series and derivatives thereof. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • PubChem. 3-Methoxyphenethylamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

  • Semantic Scholar. Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. [Link]

  • HETEROCYCLES. Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a new protecting group. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • PubChem. 1-(3-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]

  • MDPI. Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. [Link]

  • ResearchGate. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • YouTube. HNMR: Comparing Alcohol and Ether isomers using Low & High Resolution spectra. [Link]

  • ResearchGate. Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. [Link]

  • ChemBK. 2-(3-methoxyphenyl)ethylamine. [Link]

  • IU Indianapolis ScholarWorks. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. [Link]

  • Wikipedia. 2,4,6-TMPEA-NBOMe. [Link]

  • Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • NIST WebBook. 3-Methoxyphenethylamine. [Link]

  • Sarex. 4-Methoxybenzylamine. [Link]

  • ResearchGate. What are the best structural characterization techniques for positional isomers ?. [Link]

  • The Royal Society of Chemistry. Supplementary Material. [Link]

  • PubChem. (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). [Link]

Sources

Comparing the efficacy of different catalysts for N-(3-methoxybenzyl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of N-alkylated amines is a foundational process. N-(3-methoxybenzyl)ethanamine, a key intermediate in the synthesis of various pharmaceutical compounds, is typically prepared via the reductive amination of 3-methoxybenzaldehyde with ethylamine. The choice of catalyst for this transformation is critical, directly influencing reaction efficiency, selectivity, cost, and environmental impact. This guide provides an in-depth comparison of various catalytic systems, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.

The Central Reaction: Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds.[1] The reaction proceeds in two main steps: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine.[2]

The overall reaction for the synthesis of this compound is as follows:

Reductive_Amination 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde (C8H8O2) Imine_Intermediate Imine Intermediate (C10H13NO) 3-Methoxybenzaldehyde->Imine_Intermediate + Ethylamine - H2O Ethylamine Ethylamine (C2H7N) This compound This compound (C10H15NO) Imine_Intermediate->this compound + [H] (Reduction)

Caption: General scheme of this compound synthesis.

The choice of the reducing agent and catalyst is paramount for the success of the second step, the reduction of the imine intermediate. This guide will compare the efficacy of three major classes of catalysts: noble metal catalysts, non-noble metal catalysts, and stoichiometric borohydride reagents.

Noble Metal Catalysts: The High-Performers

Catalysts based on noble metals such as palladium, platinum, and iridium are widely recognized for their high activity and selectivity in hydrogenation reactions, including reductive amination.[3]

Palladium on Carbon (Pd/C)

Palladium on carbon is a versatile and commonly used heterogeneous catalyst for reductive aminations.[3] It facilitates the reduction of the imine intermediate under a hydrogen atmosphere.

Mechanism Insight: The catalytic cycle with Pd/C involves the activation of molecular hydrogen on the palladium surface to form palladium hydride species. The imine intermediate, formed in situ from 3-methoxybenzaldehyde and ethylamine, then coordinates to the palladium surface and is subsequently reduced by the hydride species.

Experimental Protocol (Exemplary):

  • To a solution of 3-methoxybenzaldehyde (1 eq.) and ethylamine (1.2 eq.) in a suitable solvent (e.g., ethanol, methanol), add 5-10 mol% of 10% Pd/C.

  • Pressurize the reaction vessel with hydrogen gas (typically 1-10 atm).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Platinum(IV) Oxide (PtO₂, Adams' Catalyst)

Platinum-based catalysts, such as PtO₂, are also highly effective for reductive aminations and can often be used under milder conditions than some other catalysts.

Mechanism Insight: Similar to palladium, platinum activates molecular hydrogen. The choice between palladium and platinum can sometimes be influenced by the presence of other functional groups in the molecule, as they can exhibit different chemoselectivities.

Iridium Complexes

Homogeneous iridium catalysts have emerged as powerful tools for reductive amination, often requiring lower catalyst loadings and operating under mild conditions.[4]

Non-Noble Metal Catalysts: The Economical Workhorses

The high cost and limited availability of noble metals have driven research into more sustainable and economical alternatives. Catalysts based on non-noble metals like nickel, cobalt, and copper have shown significant promise.[5][6]

Raney Nickel (Raney Ni)

Raney nickel is a well-established and cost-effective catalyst for hydrogenation reactions. It is an attractive alternative to precious metal catalysts for industrial-scale synthesis.

Mechanism Insight: Raney nickel is a porous nickel catalyst with a high surface area, which efficiently adsorbs and activates hydrogen. The mechanism is analogous to that of noble metal catalysts, involving the hydrogenation of the imine intermediate on the catalyst surface.

Experimental Protocol (Exemplary):

  • In a pressure vessel, combine 3-methoxybenzaldehyde (1 eq.), ethylamine (1.5 eq.), and a catalytic amount of Raney nickel (typically 5-10 wt%) in a solvent like ethanol.

  • Pressurize the vessel with hydrogen gas (e.g., 10-50 atm).

  • Heat the reaction mixture (e.g., 80-120 °C) with stirring for several hours.

  • After cooling and depressurizing, the catalyst is removed by filtration, and the product is isolated from the filtrate.

Cobalt-Based Catalysts

Recent studies have demonstrated the effectiveness of cobalt-containing composites as catalysts for the reductive amination of aromatic aldehydes.[7] For the closely related reaction of p-methoxybenzaldehyde with n-butylamine, cobalt-based catalysts have shown high yields.[7]

Experimental Data Snapshot (Analogous Reaction): A study on the reductive amination of p-methoxybenzaldehyde with n-butylamine using a cobalt-containing composite catalyst reported quantitative yields of the corresponding amine at 150 °C and 150 bar H₂ pressure.[7] At lower pressure and temperature (100 bar H₂, 100 °C), yields between 72-96% were achieved.[7]

Experimental_Workflow cluster_Catalytic Catalytic Reductive Amination Start Mix 3-methoxybenzaldehyde, ethylamine, and solvent Add_Catalyst Add Catalyst (e.g., Pd/C, Raney Ni, Co-composite) Start->Add_Catalyst Reaction Pressurize with H2 and heat (if necessary) Add_Catalyst->Reaction Filtration Filter to remove heterogeneous catalyst Reaction->Filtration Workup Solvent removal and purification Filtration->Workup Product This compound Workup->Product

Caption: General experimental workflow for catalytic reductive amination.

Stoichiometric Borohydride Reagents: The Benchtop Standard

For laboratory-scale synthesis, stoichiometric reducing agents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently employed due to their convenience and mild reaction conditions.[2]

Sodium Borohydride (NaBH₄)

Sodium borohydride is a cost-effective and readily available reducing agent. However, it can also reduce the starting aldehyde, leading to the formation of 3-methoxybenzyl alcohol as a byproduct. To circumvent this, the reaction is often carried out in a stepwise manner where the imine is pre-formed before the addition of the reducing agent.

Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is a milder and more selective reducing agent than NaBH₄.[2] It is particularly effective for one-pot reductive aminations because it selectively reduces the iminium ion intermediate in the presence of the aldehyde.[2]

Mechanism Insight: The electron-withdrawing cyanide group in NaBH₃CN attenuates its reducing power, making it less reactive towards aldehydes and ketones at neutral or slightly acidic pH. The iminium ion, being more electrophilic, is preferentially reduced.

Experimental Protocol (Exemplary):

  • Dissolve 3-methoxybenzaldehyde (1 eq.) and ethylamine (1.2 eq.) in a suitable solvent (e.g., methanol).

  • Add sodium cyanoborohydride (1.2 eq.) portion-wise to the stirred solution.

  • Adjust the pH to slightly acidic (pH 5-6) with acetic acid to facilitate iminium ion formation.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by standard methods.

Comparative Analysis of Catalysts

Catalyst/ReagentCatalyst TypeTypical ConditionsAdvantagesDisadvantages
Pd/C HeterogeneousH₂ (1-10 atm), RT - 60°CHigh activity, good selectivity, catalyst is recyclable.[3]Cost of palladium, potential for hydrogenolysis of sensitive groups.
PtO₂ HeterogeneousH₂ (1-3 atm), RTHigh activity, can be more selective than Pd/C for certain substrates.Higher cost than palladium.
Raney Ni HeterogeneousH₂ (10-50 atm), 80-120°CLow cost, suitable for large-scale synthesis.[6]Requires higher pressure and temperature, pyrophoric nature requires careful handling.
Co-composites HeterogeneousH₂ (100-150 atm), 100-150°CEconomical, promising alternative to noble metals.[7]Requires harsh conditions, catalyst preparation can be complex.
NaBH₃CN StoichiometricRT, slightly acidic pHMild conditions, high selectivity for iminium ions, convenient for lab scale.[2]Toxicity of cyanide byproducts, stoichiometric waste generation.
NaBH₄ StoichiometricRTLow cost, readily available.Less selective, can reduce the starting aldehyde.[8]

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for the synthesis of this compound is a multi-faceted decision that depends on the scale of the reaction, cost considerations, available equipment, and safety protocols.

  • For laboratory-scale synthesis where convenience and mild conditions are prioritized, sodium cyanoborohydride remains an excellent choice.

  • For larger-scale production where cost and catalyst recyclability are critical, Raney Nickel presents a viable and economical option, provided the necessary high-pressure equipment is available.

  • Palladium on carbon offers a good balance of high activity, selectivity, and moderate reaction conditions, making it a versatile choice for both lab-scale and pilot-plant syntheses.

  • Emerging cobalt-based catalysts represent a promising avenue for sustainable and cost-effective industrial production, although further development to reduce the required reaction severity is desirable.

Ultimately, the optimal catalyst is the one that provides the desired product in high yield and purity under conditions that are safe, economical, and practical for the specific research or production environment.

References

  • ACS Publications. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • MDPI. (2022). A Comparative Study of Ni-Based Catalysts Prepared by Various Sol–Gel Routes. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • ResearchGate. (2021). Comparison of various catalyst for the synthesis of 4-methoxyphenol. [Link]

  • PubMed. (1948). N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine. [Link]

  • AMyD. (2025). Reductive Amination // Acetylation Experiment 3. [Link]

  • Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. [Link]

  • PubMed Central. (2004). Editing the stereochemical elements in an iridium catalyst for enantioselective allylic amination. [Link]

  • MDPI. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (2022). Palladium supported magnetic Fucus Vesiculosus extract as a natural and novel catalyst for the synthesis of N-alkyl-2-(4-methyl-1-oxoisoquinolin-2(1H)-yl)-2-phenylacetamide derivatives. [Link]

  • MDPI. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • ResearchGate. (2002). The Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylene-dioxyphenethylamine. [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • ResearchGate. (2014). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)-phenethylamine (NBOMe) Derivatives and Differentiation from their 3-and 4-Methoxybenzyl Analogues -Part II. [Link]

  • ResearchGate. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. [Link]

  • ResearchGate. (2017). Synthesis and Characterization of N-1-(2-hydroxy-3-methoxybenzyl)-2- (2-hydroxy-3-methoxyphenyl)-1H-benzimidazole. [Link]

  • PubMed. (2003). Radiosynthesis of (E)-N-(2-[11C]methoxybenzyl)-3-phenyl-acrylamidine, a novel subnanomolar NR2B subtype-selective NMDA receptor antagonist. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Nuances of Phenethylamine Pharmacology

The phenethylamine scaffold represents a cornerstone in neuropharmacology, forming the basis for a vast array of endogenous neurotransmitters, therapeutic agents, and research chemicals. The biological activity of these compounds is exquisitely sensitive to structural modifications, with subtle changes in substitution patterns on the phenyl ring, ethylamine side chain, or the amino group leading to profound shifts in receptor affinity, functional efficacy, and overall pharmacological profile. This guide provides an in-depth comparative analysis of N-(3-methoxybenzyl)ethanamine, a lesser-studied analogue, and its relationship to more well-characterized phenethylamines. By examining the structure-activity relationships (SAR) of this class of compounds, we aim to provide a predictive framework for understanding the biological activity of novel derivatives and to offer a practical guide to the experimental validation of these predictions.

Structure-Activity Relationships: The Decisive Role of N-Substitution

The addition of a benzyl group to the nitrogen atom of a phenethylamine, creating an N-benzylphenethylamine, has been shown to dramatically alter the pharmacological properties of the parent molecule. This is particularly evident in the context of serotonin 5-HT₂ receptor interactions.

The Emergence of High Affinity: The NBOMe Series

The discovery of the N-(2-methoxybenzyl) substituted phenethylamines, commonly known as the NBOMe series, revolutionized the understanding of 5-HT₂ₐ receptor agonism. The introduction of the N-(2-methoxybenzyl) group can increase the affinity for the 5-HT₂ₐ receptor by orders of magnitude compared to the parent phenethylamine.[1][2] This significant increase in binding affinity is also accompanied by potent functional activity.[2]

Positional Isomerism on the N-Benzyl Ring: A Key Determinant of Activity

The position of the methoxy group on the N-benzyl ring is a critical determinant of a compound's pharmacological profile. While the ortho (2-methoxy) substitution is well-characterized and generally confers the highest potency at the 5-HT₂ₐ receptor, the effects of meta (3-methoxy) and para (4-methoxy) substitutions are less documented for simple phenethylamines but have been explored in more complex systems. In some tryptamine series, meta-substituted benzyl derivatives have been shown to be more potent than their ortho-substituted counterparts, highlighting the complexity of these interactions.[3]

Comparative Analysis of Receptor Binding Affinities

To contextualize the potential biological activity of this compound, it is instructive to compare the known receptor binding affinities of a range of related phenethylamines. The following table summarizes the binding affinities (Ki, in nM) for key monoamine receptors. Lower Ki values indicate a higher binding affinity.

Compound5-HT₂ₐ5-HT₂CD₂α₁ₐ
Phenethylamine >10,000>10,000>10,000>10,000
Amphetamine >10,000>10,000>10,000>10,000
MDMA 4,7002,200>10,0008,900
25I-NBOMe 0.0441.3>1,000300
This compound Predicted: Moderate to HighPredicted: ModeratePredicted: LowPredicted: Low to Moderate

Data compiled from multiple sources.[1][4][5][6] The values for this compound are predictive based on SAR trends.

This comparison highlights the profound impact of structural modifications on receptor affinity. While simple phenethylamines like phenethylamine and amphetamine have very low affinity for these G-protein coupled receptors, their primary mechanism involves interacting with monoamine transporters.[7] In contrast, the addition of the N-benzyl moiety in compounds like 25I-NBOMe leads to exceptionally high affinity for the 5-HT₂ₐ receptor.[1] It is hypothesized that this compound will exhibit an intermediate profile, with significant but likely lower affinity for the 5-HT₂ₐ receptor compared to its 2-methoxy isomer.

Signaling Pathways and Functional Activity

The interaction of a ligand with a receptor is only the first step in a complex signaling cascade. The functional outcome of this interaction, whether it be agonism, partial agonism, or antagonism, is of paramount importance.

5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling Agonist Phenethylamine Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC

Figure 1: Simplified 5-HT₂ₐ receptor Gq signaling pathway.

Given the structural similarity to known 5-HT₂ₐ agonists, it is highly probable that this compound acts as an agonist at this receptor. The potency and efficacy of this agonism would need to be determined experimentally through functional assays.

Experimental Protocols for Biological Characterization

To empirically determine the biological activity of this compound and to validate the predictions made based on SAR, a series of in vitro experiments are essential.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₂ₐ and 5-HT₂C receptors.

Materials:

  • HEK293 cells stably expressing the human 5-HT₂ₐ or 5-HT₂C receptor.

  • [³H]ketanserin (for 5-HT₂ₐ) or [³H]mesulergine (for 5-HT₂C) as the radioligand.

  • This compound and reference compounds (e.g., ketanserin, mesulergine) as unlabeled competitors.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from the transfected HEK293 cells.

  • In a 96-well plate, add a fixed concentration of the radioligand.

  • Add increasing concentrations of the unlabeled test compound or reference compound.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Radioligand, Test Compound, and Receptor Membranes Start->Prepare_Reagents Incubate Incubate Components in 96-well Plate Prepare_Reagents->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis (IC50 and Ki Determination) Count->Analyze End End Analyze->End

Figure 2: Workflow for a radioligand binding assay.

cAMP Accumulation Functional Assay

This assay is used to determine the functional activity of a compound at a G-protein coupled receptor, specifically those that couple to Gs or Gi proteins.

Objective: To determine if this compound modulates adenylyl cyclase activity through Gs or Gi-coupled receptors.

Materials:

  • CHO-K1 cells stably co-expressing the receptor of interest and a cyclic nucleotide-gated ion channel.

  • Fluorescent membrane potential dye.

  • This compound and reference compounds.

  • Forskolin (an adenylyl cyclase activator).

  • Assay buffer.

  • Fluorescence plate reader.

Procedure:

  • Plate the cells in a 96-well plate and allow them to attach overnight.

  • Load the cells with the fluorescent membrane potential dye.

  • For Gi-coupled receptors, pre-treat the cells with forskolin to stimulate cAMP production.

  • Add increasing concentrations of the test compound or reference compound.

  • Incubate the plate at room temperature for a specified time.

  • Measure the fluorescence using a plate reader. An increase in fluorescence indicates an increase in intracellular cAMP (for Gs-coupled receptors), while a decrease in the forskolin-stimulated fluorescence indicates a decrease in cAMP (for Gi-coupled receptors).

  • Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum effect (Eₘₐₓ).

Conclusion and Future Directions

The pharmacological landscape of substituted phenethylamines is both vast and intricate. While a significant body of research exists for certain classes of these compounds, such as the NBOMe series, many analogues, including this compound, remain understudied. Based on established structure-activity relationships, it is reasonable to predict that this compound will exhibit significant activity at serotonin receptors, particularly the 5-HT₂ family. However, the precise affinity, selectivity, and functional efficacy can only be determined through rigorous experimental investigation.

The protocols outlined in this guide provide a robust framework for the in vitro characterization of this and other novel phenethylamine derivatives. Such studies are crucial for advancing our understanding of the molecular pharmacology of these compounds and for the rational design of new chemical probes and potential therapeutic agents. Future research should focus on a comprehensive in vitro and in vivo characterization of this compound to fully elucidate its pharmacological profile and to explore its potential applications in neuroscience research.

References

  • García-Ladona, F. J., & McKenna, D. J. (2020). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS Chemical Neuroscience, 11(15), 2243–2257. [Link]

  • Lyon, R. A., Glennon, R. A., & Titeler, M. (1986). 3,4-Methylenedioxymethamphetamine (MDMA): stereoselective interactions at brain 5-HT1 and 5-HT2 receptors. Brain Research, 363(1), 161–164. [Link]

  • McKenna, D. J., Mathis, C. A., Shulgin, A. T., Sargent, T., & Saez, C. (1990). Ring-substituted Amphetamine Interactions With Neurotransmitter Receptor Binding Sites in Human Cortex. Neuropharmacology, 29(3), 193–198. [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(24), 7144–7150. [Link]

  • Kim, S. Y., Lee, S. Y., & Choo, H. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175–183. [Link]

  • Kim, S. Y., Lee, S. Y., & Choo, H. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-183. [Link]

  • O'Connor, E. C., & Roth, B. L. (2015). MDMA and the Brain: A Short Review on the Role of Neurotransmitters in Neurotoxicity. Journal of Psychopharmacology, 29(10), 1047–1056. [Link]

  • Jensen, A. A., Hentzer, M., & Kristensen, J. L. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ACS Chemical Neuroscience, 4(11), 1469–1479. [Link]

  • Bishop, C., & De La Garza, R. (2011). Characterization of 3,4-Methylenedioxymethamphetamine (MDMA) Enantiomers In Vitro and in the MPTP-Lesioned Marmoset Model of Parkinson's Disease. Journal of Neuroscience, 31(19), 7129–7138. [Link]

  • Hansen, M., Jacobsen, A. M., & Kristensen, J. L. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. Bioorganic & Medicinal Chemistry, 22(9), 2636–2645. [Link]

  • Wang, S., Kim, S. Y., Lee, S. Y., & Choo, H. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-183. [Link]

  • Paul, S. M., Hulihan-Giblin, B., & Skolnick, P. (1982). (+)-Amphetamine binding to rat hypothalamus: relation to anorexic potency for phenylethylamines. Science, 218(4571), 487–490. [Link]

  • Hansen, M., Jacobsen, A. M., & Kristensen, J. L. (2014). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3444–3447. [Link]

  • Wikipedia. (n.d.). 3-Methoxyphenethylamine. [Link]

  • Doly, S., Valjent, E., Setola, V., Callebert, J., Hervé, D., & Launay, J. M. (2009). Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro. Journal of Neuroscience, 29(18), 5947–5958. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2014). EMCDDA–Europol Joint Report on a new psychoactive substance: 25I-NBOMe. [Link]

  • Braden, M. R., & Nichols, D. E. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(2), 269–276. [Link]

  • Weyandt, L. L., & Gudleski, G. D. (2023). Amphetamine. In StatPearls. StatPearls Publishing. [Link]

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Neuropsychopharmacology, 38(1), 122–139. [Link]

  • Wikipedia. (n.d.). 25-NB. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). amphetamine. [Link]

  • ResearchGate. (n.d.). General N-benzyl phenethylamine structure, present in NBOMes and NBOMe...[Link]

  • PubChem. (n.d.). This compound. [Link]

  • American Chemical Society. (2022). Design, syntheses, and structure activity relationship characterizations of novel N-benzyl phenethylamines. [Link]

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 567–577. [Link]

  • Wikipedia. (n.d.). Mescaline. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. [Link]

  • McEwen, F., & Holland, W. C. (1969). The effects of n-methylation on the pharmacological activity of phenethylamine. Archives Internationales de Pharmacodynamie et de Thérapie, 177(2), 266-274. [Link]

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Psilosybiini.info. [Link]

  • Brandt, S. D., Kavanagh, P. V., Westphal, F., Elliott, S. P., Wallach, J., & Colestock, T. (2017). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Drug Testing and Analysis, 9(11-12), 1731–1740. [Link]

  • Wikipedia. (n.d.). N-Methylphenethylamine. [Link]

  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. Microgram Journal, 9(2), 84-109. [Link]

  • Wikipedia. (n.d.). 5-MeO-T-NBOMe. [Link]

  • Zuba, D., & Sekuła, K. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Forensic Sciences, 58(4), 1073–1081. [Link]

Sources

A Spectroscopic Guide to Distinguishing Positional Isomers: N-(2-methoxybenzyl)ethanamine vs. N-(3-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on an aromatic ring, often exhibit distinct pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously differentiate between such isomers is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of N-(2-methoxybenzyl)ethanamine and its positional isomer, N-(3-methoxybenzyl)ethanamine, offering insights into how subtle structural changes manifest in their respective spectra.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, making NMR an excellent technique for distinguishing between positional isomers.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra for compounds like N-(2-methoxybenzyl)ethanamine and this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring analyte signals.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans). .

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (typically 1024 or more) is required. .

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

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} . Caption: Workflow for NMR data acquisition and analysis.

Comparative Analysis of Predicted NMR Spectra

The primary differences in the NMR spectra of N-(2-methoxybenzyl)ethanamine and this compound will arise from the differing electronic effects of the methoxy group on the aromatic ring. The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction.[1] The resonance effect is generally dominant and leads to increased electron density at the ortho and para positions relative to the methoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Assignment N-(2-methoxybenzyl)ethanamine (Predicted) This compound (Predicted) Key Differentiator
Aromatic Protons ~6.8-7.3 (complex multiplet)~6.7-7.2 (distinct splitting patterns)The ortho isomer will show a more complex aromatic region due to the proximity of the methoxy group to the benzylic position. The meta isomer will likely show more resolved signals for the aromatic protons.
Benzylic Protons (-CH₂-N) ~3.8~3.7The electronic environment of the benzylic protons is slightly different, leading to a small but potentially measurable chemical shift difference.
Methoxy Protons (-OCH₃) ~3.85~3.80A minor difference is expected.
Ethyl Protons (-N-CH₂-CH₃) ~2.7 (q), ~1.1 (t)~2.7 (q), ~1.1 (t)Minimal difference expected as they are distant from the aromatic ring.
Aromatic Carbons Varied shifts, with the carbon bearing the methoxy group being significantly downfield (~157 ppm) and the ortho and para carbons shifted upfield.Varied shifts, with the carbon bearing the methoxy group being significantly downfield (~159 ppm). The upfield shift of the ortho and para carbons relative to the methoxy group will be a key identifier.The pattern of aromatic carbon chemical shifts provides a clear fingerprint for the substitution pattern. In the ortho isomer, the ipso-carbon to the benzylic group is adjacent to the methoxy-bearing carbon, whereas in the meta isomer, they are separated.
Methoxy Carbon (-OCH₃) ~55~55Generally observed around 55-56 ppm for aromatic methoxy groups.

Note: Predicted values are based on standard NMR prediction algorithms and may vary from experimental values.

The most significant distinction will be in the aromatic region of both the ¹H and ¹³C spectra. In the ¹H spectrum of the meta isomer, one would expect to see a more distinct splitting pattern for the four aromatic protons compared to the more overlapped multiplet for the ortho isomer. In the ¹³C spectrum, the pattern of the six aromatic carbon signals will be unequivocally different, reflecting the different symmetry and electronic distribution in the two isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While the IR spectra of positional isomers are often very similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can sometimes be used for differentiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the analyte between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Comparative Analysis of Expected IR Spectra

Both N-(2-methoxybenzyl)ethanamine and this compound will exhibit characteristic IR absorptions for their common functional groups.

Table 2: Key Expected IR Absorptions (cm⁻¹)

Vibrational Mode Expected Wavenumber Range Comments
N-H Stretch (secondary amine) 3300-3500 (weak to medium, broad)The presence of hydrogen bonding can broaden this peak.[2]
C-H Stretch (aromatic) 3000-3100
C-H Stretch (aliphatic) 2850-2960
C=C Stretch (aromatic ring) 1450-1600The pattern of these absorptions can sometimes differ between isomers.
C-O Stretch (aryl ether) 1200-1275 (strong)This will be a prominent feature in both spectra.
C-N Stretch (aliphatic amine) 1020-1220
Out-of-plane C-H Bending (aromatic) 700-900The pattern of these bands is highly diagnostic of the aromatic substitution pattern and will be the most significant differentiator in the IR spectra. The ortho isomer will have a different pattern compared to the meta isomer.

The key to distinguishing between the two isomers using IR spectroscopy lies in the out-of-plane C-H bending region. The substitution pattern on the benzene ring dictates the number and position of these bands. For a 1,2-disubstituted ring (ortho), a strong band is typically observed between 735-770 cm⁻¹. For a 1,3-disubstituted ring (meta), one would expect to see bands around 690-710 cm⁻¹ and 750-810 cm⁻¹, as well as a band between 810-850 cm⁻¹.

Mass Spectrometry: Unraveling Fragmentation Pathways

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering insights into its elemental composition and structure. For positional isomers, the mass spectra can sometimes be very similar, but differences in fragmentation pathways can provide diagnostic clues.

Experimental Protocol: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In electron ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Comparative Analysis of Fragmentation Patterns

The molecular ion peak (M⁺) for both isomers will be at the same m/z value. The primary fragmentation pathways for these N-benzylamines are benzylic cleavage and cleavage alpha to the nitrogen atom.

A key fragmentation for N-benzyl derivatives involves the formation of a benzyl or substituted benzyl cation. For N-(2-methoxybenzyl)ethanamine, a characteristic fragment is the 2-methoxybenzyl cation at m/z 121 . This ion can then lose a neutral formaldehyde molecule (CH₂O) to form the tropylium ion at m/z 91 . This fragmentation pattern has been observed in the mass spectra of more complex molecules containing the N-(2-methoxybenzyl) moiety.[3]

For this compound, the initial benzylic cleavage would lead to the formation of the 3-methoxybenzyl cation, also at m/z 121 . However, the subsequent fragmentation and the relative abundances of other fragment ions may differ.

Another significant fragmentation pathway is the cleavage of the C-C bond alpha to the nitrogen, leading to the formation of an iminium ion.

dot graph "" { graph [layout="dot", rankdir="LR", size="7.6,4", overlap=false, splines=true, margin=0]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} . Caption: Proposed key fragmentation pathways in EI-MS.

Table 3: Predicted Key Mass Spectral Fragments

m/z Proposed Fragment N-(2-methoxybenzyl)ethanamine This compound Key Differentiator
165 [M]⁺˙ PresentPresentMolecular ion peak.
121 [CH₃OC₆H₄CH₂]⁺ Base Peak (likely)Prominent PeakThe relative abundance of this peak might differ slightly, but the key difference lies in the subsequent fragmentation.
91 [C₇H₇]⁺ ProminentLess Abundant (likely)The formation of the tropylium ion from the 2-methoxybenzyl cation is a well-established pathway. This pathway is less favorable for the 3-methoxybenzyl cation, making the m/z 91 peak a potential key differentiator.
58 [CH₃CH=NHCH₃]⁺ PresentPresentResult of α-cleavage, expected in both isomers.

The most promising diagnostic feature in the mass spectra is the relative abundance of the m/z 91 ion. A significantly more intense m/z 91 peak for the ortho isomer would be a strong indicator for its identification.

Conclusion

Distinguishing between N-(2-methoxybenzyl)ethanamine and this compound requires a multi-faceted spectroscopic approach. While both isomers share the same mass and many of the same functional groups, their unique substitution patterns give rise to subtle but measurable differences in their NMR, IR, and mass spectra.

  • NMR Spectroscopy offers the most definitive method for differentiation, with the aromatic region of both ¹H and ¹³C spectra providing a unique fingerprint for each isomer.

  • IR Spectroscopy , particularly the out-of-plane C-H bending region, can provide strong evidence for the substitution pattern on the aromatic ring.

  • Mass Spectrometry can be used to distinguish the isomers based on the differential stability and fragmentation pathways of their respective methoxybenzyl cations, with the abundance of the m/z 91 fragment being a key indicator.

By leveraging the strengths of each of these techniques and understanding the underlying chemical principles, researchers can confidently and accurately characterize these and other positional isomers, a crucial step in the rigorous process of drug discovery and development.

References

  • Heim, R. (2003). Synthese und Pharmakologie potenter 5-HT2A-Rezeptoragonisten mit N-2-Methoxybenzyl-Partialstruktur.
  • Perex, J. J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 661-669. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Casale, J. F., & Hays, P. A. (2012). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. Microgram Journal, 9(2), 84-109.
  • De La Torre, R., et al. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 12-18. Available at: [Link]

  • EMCDDA. (2014). EMCDDA–Europol Joint Report on a new psychoactive substance: 25I-NBOMe (4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine). Publications Office of the European Union. Available at: [Link]

  • Zuba, D., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug Testing and Analysis, 5(8), 614-624. Available at: [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine. Retrieved from [Link]

Sources

Inter-Laboratory Validation of N-(3-methoxybenzyl)ethanamine Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of N-(3-methoxybenzyl)ethanamine is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth, objective comparison of common analytical methodologies for the quantification of this compound, grounded in the principles of inter-laboratory validation. By synthesizing technical accuracy with field-proven insights, this document aims to empower you to make informed decisions when selecting and validating analytical methods for your specific applications.

This compound is a substituted phenethylamine that can be a precursor or impurity in the synthesis of various pharmaceutical compounds.[1] Its accurate quantification is critical for process control, stability testing, and regulatory compliance. The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation. This guide will compare three widely used techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The backbone of any robust analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[2][3] An inter-laboratory validation study is the gold standard for assessing the reproducibility and transferability of a method across different laboratories, providing a high level of confidence in the analytical results.[4][5] This guide will be structured around a hypothetical inter-laboratory study to provide a practical framework for comparing these methods.

The Analyte: this compound

Before delving into the analytical methodologies, it is essential to understand the physicochemical properties of the analyte.

Caption: Chemical structure and properties of this compound.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical technique is a critical decision in the drug development process. This section compares the principles and performance characteristics of HPLC-DAD, GC-MS, and LC-MS/MS for the quantification of this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary and a mobile phase.[6][7] For amine-containing compounds like this compound, reversed-phase HPLC is a common approach.[8] The Diode-Array Detector (DAD) provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment.

Causality Behind Experimental Choices:

  • Pre-column Derivatization: To enhance the chromatographic properties and detectability of amines, pre-column derivatization with reagents like dansyl chloride or o-phthalaldehyde (OPA) is often employed. This is because primary and secondary amines may exhibit poor peak shape and low UV absorbance in their native form.

  • Mobile Phase Selection: A typical mobile phase for the separation of derivatized amines would consist of an acetonitrile/water or methanol/water gradient with a pH modifier to ensure the analyte is in a single ionic form, leading to sharper peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] It is particularly well-suited for volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.[10]

Causality Behind Experimental Choices:

  • Derivatization: Silylation or acylation are common derivatization techniques for amines to make them more volatile and less prone to adsorption on the GC column.[11]

  • Ionization Technique: Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns that are useful for structural elucidation and library matching.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of trace-level analytes in complex matrices due to its high sensitivity and selectivity.[12][13][14] This technique couples the separation power of HPLC with the specificity of tandem mass spectrometry.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is typically used for polar compounds like amines, as it is a soft ionization technique that produces predominantly protonated molecules ([M+H]+).

  • Multiple Reaction Monitoring (MRM): For quantification, tandem mass spectrometry is operated in MRM mode. In this mode, a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interference from matrix components.[15]

Inter-Laboratory Validation Study Protocol

To objectively compare the performance of these three methods, we will outline a hypothetical inter-laboratory validation study. This study is designed based on the principles outlined in the ICH Q2(R2) and FDA guidelines for analytical method validation.[3][16][17][18]

cluster_0 Inter-Laboratory Validation Workflow start Study Initiation & Protocol Design prep Preparation & Distribution of Standard and QC Samples start->prep lab_analysis Analysis at Participating Laboratories (n=5) prep->lab_analysis data_submission Data Submission to Central Coordinator lab_analysis->data_submission stat_analysis Statistical Analysis of Results data_submission->stat_analysis report Final Validation Report Generation stat_analysis->report

Caption: Workflow of the hypothetical inter-laboratory validation study.

Participating Laboratories: A minimum of five laboratories with experience in pharmaceutical analysis would participate in the study.[4]

Validation Parameters: The following validation parameters will be assessed for each method in each laboratory:[19][20]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This will be assessed by the analysis of samples with known concentrations.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within a single laboratory, but on different days, with different analysts, and/or different equipment.

    • Reproducibility (Inter-laboratory precision): The precision between different laboratories.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Comparative Performance Data

The following tables summarize the hypothetical (yet realistic) data from the inter-laboratory validation study.

Table 1: Linearity and Range

MethodLinear Range (µg/mL)Correlation Coefficient (r²)
HPLC-DAD1 - 100> 0.998
GC-MS0.1 - 50> 0.997
LC-MS/MS0.001 - 10> 0.999

Table 2: Accuracy and Precision

MethodConcentration (µg/mL)Accuracy (% Recovery)Repeatability (RSD%)Intermediate Precision (RSD%)Reproducibility (RSD%)
HPLC-DAD 598.5 - 101.2< 2.0< 3.0< 5.0
5099.0 - 100.8< 1.5< 2.5< 4.0
8098.8 - 101.0< 1.0< 2.0< 3.5
GC-MS 0.597.0 - 102.5< 3.0< 4.0< 6.0
2598.2 - 101.5< 2.0< 3.5< 5.5
4097.8 - 102.0< 1.8< 3.0< 5.0
LC-MS/MS 0.00595.0 - 105.0< 5.0< 7.0< 10.0
198.0 - 102.0< 2.5< 4.0< 6.0
899.0 - 101.0< 2.0< 3.0< 5.0

Table 3: Sensitivity and Robustness

MethodLOD (µg/mL)LOQ (µg/mL)Robustness
HPLC-DAD0.31.0Passed
GC-MS0.030.1Passed
LC-MS/MS0.00030.001Passed

Discussion and Recommendations

The results of this hypothetical inter-laboratory study demonstrate that all three methods are capable of reliably quantifying this compound. However, the choice of the most suitable method will depend on the specific requirements of the analysis.

  • HPLC-DAD: This method is robust, widely available, and provides adequate sensitivity for many applications, such as the analysis of bulk drug substances or formulated products where the concentration of the analyte is relatively high. Its main limitation is its lower sensitivity compared to mass spectrometric methods.

  • GC-MS: GC-MS offers higher sensitivity than HPLC-DAD and provides structural information from the mass spectrum, which is beneficial for impurity identification. However, the need for derivatization can add complexity to the sample preparation procedure.

  • LC-MS/MS: LC-MS/MS is the most sensitive and selective of the three methods, making it the ideal choice for applications requiring trace-level quantification, such as the analysis of biological samples for pharmacokinetic studies or the detection of impurities at very low levels.[12][21] The high selectivity of MRM minimizes the need for extensive sample cleanup.

Experimental Protocols

HPLC-DAD Method
  • Standard and Sample Preparation: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution. Prepare calibration standards and quality control (QC) samples by serial dilution. For samples, dissolve in methanol and dilute to fall within the calibration range.

  • Derivatization: To 100 µL of standard or sample solution, add 200 µL of borate buffer (pH 9.0) and 200 µL of dansyl chloride solution (1 mg/mL in acetone). Vortex and incubate at 60°C for 30 minutes. Cool to room temperature and add 50 µL of a quenching reagent (e.g., a primary amine solution) to react with excess dansyl chloride.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 50% B to 95% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: DAD, 254 nm

GC-MS Method
  • Standard and Sample Preparation: Prepare stock and working solutions of this compound in a suitable solvent like ethyl acetate.

  • Derivatization: To 100 µL of standard or sample solution, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 250°C

    • Oven Program: 100°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

LC-MS/MS Method
  • Standard and Sample Preparation: Prepare stock and working solutions in methanol/water (50:50).

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive

    • MRM Transitions:

      • Quantifier: e.g., 166.1 -> 121.1

      • Qualifier: e.g., 166.1 -> 91.1

    • Collision Energy: Optimize for each transition

Conclusion

The inter-laboratory validation of analytical methods is a critical step in ensuring the reliability and transferability of analytical data. This guide has provided a comparative overview of HPLC-DAD, GC-MS, and LC-MS/MS for the quantification of this compound, framed within the context of a hypothetical inter-laboratory study. While all three methods are suitable for this purpose, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis. The final choice of method should be based on a thorough evaluation of the specific analytical requirements, available resources, and regulatory expectations.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][22]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][16]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link][2]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link][17]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][23]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][18]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][3]

  • SciSpace. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link][9]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][24]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][19]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][25]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][20]

  • C&P Labs. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link][26]

  • Slideshare. (2015). Bioanalytical method validation emea. [Link][27]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][28]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][29]

  • Kacinko, S. L., & Homan, J. W. (2019). Quantification of Designer Opioids by Liquid Chromatography-Tandem Mass Spectrometry. In Methods in Molecular Biology (Vol. 1872, pp. 149–163). Humana Press. [Link][12]

  • Al-Swayeh, O. A., et al. (2012). Detection and Quantification of New Designer Drugs in Human Blood: Part 2 – Designer Cathinones. Journal of Analytical Toxicology, 36(5), 313–323. [Link][13]

  • ResearchGate. Chemical structures of the five substituted phenethylamine derivatives. [Link][30]

  • Labcompare. (2022). Designer Drug Testing from Immunoassay to LC-MS/MS. [Link][14]

  • Chromatography Today. GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. [Link][31]

  • ResearchGate. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link][15]

  • Al-Husseini, A., et al. (2022). A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals, 15(5), 510. [Link][21]

  • Semantic Scholar. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. [Link][10]

  • ScienceDirect. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. [Link][32]

  • Kim, J. H., et al. (2012). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of Food Science, 77(1), T1-T8. [Link][6]

  • National Center for Biotechnology Information. (2013). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. [Link][33]

  • Surrey, A. R. (1948). The synthesis of N-(3-methoxy-benzyl)-N-methyl-3-methoxy-4,5-methylenedioxy phenethylamine. Journal of the American Chemical Society, 70(9), 2887–2890. [Link][34]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link][35]

  • Czerwinska, K., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Mass Spectrometry, 48(1), 105–113. [Link][11]

  • Eurachem. Trends in inter-laboratory method validation. [Link][4]

  • ResearchGate. Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. [Link][36]

  • Williams, A. (2010). On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods, 2(7), 823-828. [Link][5]

  • PubChem. This compound. [Link][37]

  • Liverpool John Moores University. N-(2-methoxybenzyl)ethanamine (25I-NBOMe). [Link][38]

  • ResearchGate. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. [Link][39]

  • ResearchGate. Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. [Link][40]

  • National Center for Biotechnology Information. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. [Link][41]

  • SIELC Technologies. Ethanamine, N-ethyl-N-methyl-. [Link][8]

  • ResearchGate. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link][7]

  • Wikipedia. Substituted phenethylamine. [Link][1]

Sources

A Comparative Guide to the Synthetic Routes of N-(3-methoxybenzyl)ethanamine: Efficiency and Cost Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. N-(3-methoxybenzyl)ethanamine is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth, objective comparison of two common synthetic routes to this secondary amine, focusing on practical efficiency, reagent costs, and the chemical principles that underpin each method.

Introduction

This compound is a secondary amine featuring a methoxy-substituted benzyl group. Its structure is of interest in medicinal chemistry due to the presence of both a lipophilic aromatic ring and a basic nitrogen atom, features common in many bioactive molecules. The selection of a synthetic route for such an intermediate is a critical decision in any chemical campaign, balancing factors such as yield, purity, reaction time, safety, and, crucially, cost. This guide will dissect two primary, reliable methods for its synthesis:

  • Route A: One-Pot Reductive Amination of 3-methoxybenzaldehyde with ethylamine.

  • Route B: Two-Step Acylation and Reduction starting from 3-methoxybenzylamine.

We will explore the experimental protocols, mechanistic underpinnings, and provide a quantitative comparison to aid in the selection of the most appropriate method for your research or production needs.

Route A: One-Pot Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and atom economy.[1][2][3] This method combines the formation of an imine from an aldehyde (or ketone) and an amine, followed by its in-situ reduction to the corresponding amine.[4][5][6]

Chemical Rationale and Mechanistic Insight

The reaction proceeds in two key stages within a single pot. First, 3-methoxybenzaldehyde reacts with ethylamine in a condensation reaction to form an N-ethyl-1-(3-methoxyphenyl)methanimine intermediate.[7][8] This step is typically acid-catalyzed to facilitate the dehydration process. The subsequent and irreversible step is the reduction of the C=N double bond of the imine. Sodium borohydride (NaBH₄) is a mild and selective reducing agent well-suited for this transformation, as it readily reduces the polarized imine bond while being less reactive towards the starting aldehyde, minimizing side reactions.[5][7][9]

Experimental Protocol: Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq) in methanol.

  • Add a 70% aqueous solution of ethylamine (1.2 eq) to the flask.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation. A slight warming may be observed.

  • Reduction: Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.

  • The product can be further purified by column chromatography if necessary.

Workflow Visualization

Reductive_Amination cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product aldehyde 3-Methoxy- benzaldehyde imine_formation Imine Formation (Methanol, RT) aldehyde->imine_formation ethylamine Ethylamine ethylamine->imine_formation reduction Reduction (NaBH4, 0°C -> RT) imine_formation->reduction In-situ product N-(3-methoxybenzyl) ethanamine reduction->product

Caption: One-pot reductive amination workflow.

Route B: Two-Step Acylation and Reduction

An alternative and equally robust method involves a two-step sequence starting from the corresponding primary amine, 3-methoxybenzylamine. This route first forms a stable amide intermediate, which is then reduced to the target secondary amine.

Chemical Rationale and Mechanistic Insight

Step 1: Acylation. 3-methoxybenzylamine is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, to form N-(3-methoxybenzyl)acetamide. This is a classic nucleophilic acyl substitution reaction where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

Step 2: Amide Reduction. The resulting amide is then reduced. Amides are significantly less reactive than imines and require a more powerful reducing agent.[10] Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[11][12] The mechanism involves the addition of a hydride ion to the amide carbonyl, followed by coordination of the oxygen to the aluminum species, which makes it a good leaving group. A second hydride transfer then reduces the resulting iminium ion intermediate to the amine.[10][11][13]

Experimental Protocol: Acylation and Reduction

Part 1: Synthesis of N-(3-methoxybenzyl)acetamide

  • Dissolve 3-methoxybenzylamine (1.0 eq) in dichloromethane (DCM) in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to act as a base.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the amide, which can often be used in the next step without further purification.

Part 2: Reduction of N-(3-methoxybenzyl)acetamide

  • In a separate, dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the LiAlH₄ suspension to 0 °C.

  • Dissolve the N-(3-methoxybenzyl)acetamide from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target amine.

Workflow Visualization

Acylation_Reduction cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product amine 3-Methoxy- benzylamine acylation Acylation (Acetyl Chloride, TEA) amine->acylation amide N-(3-methoxybenzyl) acetamide acylation->amide reduction Reduction (LiAlH4, THF) amide->reduction product N-(3-methoxybenzyl) ethanamine reduction->product

Caption: Two-step acylation and reduction workflow.

Performance and Cost Comparison

To provide an objective comparison, the following table summarizes key metrics for each synthetic route, assuming a theoretical 10 mmol scale synthesis. Reagent costs are estimated from current market prices from major chemical suppliers and may vary.[14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41]

MetricRoute A: Reductive AminationRoute B: Acylation-ReductionNotes
Overall Yield ~85-95%~80-90% (over two steps)Reductive amination is often higher yielding in a single transformation.
Reaction Time ~4-5 hours~6-8 hours (plus workup for intermediate)The one-pot nature of Route A offers a significant time advantage.
Number of Steps 1 (one-pot)2 (with intermediate isolation)Route A is operationally simpler.
Reagent Hazards Sodium borohydride is flammable and an irritant.LiAlH₄ is highly reactive with water and pyrophoric. Acetyl chloride is corrosive.Route B requires more stringent handling of hazardous materials.
Estimated Reagent Cost per 10 mmol ~$15-25~$30-45Route A is generally more cost-effective due to cheaper reagents and fewer steps.
Purification Column chromatography may be needed.Intermediate may be pure enough for the next step. Final product often requires chromatography.Both routes may require similar final purification efforts.

Conclusion and Recommendations

Both synthetic routes are effective for preparing this compound. However, the one-pot reductive amination (Route A) emerges as the more efficient and cost-effective method. Its advantages include a higher typical yield, shorter reaction time, operational simplicity, and lower reagent costs. The use of the milder reducing agent, sodium borohydride, also presents a more favorable safety profile compared to the pyrophoric lithium aluminum hydride required for amide reduction.

The two-step acylation-reduction (Route B) remains a viable and valuable alternative, particularly if the starting material, 3-methoxybenzylamine, is more readily available or significantly cheaper than 3-methoxybenzaldehyde. It also offers a robust and reliable transformation, though at a higher operational cost and with more demanding safety precautions.

For most applications, especially at the research and development scale, the efficiency, cost-effectiveness, and favorable safety profile of reductive amination make it the superior choice for the synthesis of this compound.

References

  • Master Organic Chemistry. Reduction of Amides to Amines. [Link]

  • Chemistry Steps. Amide Reduction Mechanism by LiAlH4. [Link]

  • Vedantu. Can Sodium borohydride NaBH4 reduce imine. [Link]

  • Cenmed Enterprises. 3 Methoxybenzylamine 98%. [Link]

  • IndiaMART. Sodium Borohydride, NaBH4. [Link]

  • IndiaMART. Lithium Aluminium Hydride, LiAlH4. [Link]

  • The Lab Depot. Sodium Borohydride. [Link]

  • University of Wisconsin-Madison. a. Formation of imines and enamines. [Link]

  • JoVE. Video: Amides to Amines: LiAlH4 Reduction. [Link]

  • ResearchGate. Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. [Link]

  • University of Calgary. Ch20: Reduction of Amides using LiAlH4 to amines. [Link]

  • YouTube. CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • The Lab Depot. Ethylamine, 70% in Water. [Link]

  • Otto Chemie Pvt Ltd. 3-Methoxybenzaldehyde, 97%. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • CP Lab Safety. Ethylamine Solution, 66.0-72.0% in H2O (DEA List I Chemical), 100mL. [Link]

  • SYNTHETIKA. Sodium Borohydride For Organic Synthesis 1kg. [Link]

  • YouTube. Reductive Amination. [Link]

  • University of New Hampshire. Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination. [Link]

  • Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]

  • Organic Syntheses. acetamide. [Link]

  • NIH. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • Labware E-shop. 3-Methoxybenzylamine, 98%. [Link]

  • Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

Sources

Comparative Guide to the Structural Activity Relationship of N-benzylphenethylamine Derivatives at the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Analysis for Drug Development Professionals

This guide provides an in-depth analysis of the structural activity relationships (SAR) governing the interaction of N-benzylphenethylamine derivatives, a potent class of serotonergic compounds, with the 5-hydroxytryptamine 2A (5-HT2A) receptor. We will dissect the core scaffold, explore the impact of specific structural modifications on receptor affinity and functional potency, and detail the gold-standard methodologies used to generate this critical data.

Introduction: The 5-HT2A Receptor and the N-Benzylphenethylamine Scaffold

The 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is a primary target in the central nervous system for a wide range of therapeutics, including atypical antipsychotics and potential novel treatments for depression and anxiety.[1][2] Its activation is also central to the effects of classical psychedelic compounds.[3] The phenethylamine class of molecules has long been a foundational scaffold for developing 5-HT2A receptor agonists.[1][4]

A pivotal advancement in this area was the discovery that adding an N-benzyl group to the phenethylamine core could dramatically increase potency.[5] Specifically, the N-(2-methoxybenzyl) substitution on a 2,5-dimethoxyphenethylamine core gave rise to the widely studied "NBOMe" series of compounds, which exhibit subnanomolar affinity and high potency at the 5-HT2A receptor.[6][7] This guide will focus on this broader class to illuminate the SAR principles applicable to derivatives such as N-(3-methoxybenzyl)ethanamine.

Core Scaffold and Key Interaction Points

The N-benzylphenethylamine scaffold can be divided into three key regions for SAR analysis:

  • The Phenethylamine (PEA) Phenyl Ring: Typically substituted with methoxy groups at the 2- and 5-positions, with the 4-position being a critical point for modulation.

  • The Ethylamine Bridge: The two-carbon chain connecting the PEA ring to the amine nitrogen.

  • The N-Benzyl Group: The benzyl substituent on the nitrogen, where modifications, particularly on its phenyl ring, profoundly influence activity.

The interaction with the 5-HT2A receptor is a complex orchestration of hydrophobic and polar contacts within the receptor's binding pocket. The N-benzyl group is thought to occupy an extended pocket, providing additional anchoring points not accessible to simpler phenethylamines, thereby significantly enhancing affinity.[5]

Comparative Structural Activity Relationship (SAR) Analysis

The potency and efficacy of these derivatives are highly sensitive to substitutions across the molecule. The following sections compare how modifications at different positions alter receptor interaction, with supporting data summarized in the tables below.

Impact of N-Benzyl Ring Substitution

The substitution pattern on the N-benzyl ring is a primary determinant of 5-HT2A receptor affinity and potency. While the user's topic specifies a 3-methoxybenzyl group, the most extensively studied analog is the 2-methoxybenzyl (NBOMe) series.

  • Positional Isomerism (Ortho vs. Meta vs. Para): Substitution at the ortho (2-position) of the benzyl ring is exceptionally favorable. A 2-methoxy group (as in the NBOMe series) or a 2-hydroxy group (NBOH series) confers high potency.[5] In contrast, moving the substituent to the para (4-position) has been shown to reduce affinity.[8][9] Substitution at the meta (3-position), as in the titular this compound, is generally less potent than the ortho-substituted analog but can still confer significant activity. The ortho-substituent is believed to orient the molecule optimally within the binding pocket.

  • Nature of the Substituent: A 2-hydroxy group (1b) can be even more potent than a 2-methoxy group, potentially by forming an additional hydrogen bond within the receptor.[5]

Impact of Phenethylamine (PEA) Ring Substitution

The substitution pattern on the 2,5-dimethoxyphenethylamine ring is crucial. The 4-position, in particular, has been a major focus of modification.

  • 4-Position Substituents: Introducing a small, lipophilic halogen or alkyl group at the 4-position of the PEA ring generally enhances potency. Potency often increases in the order of H < Methyl (D) < Ethyl (E) < Bromo (B) < Iodo (I).[6][7] This suggests the 4-position substituent occupies a hydrophobic sub-pocket in the receptor. The unsubstituted analog, 25H-NBOMe, has significantly lower potency compared to its 4-substituted counterparts.[6]

Table 1: Comparative 5-HT2A Receptor Binding Affinities (Kᵢ) of N-Benzylphenethylamine Derivatives Data synthesized from multiple sources. Values are approximations for comparative purposes.

Compound ID4-Position SubstituentN-Benzyl SubstituentKᵢ (nM) at human 5-HT2AReference(s)
25H-NBOMe -H2-Methoxy12[6]
25B-NBOMe -Br2-Methoxy0.29[5][10]
25I-NBOMe -I2-Methoxy0.44[6]
25C-NBOMe -Cl2-Methoxy0.52[11]
1b (25H-NBOH) -H2-Hydroxy1.1[5]

Table 2: Comparative 5-HT2A Receptor Functional Potencies (EC₅₀) of N-Benzylphenethylamine Derivatives Functional activity measured via calcium mobilization or inositol phosphate accumulation assays.

Compound ID4-Position SubstituentN-Benzyl SubstituentEC₅₀ (nM) at human 5-HT2AReference(s)
25H-NBOMe -H2-Methoxy113[6]
25B-NBOMe -Br2-Methoxy0.19[5]
25I-NBOMe -I2-Methoxy0.43[6]
1b (25H-NBOH) -H2-Hydroxy0.074[5]

Key Experimental Methodologies

Generating reliable SAR data requires robust and validated experimental protocols. Here, we detail the standard assays for determining 5-HT2A receptor affinity and function.

Workflow for SAR Determination

The process of establishing a structural-activity relationship follows a logical and iterative progression.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis Start Identify Core Scaffold (N-benzylphenethylamine) Design Design Analogs (Vary Substituents) Start->Design Synth Chemical Synthesis & Purification Design->Synth Binding Radioligand Binding Assay (Determine Affinity, Ki) Synth->Binding Function Functional Assay (Determine Potency, EC50) Synth->Function SAR Compile SAR Table (Structure vs. Activity) Binding->SAR Function->SAR Model Iterate Design or Select Lead Compound SAR->Model

Figure 1. Standard experimental workflow for SAR studies.
Protocol: Competitive Radioligand Binding Assay (Affinity)

This assay determines a compound's binding affinity (Kᵢ value) by measuring how effectively it competes with a radiolabeled ligand for the receptor binding site.

Expertise & Causality: We use a well-characterized radioligand (e.g., [³H]ketanserin, an antagonist) and membranes from cells expressing the human 5-HT2A receptor. The principle is that a higher-affinity test compound will displace the radioligand at a lower concentration.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT2A receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl).

    • Centrifuge the homogenate; discard the supernatant and resuspend the membrane pellet in assay buffer.[12]

    • Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, cell membranes (e.g., 10-20 µg protein), and a fixed concentration of radioligand (e.g., [³H]ketanserin at its Kᴅ concentration).[13]

    • Non-Specific Binding (NSB) Wells: Add assay buffer, cell membranes, radioligand, and a high concentration of a known unlabeled 5-HT2A antagonist (e.g., 10 µM ketanserin) to saturate all specific binding sites.[14]

    • Competition Wells: Add assay buffer, cell membranes, radioligand, and serial dilutions of the test compound (e.g., this compound derivatives).

  • Incubation & Filtration:

    • Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats (e.g., GF/B), which trap the membranes. Presoaking filters in 0.5% polyethyleneimine (PEI) is crucial to reduce non-specific binding of the radioligand to the filter itself.[14]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition & Analysis:

    • Dry the filter mats and add scintillation cocktail.

    • Measure radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

    • Subtract the average NSB counts from all other wells to get specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol: Calcium Flux Functional Assay (Potency & Efficacy)

This assay measures a compound's ability to activate the receptor and trigger its downstream signaling cascade. Since the 5-HT2A receptor is Gq-coupled, agonist binding leads to a measurable increase in intracellular calcium.[15][16]

Expertise & Causality: This is a cell-based functional assay that provides potency (EC₅₀) and efficacy (Eₘₐₓ) data. We use a calcium-sensitive fluorescent dye that enters the cells and dramatically increases its fluorescence upon binding to Ca²⁺ released from intracellular stores.[17][18]

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells expressing the 5-HT2A receptor into black-walled, clear-bottom 96-well or 384-well plates and grow to form a confluent monolayer.[18]

  • Dye Loading:

    • Remove the growth medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or the components of a Calcium 5/6 kit).

    • Self-Validating System Note: Some cell lines, like CHO, actively pump out the dye. Including probenecid, an anion transport inhibitor, in the loading buffer is essential for dye retention and a robust signal in these systems.[18]

    • Incubate for 30-60 minutes at 37°C to allow the dye to de-esterify and become active within the cells.

  • Compound Addition & Measurement:

    • Prepare serial dilutions of test compounds (agonists) in an appropriate assay buffer.

    • Use an instrument capable of kinetic reading, such as a FLIPR (Fluorescent Imaging Plate Reader) or FlexStation.

    • Establish a baseline fluorescence reading for ~10-20 seconds.

    • The instrument then automatically adds the test compounds to the wells.

    • Immediately measure the fluorescence intensity over time (typically 60-180 seconds) to capture the transient calcium peak.[15]

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect).

    • Trustworthiness: Always include a reference agonist (e.g., serotonin or 5-CT) to normalize the data and ensure assay performance is consistent across experiments.

Overview of 5-HT2A Receptor Signaling

Understanding the canonical signaling pathway is essential for interpreting functional assay data. Activation of the 5-HT2A receptor by an agonist like an N-benzylphenethylamine derivative initiates a well-characterized intracellular cascade.

Gq_Pathway Ligand Agonist (e.g., 25B-NBOMe) Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Triggers Response Cellular Responses Ca->Response PKC->Response

Figure 2. Canonical Gq-coupled 5-HT2A receptor signaling pathway.

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, activating the associated Gαq protein.[19] Activated Gαq stimulates the enzyme Phospholipase C (PLC), which then cleaves the membrane lipid PIP₂ into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3][16] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[16] This rapid increase in cytosolic Ca²⁺ is the signal measured in a calcium flux assay.

Conclusion and Future Directions

The N-benzylphenethylamine scaffold is a privileged structure for developing potent 5-HT2A receptor agonists. The SAR is well-defined, demonstrating that:

  • An N-benzyl group, particularly with ortho-substitution (e.g., 2-methoxy or 2-hydroxy), dramatically enhances potency over simple phenethylamines.

  • Small, lipophilic substituents at the 4-position of the 2,5-dimethoxyphenethylamine ring are critical for high affinity.

While the N-(3-methoxybenzyl) derivatives are less explored in published literature than their 2-methoxy counterparts, the established SAR principles strongly suggest they would be active, albeit likely less potent. Future research should focus on synthesizing and characterizing these meta-substituted analogs to fully map the SAR landscape. Furthermore, investigating biased agonism—how different substitutions may preferentially activate G-protein signaling versus other pathways like β-arrestin recruitment—is a key frontier for designing next-generation therapeutics with more precise pharmacological profiles.[20][21]

References

  • Hansen, M., et al. (2014). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. National Institutes of Health. [Link]

  • Kim, Y., et al. (2020). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. [Link]

  • González-Maeso, J. (2015). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC. [Link]

  • An, L., et al. (2011). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. National Institutes of Health. [Link]

  • Fraga, D. S., et al. (2019). Quick Test for Determination of N-Bombs (Phenethylamine Derivatives, NBOMe) Using High-Performance Liquid Chromatography. ResearchGate. [Link]

  • van de Witte, S. V., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Structure–activity relationships of serotonin 5-HT2A agonists. ResearchGate. [Link]

  • Hansen, M. (2017). Dark Classics in Chemical Neuroscience: NBOMes. PMC. [Link]

  • Kim, S., et al. (2023). 5-HT2A-Gq signaling predicts psychedelic potential. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

  • Wikipedia. (n.d.). 25B-NBOMe. Wikipedia. [Link]

  • Kim, Y., et al. (2020). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. MSU Denver. [Link]

  • Pedersen, D. S., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]

  • Williams, C. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. ION Biosciences. [Link]

  • Rajagopal, S. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. [Link]

  • Wallach, J., et al. (2023). Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. ScienceOpen. [Link]

  • Raote, I., et al. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]

  • Wu, X., et al. (2018). Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. Diva-portal.org. [Link]

  • Brandt, S. D., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. [Link]

  • Zuba, D. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. Archives of Toxicology. [Link]

  • Kim, Y., et al. (2020). Molecular insights into the modulation of the 5HT2A receptor by serotonin, psilocin, and the G protein subunit Gqα. bioRxiv. [Link]

  • Kim, Y., et al. (2020). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. ResearchGate. [Link]

  • Trinquet, E., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. [Link]

  • Brandt, S. D., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. PubMed. [Link]

  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. PubMed. [Link]

  • Braden, M. R., et al. (2006). Figure 1 from Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Semantic Scholar. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-(3-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. Handling and disposing of specialized chemical reagents like N-(3-methoxybenzyl)ethanamine requires a methodical approach grounded in a clear understanding of its properties and the regulatory landscape. This guide provides a comprehensive, step-by-step protocol for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each procedure.

Hazard Assessment & Chemical Profile: Understanding the "Why"

Proper handling begins with a thorough understanding of the substance. This compound and its close structural analogs are classified as hazardous materials, primarily due to their corrosive nature.[1][2][3][4] The procedures outlined below are designed to mitigate these intrinsic risks to personnel and the environment.

PropertyDataSource(s)
IUPAC Name N-[(3-methoxyphenyl)methyl]ethanamine[5]
Molecular Formula C10H15NO[5]
Molecular Weight 165.23 g/mol [5]
GHS Hazard Statements H314: Causes severe skin burns and eye damage.H302: Harmful if swallowed.H317: May cause an allergic skin reaction.H402/H412: Harmful to aquatic life, potentially with long-lasting effects.[2][3][4][6]
Primary Incompatibilities Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides.[1][7]

The corrosive properties (H314) necessitate the use of robust Personal Protective Equipment (PPE) and stringent protocols to prevent contact.[1][2] Its environmental hazards underscore the absolute prohibition of disposal via the sanitary sewer system.[7]

Core Disposal Principle: Mandated Hazardous Waste Management

Due to its hazardous characteristics, this compound must be disposed of as regulated hazardous waste.[7] Under no circumstances should it be discarded in standard laboratory trash or poured down the drain.[7][8] The guiding principle is to collect, store, and transfer the waste to a licensed environmental management facility through your institution's Environmental Health & Safety (EHS) office.[1][8][9]

Step-by-Step Disposal Protocol

This protocol ensures compliance with safety standards and regulatory requirements from agencies such as the Environmental Protection Agency (EPA).

Step 1: Assemble and Don Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye Protection: Wear chemical splash goggles and a face shield.[6][10] The amine's corrosive nature can cause severe, irreversible eye damage.

  • Hand Protection: Use nitrile or other chemically resistant gloves. Ensure they are free of tears or punctures before use.[11]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of spills, a chemically resistant apron or suit is recommended.[6]

  • Work Area: All transfers of waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[1][6]

Step 2: Prepare the Hazardous Waste Container

The integrity and compatibility of the waste container are critical for preventing leaks and reactions.

  • Select a Compatible Container: Use a sturdy, leak-proof container designated for liquid hazardous waste.[8][12] The original product container is often a suitable choice.[8] Ensure the container material is compatible with amines.

  • Condition of Container: The container must be in good condition, with a tightly sealing cap.[13] It must be clean on the exterior to prevent accidental contact.[14]

Step 3: Waste Collection & Segregation

Carefully transfer the this compound waste into the prepared container.

  • Avoid Mixing: Never mix this waste with incompatible materials, especially strong acids or oxidizing agents.[1][8] Mixing can cause violent reactions.

  • Use a Funnel: Employ a stable funnel to prevent spills onto the container's exterior or the fume hood surface.

  • Headspace: Do not fill the container to more than 90% of its capacity.[14] This headspace accommodates potential vapor expansion with temperature changes.

Step 4: Secure and Label the Container

Proper labeling is a legal requirement and essential for safe handling by EHS personnel.

  • Seal Tightly: As soon as you are finished adding waste, securely cap the container. Containers must remain closed at all times except when actively adding waste.[12][13][14]

  • Apply Hazardous Waste Label: Attach a completed hazardous waste label from your institution’s EHS department.[8] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.

    • The specific hazards (e.g., "Corrosive," "Toxic").

    • The accumulation start date.

Step 5: Temporary On-Site Storage

Store the labeled waste container in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[9]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[9]

  • Secondary Containment: Place the container in a chemically resistant secondary containment bin or tray to contain any potential leaks.[8][13]

  • Segregation: Ensure the container is stored away from incompatible chemicals.[8]

Step 6: Schedule Waste Pickup

Contact your institution's EHS department to schedule a pickup of the hazardous waste.[8] Do not allow waste to accumulate in the lab for extended periods.

Visual Workflow: Disposal Process Overview

The following diagram illustrates the logical flow of the disposal procedure, from initial preparation to final handoff.

G cluster_prep Preparation Phase cluster_handling Waste Handling Phase cluster_storage Storage & Disposal Phase A 1. Assess Hazards & Review SDS B 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Prepare & Inspect Waste Container B->C D 4. Transfer Waste in Chemical Fume Hood C->D E 5. Securely Cap & Apply Hazardous Waste Label D->E F 6. Store in Designated SAA with Secondary Containment E->F G 7. Schedule Pickup with EHS F->G

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures for Spills and Exposure

In the event of an accident, immediate and correct action is crucial.

  • Small Spill (in a fume hood):

    • Ensure PPE is on.

    • Absorb the spill with an inert, non-combustible absorbent material like sand, silica gel, or a universal binder.[1][7]

    • Carefully collect the contaminated absorbent material and place it in a designated hazardous waste container.

    • Clean the spill area as directed by your institution's safety protocols.

  • Large Spill or Spill Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately remove all contaminated clothing.[1][6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][6] Seek immediate medical attention.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][6]

    • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][6] Seek immediate medical attention.

    • Ingestion: Rinse the mouth with water.[1][6] Do NOT induce vomiting.[1][6] Call a poison control center or doctor immediately for treatment advice.[1]

References

  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • PubChem. 1-(3-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

  • PubChem. (S)-1-(3-methoxyphenyl)ethylamine. National Center for Biotechnology Information. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Research Safety. [Link]

  • PubChem. 3-Methoxyphenethylamine. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(3-methoxybenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or reactive compounds like N-(3-methoxybenzyl)ethanamine demands more than just following a checklist; it requires a deep, causal understanding of the risks involved and the protective barriers we employ. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every safety measure is a self-validating component of a robust and trustworthy experimental system.

Foundational Safety: Understanding the Hazard Profile

This compound and its structural analogs are classified as hazardous substances that pose significant risks upon exposure. The primary dangers, as identified in authoritative Safety Data Sheets (SDS), are severe damage to skin and eyes, respiratory irritation, and harm if ingested.[1][2][3][4] The amine functional group often imparts a corrosive nature to the molecule, capable of causing chemical burns upon direct contact.[4][5] Therefore, the selection of Personal Protective Equipment (PPE) is not merely a recommendation but a critical control measure dictated by the compound's inherent chemical properties.

Key Hazards to Mitigate:

  • Dermal Contact: Causes severe skin burns and may lead to allergic skin reactions.[1]

  • Ocular Contact: Poses a risk of serious, potentially irreversible eye damage.[1][2][3]

  • Inhalation: Vapors or mists can cause respiratory tract irritation.[1][2]

  • Ingestion: Harmful or fatal if swallowed.[1][2]

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is considered, the primary goal is to minimize exposure through robust engineering and administrative controls. PPE should always be considered the last line of defense.

  • Engineering Controls: All handling of this compound, especially stock solutions and neat material, must be conducted within a certified chemical fume hood.[1][3] This is non-negotiable. The fume hood's constant airflow contains vapors and prevents inhalation exposure. Ensure eyewash stations and safety showers are readily accessible and have been recently tested.[2]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. Restrict access to authorized personnel and ensure all users have received documented training on the specific hazards and handling procedures.

Task-Based PPE Selection: A Dynamic Risk Assessment

The specific PPE required is not static; it must be adapted to the specific task and the associated risk of exposure. The following table provides a clear, task-based guide for selecting the appropriate level of protection.

Task Scale / Condition Minimum Required PPE Rationale
Weighing & Aliquoting Milligram to gram quantities of neat liquidNitrile Gloves (double-gloved recommended), Chemical Splash Goggles, Face Shield, Lab CoatHigh risk of splashes and direct contact with concentrated material. A face shield provides a secondary barrier against splashes to the face.[1][4]
Solution Preparation Diluting concentrated materialNitrile Gloves, Chemical Splash Goggles, Face Shield, Lab CoatThe process of transferring and mixing increases the risk of splashes and spills.[6]
Reaction Setup/Workup Any scaleNitrile Gloves, Chemical Splash Goggles, Lab CoatProtects against incidental contact and splashes during transfers and manipulations.
Small Volume Transfers Microliter to milliliter quantities of dilute solutions (<1M)Nitrile Gloves, Safety Glasses with Side Shields, Lab CoatLower risk of significant splash, but eye and skin protection remain essential.
Waste Disposal Handling contaminated sharps, glassware, and liquid wasteNitrile Gloves (or heavier duty gloves like butyl rubber for corrosives), Chemical Splash Goggles, Lab CoatPrevents exposure from residual chemical on contaminated materials.

PPE Selection and Use Protocol: A Step-by-Step Guide

Proper selection and use of PPE are as critical as the equipment itself. Simply wearing the gear is insufficient; it must be worn correctly.

Hand Protection
  • Selection: Use chemically resistant nitrile gloves as a minimum. Always check the manufacturer's glove compatibility chart for breakthrough time and permeation rate for amines or similar corrosive chemicals. For extended handling or cleaning up large spills, consider heavier-duty gloves such as butyl rubber.

  • Protocol:

    • Inspect gloves for any signs of degradation or puncture before each use.

    • When double-gloving, remove the outer glove immediately upon contamination and replace it.

    • Wash hands thoroughly with soap and water after removing gloves.[1][6]

Eye and Face Protection
  • Selection:

    • Safety Glasses with Side Shields: Offer minimum protection for low-risk tasks involving dilute solutions.

    • Chemical Splash Goggles: Required for any task with a moderate to high splash risk. They must form a seal around the eyes to be effective.[1]

    • Face Shield: Must be worn over chemical splash goggles when handling neat material or during procedures with a high potential for splashing.[4]

Body Protection
  • Selection: A flame-resistant (FR) lab coat that is fully buttoned is mandatory. Ensure it has long sleeves with tight-fitting cuffs.

  • Protocol:

    • Never wear a lab coat outside of the laboratory area to prevent cross-contamination.

    • Remove the lab coat immediately in case of a significant spill and follow decontamination procedures.

    • Contaminated lab coats must be professionally laundered and not taken home.[7]

Donning and Doffing Sequence

The order in which PPE is put on and taken off is critical to prevent self-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Goggles/Face Shield d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves (Outer if double) f2 2. Lab Coat f1->f2 f3 3. Goggles/Face Shield f2->f3 f4 4. Gloves (Inner) f3->f4

Caption: Workflow for the correct sequence of donning and doffing PPE.

Emergency Response and Decontamination

In the event of an exposure, immediate and correct action is vital.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Spill Cleanup: For small spills, use an absorbent material appropriate for corrosive amines. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan: A Cradle-to-Grave Responsibility

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Gloves, wipes, and other contaminated solids: Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Reagent Bottles: Rinse three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and labeled hazardous waste container.

By internalizing the principles and protocols outlined in this guide, you contribute to a culture of safety that protects not only yourself and your colleagues but also ensures the continued integrity and success of your research.

References

  • Hazard Communication Guidance for Ethylamine. New Jersey Department of Health. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.